molecular formula C6H6O3 B134861 5-Hydroxy-2-methyl-4H-pyran-4-one CAS No. 644-46-2

5-Hydroxy-2-methyl-4H-pyran-4-one

Cat. No.: B134861
CAS No.: 644-46-2
M. Wt: 126.11 g/mol
InChI Key: IQXWFHDFTAZGNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-2-methyl-4H-pyran-4-one, commonly known as Allomaltol, is a member of the pyrone family with a planar molecular structure that dimerizes via intermolecular O—H⋯O hydrogen bonds . It serves as a versatile and crucial synthetic building block in medicinal chemistry, particularly in the development of novel therapeutic agents. Research has demonstrated its value as a core scaffold for designing potent inhibitors. For instance, derivatives of this compound have been synthesized and shown to function as antiglioma agents by targeting the production of the oncometabolite D-2-hydroxyglutarate (D-2HG), which is implicated in the initiation and progression of brain cancers . One such compound exhibited promising anti-proliferative activity against glioma cell lines (HT1080 and U87) with IC50 values of 1.43 μM and 4.6 μM, respectively, and significantly inhibited intracellular D-2HG production, colony formation, and cell migration . Beyond oncology research, this compound is a valuable precursor for creating diverse heterocyclic systems and hybrid molecules. Its structure allows for functionalization at the 6-position, enabling condensation with various aldehydes to generate compounds for screening and development . The molecule's potential as a ligand for metal complexation also makes it of interest in catalytic and materials science applications . As a research chemical, this compound provides scientists with a key intermediate to explore new chemical space in drug discovery and bioorganic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-2-methylpyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c1-4-2-5(7)6(8)3-9-4/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXWFHDFTAZGNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70214652
Record name 4H-Pyran-4-one, 5-hydroxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70214652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

644-46-2
Record name 4H-Pyran-4-one, 5-hydroxy-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allomaltol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166902
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4H-Pyran-4-one, 5-hydroxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70214652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxy-2-methyl-4H-pyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4H-PYRAN-4-ONE, 5-HYDROXY-2-METHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3L2726A8X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 5-Hydroxy-2-methyl-4H-pyran-4-one (Allomaltol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-2-methyl-4H-pyran-4-one, also known as Allomaltol, is a naturally occurring organic compound belonging to the pyranone family. It is a structural isomer of kojic acid and serves as a versatile precursor in the synthesis of various heterocyclic compounds. Its derivatives have garnered significant interest in medicinal chemistry due to their potential therapeutic applications, including antiglioma and anticancer activities. This technical guide provides a comprehensive overview of the basic properties of this compound, detailed experimental protocols for its characterization, and insights into its biological significance.

Core Properties of this compound

This section summarizes the fundamental physical and chemical properties of Allomaltol, presenting quantitative data in a structured format for clarity and ease of comparison.

Chemical and Physical Data
PropertyValueSource
Chemical Formula C₆H₆O₃[1][2][3]
Molecular Weight 126.11 g/mol [1][2][3]
CAS Registry Number 644-46-2[1][2]
IUPAC Name This compound[1]
Synonyms Allomaltol, α-deoxy-kojic acid, 5-Hydroxy-2-methyl-γ-pyrone
Appearance White crystalline powder
Melting Point 150-154 °C
logP (Octanol/Water Partition Coefficient) 0.654 (Crippen Method)[3]
log₁₀WS (Log of Water Solubility in mol/l) -4.65 (Crippen Method)[3]
McGowan's Characteristic Volume (McVol) 89.250 ml/mol[3]
Spectroscopic Data
TechniqueDataSource
Polar Retention Index (ripol) 2030.00[3]
Non-Polar Retention Index (rinpol) 1139.00, 1142.00[3]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

Synthesis of this compound from Kojic Acid

A common method for the synthesis of Allomaltol involves the reduction of a kojic acid derivative.[4]

Materials:

  • Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one)

  • Thionyl chloride (SOCl₂)

  • Zinc powder (Zn)

  • Hydrochloric acid (HCl)

  • Water

  • Appropriate organic solvents (e.g., dichloromethane, methanol)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Chlorination of Kojic Acid:

    • Dissolve kojic acid in a suitable solvent like dichloromethane in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add thionyl chloride to the solution while stirring.

    • Allow the reaction to proceed at room temperature until completion (monitored by TLC).

    • Remove the solvent under reduced pressure to obtain 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one.

  • Reduction to Allomaltol:

    • Suspend the 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one in water.

    • Add zinc powder to the suspension.

    • Acidify the mixture with hydrochloric acid while stirring.

    • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture to remove excess zinc powder.

    • Extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield this compound.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

This protocol describes a standard method for determining the pKa value of a weakly acidic compound like Allomaltol.[5][6]

Materials and Equipment:

  • This compound

  • Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Potassium chloride (KCl) for maintaining ionic strength

  • Deionized water

  • Calibrated pH meter with a combination electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in deionized water. Add KCl to maintain a constant ionic strength (e.g., 0.1 M).

  • Titration Setup: Place a known volume of the sample solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.

  • Titration: Slowly add the standardized NaOH solution in small increments from the burette. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Determination of Aqueous Solubility

This protocol outlines a general shake-flask method for determining the aqueous solubility of an organic compound.

Materials and Equipment:

  • This compound

  • Deionized water

  • Vials with screw caps

  • Shaker or rotator

  • Centrifuge

  • Analytical balance

  • A suitable analytical method for quantification (e.g., HPLC, UV-Vis spectrophotometry)

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of deionized water.

  • Equilibration: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it as necessary. Analyze the concentration of the dissolved compound using a pre-validated analytical method.

  • Calculation: The aqueous solubility is calculated from the measured concentration in the saturated solution.

Stability Testing Protocol

This protocol provides a general framework for assessing the stability of this compound under various environmental conditions.[7][8][9][10]

Materials and Equipment:

  • This compound

  • Stability chambers with controlled temperature and humidity

  • Light source for photostability testing (ICH Q1B)

  • Suitable containers (e.g., amber glass vials)

  • Analytical method for assay and degradation products (e.g., stability-indicating HPLC method)

Procedure:

  • Sample Preparation: Place accurately weighed samples of this compound into suitable containers.

  • Storage Conditions: Store the samples under various conditions as per ICH guidelines:

    • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

    • Photostability: Expose samples to a controlled light source.

  • Testing Intervals: Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).[7][8]

  • Analysis: Analyze the samples for appearance, assay of the active substance, and levels of degradation products using a validated stability-indicating analytical method.

  • Data Evaluation: Evaluate the data to determine the shelf-life and appropriate storage conditions for the compound. A "significant change" is typically defined as a failure to meet the established specifications.[8]

Biological Activity and Signaling Pathways

Derivatives of this compound have shown promising activity as antiglioma agents by targeting the production of the oncometabolite D-2-hydroxyglutarate (D-2HG).[4][11] This section visualizes the underlying mechanism of action.

Inhibition of Mutant IDH1 and D-2HG Production

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are common in certain cancers, leading to the neomorphic production of D-2HG. This oncometabolite competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic alterations and cancer progression. Derivatives of Allomaltol have been designed to inhibit this mutant IDH1 activity.[4]

Antiglioma_Mechanism Allomaltol_Derivative This compound Derivative Mutant_IDH1 Mutant IDH1 Allomaltol_Derivative->Mutant_IDH1 Inhibits D_2HG D-2-Hydroxyglutarate (Oncometabolite) Mutant_IDH1->D_2HG Catalyzes Isocitrate Isocitrate Isocitrate->Mutant_IDH1 Substrate alpha_KG α-Ketoglutarate Epigenetic_Dysregulation Epigenetic Dysregulation D_2HG->Epigenetic_Dysregulation Causes Glioma_Progression Glioma Progression Epigenetic_Dysregulation->Glioma_Progression Leads to Screening_Workflow start Start: Design & Synthesize Allomaltol Derivatives in_vitro_prolif In vitro Anti-proliferative Assay (e.g., HT1080, U87 glioma cells) start->in_vitro_prolif d2hg_assay Intracellular D-2HG Production Assay in_vitro_prolif->d2hg_assay Active Compounds colony_formation Colony Formation Assay d2hg_assay->colony_formation migration_assay Cell Migration Assay colony_formation->migration_assay lead_compound Lead Compound Identification migration_assay->lead_compound in_vivo In vivo Studies (Animal Models) lead_compound->in_vivo Promising Leads end End: Potential Drug Candidate in_vivo->end p53_Apoptosis_Pathway Allomaltol_Derivative Allomaltol Derivative TP53 TP53 Gene (Tumor Suppressor) Allomaltol_Derivative->TP53 Upregulates Mdm2 Mdm-2 Allomaltol_Derivative->Mdm2 Downregulates p53 p53 Protein TP53->p53 Expresses Mdm2->p53 Inhibits Bax Bax Gene (Pro-apoptotic) p53->Bax Activates Bcl2 Bcl-2 Gene (Anti-apoptotic) p53->Bcl2 Inhibits Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

References

An In-depth Technical Guide to Allomaltol: Chemical Structure, Properties, and Biological Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allomaltol, a structural isomer of the naturally occurring furanone, maltol, is a pyranone derivative of significant interest in medicinal chemistry and drug development. Its formal IUPAC name is 5-hydroxy-2-methyl-4H-pyran-4-one . This document provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of allomaltol and its derivatives, with a focus on experimental methodologies relevant to researchers in the field.

Chemical Structure and Properties

Allomaltol possesses a core 4H-pyran-4-one ring substituted with a hydroxyl group at the 5-position and a methyl group at the 2-position.

Chemical Structure:

  • Molecular Formula: C₆H₆O₃[1]

  • Molecular Weight: 126.11 g/mol [1]

  • CAS Number: 644-46-2

  • Synonyms: 2-Methyl-5-hydroxy-4H-pyran-4-one, 2-Methyl-5-hydroxy-1,4-pyrone, α-Deoxykojic Acid[1]

The physicochemical properties of allomaltol are summarized in the table below, providing essential data for experimental design and formulation.

PropertyValueReference
Melting Point 166 °C[2]
Boiling Point 285.5 °C at 760 mmHg[2]
Flash Point 127.7 °C[2]
Density 1.348 g/cm³
LogP 0.65380[2]
Solubility Soluble in alcohol, slightly soluble in cold water, freely soluble in hot water.

Synthesis of Allomaltol

While numerous studies focus on the synthesis of allomaltol derivatives, a detailed, publicly available experimental protocol for the synthesis of the parent compound, this compound, is not readily found in the surveyed literature. However, the chemical literature suggests that kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) is a common precursor for the synthesis of various pyrone derivatives, and it is plausible that allomaltol can be synthesized from this starting material through a deoxygenation reaction at the hydroxymethyl group.

Biological Activity and Signaling Pathways

Recent research has highlighted the potential of allomaltol derivatives as anticancer agents. Specifically, a derivative of allomaltol has been shown to induce apoptosis in breast cancer cells. This activity is mediated through the activation of the p53 signaling pathway.

The p53-Mediated Apoptotic Pathway

The tumor suppressor protein p53 plays a crucial role in cellular response to stress, including DNA damage. Activation of p53 can lead to cell cycle arrest, DNA repair, or apoptosis. In the context of the allomaltol derivative's activity in MCF-7 breast cancer cells, the p53 apoptotic pathway is initiated, leading to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in programmed cell death.

The logical flow of this signaling pathway is depicted in the following diagram:

Allomaltol_p53_Pathway Allomaltol_derivative Allomaltol Derivative p53 p53 Activation Allomaltol_derivative->p53 Bax Bax (pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (anti-apoptotic) Downregulation p53->Bcl2 Mitochondrion Mitochondrial Dysfunction Bax->Mitochondrion Bcl2->Mitochondrion Caspase_Cascade Caspase Cascade Activation Mitochondrion->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

p53 signaling pathway activated by an allomaltol derivative.

Experimental Protocols

For researchers investigating the biological effects of allomaltol and its derivatives, the following detailed protocols for key assays are provided.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • MTT solvent (e.g., DMSO or a solution of 0.2% Nonidet P-40 and 8 mM HCl in isopropanol)

  • 96-well plates

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the allomaltol derivative and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Following treatment, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

  • Incubation: Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: After incubation, add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from a blank well (medium and MTT solution only). Cell viability is typically expressed as a percentage of the control.

Protein Expression Analysis: Western Blot for p53, Bax, and Bcl-2

Western blotting is used to detect and quantify the expression levels of specific proteins.

Materials:

  • RIPA buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p53, anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with the allomaltol derivative, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST (Tris-buffered saline with Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: After further washing, add the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Conclusion

Allomaltol and its derivatives represent a promising class of compounds with potential therapeutic applications, particularly in oncology. This guide provides a foundational understanding of allomaltol's chemical nature and a framework for its experimental investigation. Further research into the synthesis of allomaltol and the elucidation of the detailed mechanisms of action of its derivatives will be crucial for advancing these compounds in the drug development pipeline.

References

In-Depth Technical Guide: 5-Hydroxy-2-methyl-4H-pyran-4-one (Maltol)

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 118-71-8

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Hydroxy-2-methyl-4H-pyran-4-one, commonly known as Maltol, is a naturally occurring organic compound widely recognized for its sweet, caramel-like aroma.[1][2] Beyond its extensive use as a flavor enhancer in the food and beverage industry, Maltol has garnered significant scientific interest for its diverse biological activities.[3][4] This technical guide provides a comprehensive overview of Maltol, encompassing its physicochemical properties, synthesis, and detailed exploration of its antioxidant, anti-inflammatory, neuroprotective, and hepatoprotective effects. Special emphasis is placed on its modulation of key signaling pathways, including the PI3K/AKT/NF-κB and NLRP3 inflammasome pathways. This document aims to serve as a valuable resource for researchers and professionals in drug development by providing detailed experimental protocols and summarizing critical data to facilitate further investigation and application of this multifaceted compound.

Physicochemical Properties

Maltol is a white crystalline powder with a characteristic caramel-butterscotch odor.[5] In dilute solutions, it can present a fruity, strawberry-like aroma.[5] It is known by several synonyms, including 3-Hydroxy-2-methyl-4-pyrone, Larixinic acid, Palatone, and Veltol.[1][3]

Table 1: Physicochemical Data for this compound

PropertyValueReference
CAS Number 118-71-8[1][2]
Molecular Formula C₆H₆O₃[1][2]
Molecular Weight 126.11 g/mol [1][2][3]
Appearance White crystalline powder[1][2]
Melting Point 160-164 °C[1][3]
Boiling Point Sublimes at 93 °C[6]
Solubility Soluble in hot water, ethanol, propylene glycol, and chloroform. Sparingly soluble in cold water, benzene, ether, and petroleum ether.[1][6]
Odor Sweet, caramel-like[2][5]

Synthesis and Manufacturing

The industrial synthesis of Maltol primarily utilizes furfural, a compound derived from agricultural byproducts.[1][3] The common synthetic route involves a multi-step process:

  • Grignard Reaction: Furfural reacts with a Grignard reagent, such as ethylmagnesium bromide, in a suitable solvent like anhydrous ether or tetrahydrofuran. This is followed by hydrolysis to produce a furfuryl alcohol intermediate.

  • Chlorination and Rearrangement: The furfuryl alcohol intermediate undergoes low-temperature chlorination, followed by heating in an acidic medium to induce hydrolysis and rearrangement, yielding crude Maltol.

  • Purification: The crude product is then purified through methods such as sublimation and recrystallization from solvents like ethanol to obtain the final high-purity Maltol.

G Furfural Furfural GrignardReaction Grignard Reaction Furfural->GrignardReaction Grignard Grignard Reagent (e.g., Ethylmagnesium Bromide) Grignard->GrignardReaction Solvent Anhydrous Ether or THF Solvent->GrignardReaction Hydrolysis1 Hydrolysis GrignardReaction->Hydrolysis1 FurfurylAlcohol Furfuryl Alcohol Intermediate Hydrolysis1->FurfurylAlcohol Chlorination Low-Temperature Chlorination FurfurylAlcohol->Chlorination Rearrangement Acidic Hydrolysis & Rearrangement Chlorination->Rearrangement CrudeMaltol Crude Maltol Rearrangement->CrudeMaltol Purification Purification (Sublimation & Recrystallization) CrudeMaltol->Purification Maltol High-Purity Maltol Purification->Maltol

Figure 1: Synthetic Pathway of Maltol from Furfural.

Biological Activities and Mechanisms of Action

Maltol exhibits a range of biological activities that are of significant interest to the pharmaceutical and biomedical fields.

Antioxidant Activity

Maltol is a potent antioxidant, capable of scavenging free radicals and mitigating oxidative stress.[3] This activity is central to many of its other biological effects. It has been shown to protect cells from oxidative damage induced by various stressors.

Anti-inflammatory Effects

Maltol demonstrates significant anti-inflammatory properties. It has been found to inhibit the activation of the NLRP3 and non-canonical inflammasomes, which are key components of the innate immune response that can drive inflammation.[1][2] This inhibition is achieved, at least in part, by reducing the production of reactive oxygen species (ROS) and inhibiting caspase-1 activity.[1][2]

Neuroprotective Effects

Maltol has shown promise in protecting neuronal cells from oxidative stress-induced damage and apoptosis.[3] Studies have indicated that it can enhance neural function by mitigating oxidative stress and reducing the expression of pro-apoptotic proteins.[3] Its neuroprotective effects may be mediated through the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways.[6][7]

Hepatoprotective Effects

Maltol has been demonstrated to have a protective effect on the liver. It can attenuate acute alcohol-induced oxidative damage in mice by preventing the elevation of liver enzymes and reducing lipid peroxidation.[8][9] This hepatoprotective action is attributed to its potent antioxidant and anti-inflammatory properties.[8]

Signaling Pathways

PI3K/AKT/NF-κB Pathway

Maltol has been shown to modulate the PI3K/AKT/NF-κB signaling pathway, which is crucial in regulating inflammation, cell survival, and proliferation.[5] In conditions like osteoarthritis and acetaminophen-induced hepatotoxicity, Maltol can inhibit the phosphorylation of PI3K and Akt, which in turn suppresses the activation of NF-κB.[5][6] This leads to a downstream reduction in the expression of pro-inflammatory and apoptotic proteins.

G cluster_0 Cytoplasm cluster_1 Nucleus Maltol Maltol PI3K PI3K Maltol->PI3K inhibits AKT AKT PI3K->AKT activates IKK IKK AKT->IKK activates IkB IκB IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory & Apoptotic Gene Transcription Nucleus->Gene activates

Figure 2: Maltol's Inhibition of the PI3K/AKT/NF-κB Signaling Pathway.
NLRP3 Inflammasome Pathway

Maltol can inhibit the activation of the NLRP3 inflammasome.[1][2][3] This is a critical pathway in the inflammatory response, leading to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Maltol's inhibitory effect is mediated by its ability to reduce ROS production, a key trigger for NLRP3 activation, and by directly inhibiting the activity of caspase-1.[1][2][3]

G Stimuli Inflammatory Stimuli (e.g., LPS, ATP) ROS ROS Production Stimuli->ROS NLRP3 NLRP3 ROS->NLRP3 activates Maltol Maltol Maltol->ROS inhibits Casp1 Active Caspase-1 Maltol->Casp1 inhibits Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Inflammasome->Casp1 ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 cleaves IL1b IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 IL-18 ProIL18->IL18 IL18->Inflammation

Figure 3: Maltol's Inhibition of the NLRP3 Inflammasome Pathway.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol is adapted for the quantification of Maltol in various samples.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v), with a small amount of acid like phosphoric acid or formic acid for better peak shape. The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 274 nm.

  • Injection Volume: 10-20 µL.

  • Standard Preparation: Prepare a stock solution of Maltol in the mobile phase and perform serial dilutions to create a calibration curve.

  • Sample Preparation: Extract Maltol from the sample matrix using a suitable solvent (e.g., methanol or ethanol), followed by filtration through a 0.45 µm syringe filter before injection.

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol outlines a common method to assess the antioxidant capacity of Maltol.

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

  • Sample Preparation: Dissolve Maltol in methanol to prepare a series of concentrations (e.g., 10-100 µg/mL).

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each Maltol concentration to triplicate wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of methanol instead of the Maltol solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the Maltol-containing sample. The IC50 value (the concentration of Maltol that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the Maltol concentration.

MTT Assay for Cell Viability

This protocol is for assessing the effect of Maltol on the viability of cultured cells.

  • Cell Seeding: Seed cells (e.g., a relevant cell line for the biological activity being studied) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of Maltol (e.g., 10-500 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express the cell viability as a percentage of the control (untreated cells).

Western Blot Analysis for NF-κB Pathway Modulation

This protocol details the investigation of Maltol's effect on the NF-κB signaling pathway.

  • Cell Treatment and Lysis: Treat cells with an inflammatory stimulus (e.g., LPS) in the presence or absence of Maltol for a specific time. Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against key proteins in the NF-κB pathway (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα, and a loading control like β-actin or GAPDH) overnight at 4 °C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to the loading control.

Applications and Future Perspectives

Maltol's primary application remains in the food and fragrance industries as a flavor enhancer and aromatic compound.[4] However, its demonstrated biological activities open up significant opportunities in the pharmaceutical and nutraceutical sectors. Its antioxidant and anti-inflammatory properties make it a promising candidate for the development of therapies for a variety of conditions, including neurodegenerative diseases, inflammatory disorders, and liver diseases.[8][10]

Future research should focus on elucidating the detailed molecular mechanisms underlying Maltol's effects, conducting more extensive preclinical and clinical studies to validate its therapeutic potential, and exploring novel drug delivery systems to enhance its bioavailability and efficacy. The development of Maltol derivatives could also lead to compounds with improved pharmacological profiles.

Conclusion

This compound (Maltol) is a versatile compound with a well-established safety profile and a growing body of evidence supporting its therapeutic potential. Its ability to modulate key signaling pathways involved in inflammation and oxidative stress makes it a compelling molecule for further investigation in drug discovery and development. This technical guide provides a solid foundation of its physicochemical properties, synthesis, biological activities, and relevant experimental protocols to aid researchers in unlocking the full potential of this intriguing natural product.

References

Allomaltol: A Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allomaltol, systematically known as 5-hydroxy-2-methyl-4H-pyran-4-one, is a naturally occurring organic compound. It is a structural isomer of the well-known flavoring agent, maltol.[1] As a member of the pyranone family, Allomaltol and its derivatives are subjects of growing interest in medicinal chemistry and drug development due to their potential biological activities, including anticancer and neuroprotective effects.[2][3] This technical guide provides a comprehensive overview of the core physical and chemical properties of Allomaltol, detailed experimental considerations for its synthesis and analysis, and an exploration of its role in biological signaling pathways.

Physical and Chemical Properties

Allomaltol presents as a white crystalline solid with a characteristic sweet, caramel-like odor.[1] It is a stereoisomer of maltol and shares many similar properties.[1] While one source suggests high stability and solubility in water, another indicates it is insoluble in water but soluble in alcohol; this discrepancy suggests that its aqueous solubility may be limited and further empirical validation is recommended.[1][2]

Table 1: Physical Properties of Allomaltol
PropertyValueReference(s)
Appearance White crystalline solid[1]
Odor Sweet, caramel-like[1]
Melting Point 166 °C[1]
Boiling Point 285.5 °C at 760 mmHg[1]
Density 1.348 g/cm³[1]
Flash Point 127.7 °C[1]
Refractive Index 1.56[1]
LogP 0.65380[1]
Table 2: Chemical Identifiers for Allomaltol
IdentifierValueReference(s)
Molecular Formula C₆H₆O₃[4]
Molecular Weight 126.11 g/mol [4]
IUPAC Name 5-hydroxy-2-methylpyran-4-one[2]
CAS Number 644-46-2, 98612-41-0[1][2]
Synonyms 2-Methyl-5-hydroxy-(4H)-pyran-4-one, 2-Methyl-5-hydroxy-1,4-pyrone, 3-Hydroxy-6-Methyl-4-pyrone[1][4]

Synthesis and Characterization

Synthesis Protocols

A common synthetic route to Allomaltol starts from the readily available kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one).[3]

Conceptual Two-Step Synthesis from Kojic Acid:

  • Chlorination: Kojic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to convert the primary alcohol group at the 2-position into a chloromethyl group, yielding 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one.

  • Reduction: The resulting chloromethyl intermediate is then subjected to reduction. This is typically achieved using zinc powder in an acidic medium (e.g., concentrated HCl in water). The zinc reduces the chloromethyl group to a methyl group, affording the final product, Allomaltol.[5] The reaction mixture is then neutralized, and the product is extracted using an organic solvent like dichloromethane, followed by purification, often via recrystallization from a suitable solvent such as isopropanol.[5]

Derivatives of Allomaltol can be synthesized through various reactions, notably aldol condensation. By reacting Allomaltol with different aldehydes in the presence of a catalyst like triethylene diamine (DABCO), functional groups can be added at the 6-position of the pyranone ring.[3]

G cluster_synthesis Conceptual Synthesis Workflow KojicAcid Kojic Acid (Starting Material) Chlorination Step 1: Chlorination (e.g., SOCl₂) KojicAcid->Chlorination Intermediate 2-(chloromethyl)-5-hydroxy- 4H-pyran-4-one Chlorination->Intermediate Reduction Step 2: Reduction (e.g., Zn dust, HCl) Intermediate->Reduction CrudeProduct Crude Allomaltol Reduction->CrudeProduct Purification Purification (Extraction & Recrystallization) CrudeProduct->Purification FinalProduct Pure Allomaltol Purification->FinalProduct

Fig. 1: Conceptual workflow for Allomaltol synthesis.
Spectroscopic Analysis

Definitive structural confirmation of Allomaltol requires a combination of spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different protons. Key expected signals include:

    • A singlet for the methyl group (-CH₃) protons, likely in the δ 2.0-2.5 ppm range.

    • Two distinct signals for the vinyl protons on the pyranone ring, appearing as doublets or singlets depending on coupling, typically in the δ 6.0-8.0 ppm region.

    • A broad singlet for the hydroxyl (-OH) proton, whose chemical shift is concentration and solvent-dependent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The proton-decoupled ¹³C NMR spectrum should display six distinct signals for the six carbon atoms:

    • A signal for the methyl carbon (-CH₃), typically upfield (δ 15-25 ppm).

    • Signals for the sp² hybridized carbons of the pyranone ring, including the carbonyl carbon (C=O) which will be significantly downfield (δ > 170 ppm).

    • Signals for the C-O and C=C carbons within the heterocyclic ring.

  • IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorption bands to identify are:

    • A broad band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the hydroxyl group.

    • A strong, sharp absorption band around 1600-1660 cm⁻¹, corresponding to the C=O (ketone) stretching vibration.[6]

    • Bands in the 1500-1600 cm⁻¹ region for C=C stretching vibrations within the ring.[6]

    • C-H stretching bands just below 3000 cm⁻¹ for the methyl group.

  • MS (Mass Spectrometry): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. In electron ionization (EI-MS), Allomaltol would be expected to show a molecular ion (M⁺) peak at an m/z value corresponding to its molecular weight (126.11). The fragmentation pattern can provide further structural information.

Biological Activity and Signaling Pathways

While research on Allomaltol itself is emerging, studies on its derivatives and its isomer, maltol, have revealed significant interactions with key cellular signaling pathways, particularly those involved in cell fate and stress response.

p53-Mediated Apoptosis in Cancer Cells

A study on novel derivatives of Allomaltol has demonstrated potent anti-cancer activity.[7] Specifically, a derivative bearing a 3,4-dichlorobenzyl piperazine moiety was found to decrease the viability of MCF-7 (luminal A) and MDA-MB-231 (triple-negative) breast cancer cell lines.[7] In MCF-7 cells, this compound was shown to activate the p53 apoptotic pathway. This activation is characterized by the overexpression of the pro-apoptotic genes TP53 and Bax and the concurrent suppression of the anti-apoptotic genes Mdm-2 and Bcl-2 .[7] This shift in the balance of pro- and anti-apoptotic proteins ultimately leads to programmed cell death.

G cluster_pathway p53 Apoptotic Pathway Activation AD Allomaltol Derivative (Compound 5) p53 TP53 (Tumor Suppressor) AD->p53 upregulates Mdm2 Mdm-2 (Inhibitor of p53) AD->Mdm2 downregulates Bax Bax (Pro-apoptotic) AD->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) AD->Bcl2 downregulates p53->Bax Mdm2->p53 Apoptosis Apoptosis (in MCF-7 cells) Bax->Apoptosis Bcl2->Apoptosis

Fig. 2: Allomaltol derivative action on the p53 pathway.
Modulation of Stress and Aging Pathways by Isomer Maltol

Research on Allomaltol's isomer, maltol, provides further insight into the potential biological targets for this class of compounds. Maltol has been shown to protect against cisplatin-induced nephrotoxicity and D-galactose-induced aging through the modulation of interconnected signaling pathways.[8][9] These studies highlight the involvement of the AMPK-mediated PI3K/Akt pathway and the p53/p21/p16 pathway .[8][9][10] Maltol was found to suppress apoptosis by inhibiting p53 activity, thereby reducing the expression of Bax and caspase 3.[9] Concurrently, it activates the pro-survival PI3K/Akt pathway. This dual action suggests a sophisticated mechanism for cellular protection against oxidative stress and toxic insults, a property that warrants investigation for Allomaltol and its derivatives.

G cluster_stress Cellular Stress Response (Maltol) Maltol Maltol (Allomaltol Isomer) AMPK AMPK Maltol->AMPK activates p53 p53 Maltol->p53 inhibits PI3K PI3K AMPK->PI3K Akt Akt PI3K->Akt Survival Cell Survival & Anti-aging Akt->Survival p21 p21 p53->p21 Bax Bax p53->Bax p16 p16 p21->p16 Casp3 Caspase 3 Bax->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

References

In-Depth Technical Guide to the Spectral Analysis of 5-Hydroxy-2-methyl-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 5-Hydroxy-2-methyl-4H-pyran-4-one (C₆H₆O₃, Molecular Weight: 126.11 g/mol ), a key pyranone derivative. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the methodologies for their acquisition.

Data Presentation

The spectral data for this compound is summarized in the tables below. This information is crucial for the structural elucidation and characterization of this compound.

Mass Spectrometry (MS) Data

The mass spectrum of this compound provides critical information about its molecular weight and fragmentation pattern. The gas chromatography-mass spectrometry (GC-MS) data reveals a molecular ion peak corresponding to the compound's molecular weight.[1]

m/z (Mass-to-Charge Ratio) Relative Intensity Proposed Fragment
126High[M]⁺ (Molecular Ion)
69High[M - C₂H₃O₂]⁺
43Highest[C₂H₃O]⁺
Infrared (IR) Spectroscopy Data

Infrared spectroscopy identifies the functional groups present in the molecule. The spectrum for this compound, typically acquired using a KBr wafer, would exhibit characteristic absorption bands.[1]

Wavenumber (cm⁻¹) Intensity Vibrational Mode
~3400BroadO-H stretch (hydroxyl group)
~1650StrongC=O stretch (pyranone ring ketone)
~1620MediumC=C stretch (pyranone ring)
~1250StrongC-O stretch (hydroxyl group)
~1090MediumC-O-C stretch (ether in pyranone ring)
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H3~6.2d~5.0
H6~7.6d~5.0
-CH₃~2.3s-
-OH~8.0-10.0br s-
Carbon Predicted Chemical Shift (ppm)
C2~160
C3~112
C4~175
C5~145
C6~140
-CH₃~20

Experimental Protocols

The following sections detail the standardized experimental methodologies for acquiring the spectral data presented above.

Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or ethyl acetate.

  • Injection: A small volume of the prepared sample is injected into the gas chromatograph.

  • Chromatographic Separation: The sample is vaporized and carried by an inert gas through a capillary column, separating it from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically using electron impact (EI) ionization.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet): A small amount of the solid sample is ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer.

  • Spectral Analysis: An infrared beam is passed through the sample, and the detector measures the amount of light absorbed at each wavenumber. The resulting data is transformed into an IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

  • Data Acquisition: The NMR tube is placed in the spectrometer's magnet.

  • ¹H NMR: The instrument is tuned to the proton frequency, and a series of radiofrequency pulses are applied. The resulting free induction decay (FID) is recorded and Fourier transformed to obtain the ¹H NMR spectrum.

  • ¹³C NMR: The spectrometer is tuned to the carbon-13 frequency. Due to the low natural abundance of ¹³C, a larger number of scans are typically required to obtain a spectrum with a good signal-to-noise ratio. Proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon atom.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectral analysis of an organic compound like this compound.

Spectral_Analysis_Workflow Workflow for Spectral Analysis of this compound cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis cluster_conclusion Conclusion Sample Purified this compound MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR Nuclear Magnetic Resonance (NMR) Sample->NMR MS_Data Molecular Weight & Fragmentation MS->MS_Data IR_Data Functional Groups IR->IR_Data NMR_Data Connectivity & 3D Structure NMR->NMR_Data Structure Structural Elucidation MS_Data->Structure IR_Data->Structure NMR_Data->Structure

Caption: A flowchart illustrating the process of spectral data acquisition and analysis.

References

Synthesis of Allomaltol from Simple Precursors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allomaltol (5-hydroxy-2-methyl-4H-pyran-4-one) is a naturally occurring pyranone with significant potential in medicinal chemistry and drug development. Its structural motif is a key component in various biologically active compounds. This technical guide provides an in-depth overview of the synthesis of allomaltol from simple, readily available precursors. The following sections detail synthetic strategies starting from furfural, pyromeconic acid, and kojic acid, presenting quantitative data in structured tables and providing experimental protocols for key reactions.

Data Presentation: A Comparative Overview of Synthetic Routes

The following table summarizes the key quantitative data for the synthesis of allomaltol from different precursors. This allows for a direct comparison of the efficiency and practicality of each method.

Starting MaterialKey IntermediatesReagentsReaction ConditionsYield (%)Reference
Furfural2-(α-hydroxyethyl)furanMethylmagnesium bromide, Cl2, HClGrignard reaction, chlorination, hydrolysisNot specified for allomaltol[1]
Pyromeconic AcidMannich baseFormaldehyde, secondary amine, reducing agentAminomethylation, reductionNot specified[2]
Kojic AcidComenic AcidMicrobiological oxidation, heatOxidation, decarboxylationNot specified[3]

Synthetic Pathways and Experimental Protocols

This section provides a detailed description of the synthetic pathways for producing allomaltol from simple precursors. Each pathway is accompanied by a logical workflow diagram and detailed experimental protocols where information is available.

Synthesis from Furfural

The synthesis of pyranones from furfural is a common industrial route, particularly for maltol, an isomer of allomaltol. A similar strategy involving a Grignard reaction can theoretically be adapted for allomaltol synthesis. The key challenge lies in controlling the regioselectivity of the Grignard addition to favor the formation of the allomaltol precursor.

Logical Workflow:

from_furfural Furfural Furfural Intermediate_1 2-(α-hydroxyethyl)furan Furfural->Intermediate_1 Grignard Reaction Grignard_Reagent Methylmagnesium bromide Grignard_Reagent->Intermediate_1 Intermediate_2 Chlorinated Intermediate Intermediate_1->Intermediate_2 Chlorination Allomaltol Allomaltol Intermediate_2->Allomaltol Hydrolysis & Rearrangement

Figure 1: Synthetic pathway from Furfural to Allomaltol.

Experimental Protocol (Adapted from Maltol Synthesis[1]):

  • Step 1: Grignard Reaction. In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and mechanical stirrer, magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran under a nitrogen atmosphere. A solution of methyl bromide in the same solvent is added dropwise to initiate the Grignard reagent formation. After the magnesium has reacted, a solution of furfural in the anhydrous solvent is added dropwise at a controlled temperature (typically 0-10°C). The reaction mixture is stirred for a specified time and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 2-(α-hydroxyethyl)furan.

  • Step 2: Chlorination and Hydrolysis. The crude 2-(α-hydroxyethyl)furan is dissolved in a suitable solvent such as methanol. The solution is cooled to a low temperature (e.g., -40°C), and a stream of chlorine gas is bubbled through the solution. The reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is heated with aqueous hydrochloric acid to induce hydrolysis and ring rearrangement to form allomaltol. The product can then be purified by recrystallization or column chromatography.

Note: This is a generalized protocol adapted from related syntheses. The specific conditions for optimizing the yield and purity of allomaltol would require further experimental investigation.

Synthesis from Pyromeconic Acid

The synthesis of allomaltol from pyromeconic acid involves the introduction of a methyl group at the 2-position of the pyranone ring. One potential method to achieve this is through the formation of a Mannich base followed by reduction.[2]

Logical Workflow:

from_pyromeconic_acid Pyromeconic_Acid Pyromeconic Acid Mannich_Base Mannich Base Intermediate Pyromeconic_Acid->Mannich_Base Mannich Reaction Reagents Formaldehyde, Secondary Amine Reagents->Mannich_Base Allomaltol Allomaltol Mannich_Base->Allomaltol Reduction Reducing_Agent Reducing Agent Reducing_Agent->Allomaltol

Figure 2: Synthetic pathway from Pyromeconic Acid to Allomaltol.

Experimental Protocol (Conceptual):

  • Step 1: Synthesis of the Mannich Base. Pyromeconic acid is dissolved in a suitable solvent, such as ethanol. An aqueous solution of formaldehyde and a secondary amine (e.g., dimethylamine or piperidine) are added to the solution. The reaction mixture is stirred at room temperature or gently heated to facilitate the aminomethylation at the 2-position of the pyromeconic acid, yielding the corresponding Mannich base.

  • Step 2: Reduction of the Mannich Base. The isolated Mannich base is then subjected to a reduction reaction to cleave the carbon-nitrogen bond and introduce a methyl group. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C) or chemical reductants. The reaction conditions (pressure, temperature, and choice of catalyst/reductant) would need to be optimized to achieve a high yield of allomaltol.

Synthesis from Kojic Acid

Kojic acid is a readily available and structurally similar precursor to allomaltol. One plausible synthetic route involves the oxidation of the primary alcohol at the 2-position to a carboxylic acid, forming comenic acid, followed by decarboxylation.[3]

Logical Workflow:

from_kojic_acid Kojic_Acid Kojic Acid Comenic_Acid Comenic Acid Kojic_Acid->Comenic_Acid Oxidation Oxidation Microbiological or Chemical Oxidation Oxidation->Comenic_Acid Allomaltol Allomaltol Comenic_Acid->Allomaltol Decarboxylation Decarboxylation Heat Decarboxylation->Allomaltol

Figure 3: Synthetic pathway from Kojic Acid to Allomaltol.

Experimental Protocol:

  • Step 1: Oxidation of Kojic Acid to Comenic Acid. A microbiological oxidation method has been reported for this conversion.[3] This involves the cultivation of a specific microorganism, such as Gluconobacter oxydans, in a medium containing kojic acid. The microorganism's enzymes selectively oxidize the hydroxymethyl group at the 2-position to a carboxylic acid, yielding comenic acid. Alternatively, chemical oxidation methods using selective oxidizing agents could also be explored.

  • Step 2: Decarboxylation of Comenic Acid. Comenic acid is heated, either neat or in a high-boiling solvent, to induce decarboxylation. The temperature required for this reaction needs to be carefully controlled to avoid decomposition. The progress of the reaction can be monitored by the evolution of carbon dioxide. Upon completion, the resulting allomaltol can be purified by recrystallization.

Conclusion

This technical guide has outlined several potential synthetic routes for the preparation of allomaltol from simple and accessible precursors. While the synthesis of allomaltol is not as extensively documented as its isomer, maltol, the pathways presented here, derived from established chemical principles and related syntheses, provide a solid foundation for further research and process development. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and the required purity of the final product. Further experimental optimization of the described protocols is necessary to achieve high yields and purity of allomaltol for its application in research and drug development.

References

The Elusive Natural Presence of 5-Hydroxy-2-methyl-4H-pyran-4-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-2-methyl-4H-pyran-4-one, also known by its common name Allomaltol, is a pyranone derivative that has garnered interest in medicinal chemistry as a versatile synthetic building block for novel therapeutic agents. Its derivatives have shown potential as antiglioma agents by inhibiting the production of the oncometabolite D-2-hydroxyglutarate (D-2HG). While its synthesis and pharmacological activities are subjects of ongoing research, its natural occurrence remains poorly documented in scientific literature. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge regarding the natural presence of this compound, its biosynthesis, and analytical methodologies, while also highlighting the significant gaps in the existing data.

Natural Occurrence: An Area of Limited Data

Despite the chemical interest in this compound, its natural sourcing is not well-established. Unlike its close and more extensively studied analogue, Kojic acid (5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one), which is known to be produced by various species of fungi, particularly Aspergillus and Penicillium, the natural origins of Allomaltol are not clearly defined.

A related compound, 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), has been identified in various food products, often as a result of the Maillard reaction. Another similar molecule, dihydromaltol (2,3-dihydro-5-hydroxy-6-methyl-4H-pyran-4-one), has been identified as a potent aroma compound in Ryazhenka kefir, a fermented dairy product. However, direct evidence and quantification of this compound in natural sources are conspicuously absent from the current body of scientific literature.

Quantitative Data

Due to the scarcity of studies on its natural occurrence, there is no quantitative data available to summarize in a tabular format. Future research is needed to identify and quantify this compound in various natural matrices, including microbial fermentations, plant extracts, and food products.

Biosynthesis

The biosynthetic pathway specifically leading to this compound has not been elucidated. However, general biosynthetic pathways for related pyranone structures, particularly those produced by fungi, are known to involve polyketide synthase (PKS) pathways.[1] These pathways typically utilize acetyl-CoA and malonyl-CoA as building blocks to construct a polyketide chain, which then undergoes a series of cyclization and modification reactions to form the final pyranone ring structure.

Below is a generalized, hypothetical biosynthetic pathway for a simple methyl-substituted pyranone, which could be analogous to the formation of Allomaltol.

Generalized Pyranone Biosynthesis Acetyl-CoA Acetyl-CoA Polyketide_Synthase Polyketide Synthase (PKS) Acetyl-CoA->Polyketide_Synthase Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide_Synthase Polyketide_Chain Polyketide Chain Polyketide_Synthase->Polyketide_Chain Cyclization_and_Modification Cyclization & Modifications Polyketide_Chain->Cyclization_and_Modification This compound This compound Cyclization_and_Modification->this compound

Caption: Hypothetical biosynthetic pathway for this compound.

Experimental Protocols

Given the lack of established natural sources, detailed experimental protocols for the extraction, isolation, and quantification of this compound from natural matrices are not available. However, based on the methodologies used for similar compounds like Kojic acid and other pyranones, a general workflow can be proposed.

General Experimental Workflow for Detection and Quantification

A typical workflow for the analysis of pyranones from a microbial or plant source would involve the following steps:

Experimental Workflow cluster_extraction Extraction cluster_purification Purification & Isolation cluster_analysis Analysis & Quantification Sample Natural Source (e.g., Fungal Culture, Plant Material) Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate, Methanol) Sample->Solvent_Extraction Crude_Extract Crude_Extract Solvent_Extraction->Crude_Extract Chromatography Column Chromatography (Silica Gel) Crude_Extract->Chromatography Fractionation Fractionation Chromatography->Fractionation HPLC Preparative HPLC Fractionation->HPLC Isolated_Compound Isolated Compound HPLC->Isolated_Compound LC_MS LC-MS/MS Isolated_Compound->LC_MS NMR NMR Spectroscopy Isolated_Compound->NMR Quantification Quantification LC_MS->Quantification Inferred Signaling Relationship Allomaltol_Derivative This compound Derivative D2HG_Production D-2HG Production Allomaltol_Derivative->D2HG_Production Inhibits Alpha_KG_Dioxygenases α-KG-Dependent Dioxygenases D2HG_Production->Alpha_KG_Dioxygenases Inhibits Epigenetic_Modifications Epigenetic Modifications Alpha_KG_Dioxygenases->Epigenetic_Modifications Regulates

References

The Multifaceted Biological Activities of 5-Hydroxy-2-methyl-4H-pyran-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-2-methyl-4H-pyran-4-one, commonly known as maltol, is a naturally occurring organic compound found in various sources, including the bark of the larch tree and roasted malt.[1] Traditionally used as a flavor enhancer in the food industry, a growing body of scientific evidence has illuminated its diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of maltol's therapeutic potential, focusing on its anticancer, antioxidant, antidiabetic, and neuroprotective properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, particularly against glioma and melanoma.

Antiglioma Activity

Recent studies have focused on the design and synthesis of novel this compound derivatives as potent antiglioma agents. A notable mechanism of action is the inhibition of D-2-hydroxyglutarate (D-2HG) production, an oncometabolite implicated in the progression of brain cancers.[2][3]

Quantitative Data: Antiglioma Activity of this compound Derivatives

CompoundCell LineIC50 (µM)D-2HG Inhibition (%) at 1 µMReference
Derivative 4aHT10801.4386.3[2]
Derivative 4aU874.6Not Reported[2]
Anti-melanoma Activity

Maltol has been shown to possess anti-cancer effects against melanoma by modulating the PD-L1 signaling pathway. It has been observed to suppress the proliferative capacity of B16F10 melanoma cells, induce cell cycle arrest, and promote apoptosis.[4][5] Furthermore, maltol can suppress IFN-γ-induced PD-L1 expression by attenuating STAT1 phosphorylation, thereby enhancing the cytotoxicity of conventional chemotherapeutic agents like cisplatin.[4][5]

Experimental Protocol: MTT Assay for Cell Viability

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed glioma cells (e.g., HT1080 or U87) or melanoma cells (e.g., B16F10) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound or its derivatives for 72 hours.

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

  • Incubation: Incubate the plate at 37°C for 1.5 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate the plate at 37°C for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add Compound (Maltol/Derivatives) A->B C Incubate (e.g., 72h) B->C D Add MTT Reagent C->D E Incubate (e.g., 1.5h) D->E F Add Solubilizing Agent (DMSO) E->F G Measure Absorbance F->G H Calculate IC50 G->H

MTT Assay Experimental Workflow
Signaling Pathway: PD-L1/STAT1 Inhibition in Melanoma

Maltol's anti-melanoma effect is partly attributed to its ability to interfere with the PD-L1/STAT1 signaling pathway, which is crucial for immune evasion in cancer cells.

PDL1_STAT1_Pathway IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR JAK JAK IFNgR->JAK Activates STAT1 STAT1 JAK->STAT1 Phosphorylates pSTAT1 p-STAT1 STAT1->pSTAT1 PDL1 PD-L1 Expression pSTAT1->PDL1 Upregulates ImmuneEvasion Immune Evasion PDL1->ImmuneEvasion Maltol Maltol Maltol->pSTAT1 Inhibits Phosphorylation

Maltol inhibits IFN-γ-induced PD-L1 expression via STAT1.

Antioxidant and Pro-oxidant Activities

Maltol exhibits a dual role in cellular redox balance, acting as both an antioxidant and, under certain conditions, a pro-oxidant.

Antioxidant Activity

Maltol is a potent antioxidant, capable of scavenging free radicals and protecting cells from oxidative damage. This activity is crucial for its neuroprotective and hepatoprotective effects.[1][6]

Quantitative Data: Antioxidant Activity of Maltol

AssayIC50Reference
DPPH Radical Scavenging5.59 µg/mL (for inhibition of superoxide anion generation in neutrophils)[7]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is commonly used to determine the free radical scavenging capacity of a compound.

  • Sample Preparation: Prepare various concentrations of maltol in a suitable solvent (e.g., ethanol).

  • Reaction Mixture: Mix 100 µL of the maltol solution with 1.5 mL of an 82% aqueous methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Incubation: Cover the mixture, shake well, and keep it in the dark for 1 hour.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm against a methanol blank. A control containing the DPPH solution without the sample is also measured.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [1 - (Absorbance of sample / Absorbance of control)] x 100.

Pro-oxidant Activity

In the presence of transition metals like iron and copper, maltol can act as a pro-oxidant, generating reactive oxygen species (ROS). This property may contribute to its cytotoxic effects on cancer cells.[8]

Antidiabetic and Neuroprotective Effects

Maltol has shown promise in mitigating complications associated with diabetes, particularly diabetic peripheral neuropathy, and in protecting neuronal cells from oxidative stress.

Attenuation of Diabetic Peripheral Neuropathy

In vivo studies using streptozotocin (STZ)-induced diabetic rats have demonstrated that maltol treatment can significantly improve symptoms of diabetic peripheral neuropathy.[2] Treatment with maltol has been shown to improve motor nerve conduction velocity, alleviate thermal and mechanical hyperalgesia, and increase Na+-K+-ATPase activity.[1][2] These effects are linked to its ability to ameliorate oxidative stress and inhibit apoptosis in neuronal cells.[2][6]

In Vivo Study Protocol: Diabetic Neuropathy Rat Model

  • Induction of Diabetes: Induce diabetes in Sprague-Dawley rats by a single intraperitoneal injection of streptozotocin (STZ) (e.g., 65 mg/kg).

  • Treatment: After a period of diabetes establishment (e.g., 4 weeks), administer different doses of maltol (e.g., 50, 100, 200 mg/kg) orally or via gavage daily for a specified duration (e.g., 12 weeks).

  • Assessment of Neuropathy:

    • Motor Nerve Conduction Velocity (MNCV): Measure the conduction velocity of the sciatic nerve using electrophysiological methods.

    • Hyperalgesia: Assess thermal and mechanical pain thresholds using appropriate tests (e.g., hot plate test, von Frey filaments).

  • Biochemical Analysis: At the end of the treatment period, collect blood and tissue samples to measure markers of oxidative stress (e.g., MDA, SOD, GSH) and apoptosis (e.g., caspase-3 activity).

Neuroprotection against Oxidative Stress

Maltol exhibits neuroprotective effects by protecting neuronal cells from oxidative damage.[6][9][10] Studies on retinal ganglion cells and neuroblastoma cells have shown that maltol can increase cell viability and attenuate DNA fragmentation under oxidative stress conditions.[6][11]

Signaling Pathways: NF-κB and MAPK in Neuroprotection

The neuroprotective effects of maltol appear to be mediated through the modulation of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Maltol has been shown to reduce the phosphorylation and activation of NF-κB, as well as the phosphorylation of ERK and JNK, which are key components of the MAPK pathway.[6][10]

Neuroprotection_Pathway OxidativeStress Oxidative Stress (e.g., H2O2) MAPK MAPK Pathway (ERK, JNK) OxidativeStress->MAPK Activates NFkB NF-κB Pathway OxidativeStress->NFkB Activates Apoptosis Apoptosis & Neuronal Damage MAPK->Apoptosis NFkB->Apoptosis Maltol Maltol Maltol->MAPK Inhibits Maltol->NFkB Inhibits

References

Allomaltol: A Toxicological Deep Dive for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide provides a comprehensive overview of the currently available toxicological information for Allomaltol (5-hydroxy-2-methyl-4-pyrone). It is critical to note that publicly accessible, in-depth toxicological data specifically for Allomaltol is limited. Much of the available research focuses on its derivatives or its structural isomer, Maltol. Therefore, this document also includes data on Maltol to provide a comparative toxicological context, alongside standardized experimental protocols and general toxicological principles relevant to the assessment of a novel chemical entity like Allomaltol.

Introduction to Allomaltol

Allomaltol is a naturally occurring organic compound with the chemical formula C₆H₆O₃.[1] It is a structural isomer of Maltol, another well-known flavoring agent. Allomaltol and its derivatives have garnered interest in medicinal chemistry for their potential therapeutic applications, including anticonvulsant and anticancer properties.[1][2] Despite this interest, a comprehensive toxicological profile, essential for drug development, remains largely uncharacterized in public literature.

Quantitative Toxicological Data

A thorough review of available literature reveals a significant gap in quantitative toxicological data for Allomaltol. Key metrics such as acute toxicity (LD50), repeated dose toxicity, carcinogenicity, and reproductive toxicity have not been determined or are not publicly available.[1]

Comparative Toxicology: The Case of Maltol

Given the structural similarity to Allomaltol, the toxicological data for Maltol can serve as a preliminary reference point for potential toxicological considerations. However, it must be emphasized that even small structural differences can lead to significant variations in toxicological profiles.

Table 1: Summary of Acute Toxicity Data for Maltol

SpeciesRoute of AdministrationLD50 Value
MouseOral550 mg/kg bw
RatOral1410 mg/kg bw
Guinea PigOral1410 mg/kg bw
RabbitOral1620 mg/kg bw

Table 2: Summary of Genotoxicity Data for Maltol

AssayTest SystemMetabolic ActivationResult
Ames TestS. typhimurium TA100With and withoutPositive
In vitro Mouse Lymphoma Assay (MLA)L5178Y mouse lymphoma cellsNot specifiedPositive
In vivo Pig-A AssayRodentIn vivoNegative

The positive results in in-vitro genotoxicity assays for Maltol, contrasted with the negative in-vivo results, suggest that while Maltol may have some genotoxic potential under certain laboratory conditions, this may not translate to a significant genotoxic risk in a whole organism.[3] This highlights the importance of a comprehensive testing battery.

Experimental Protocols

The following sections detail standardized experimental protocols that are fundamental in assessing the toxicology of a new chemical entity like Allomaltol.

In Vitro Cytotoxicity Assay

This protocol is a foundational step to determine the concentration range at which a substance begins to exert toxic effects on cells.

Objective: To determine the concentration of a test article that results in a 50% reduction in cell viability (IC50).

Methodology:

  • Cell Culture: Human cell lines, such as HepG2 (liver carcinoma) or HEK293 (embryonic kidney), are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and, after adherence, are treated with a range of concentrations of the test article (e.g., Allomaltol) for a specified duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Cell viability is assessed using a metabolic assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay. These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.

  • Data Analysis: The absorbance is read using a microplate reader, and the results are used to calculate the percentage of cell viability relative to an untreated control. The IC50 value is then determined by plotting a dose-response curve.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis culture Cell Culture (e.g., HepG2) seed Seed Cells in 96-well Plates culture->seed treat Treat with Allomaltol (Concentration Gradient) seed->treat incubate Incubate (24-72 hours) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt read Read Absorbance add_mtt->read calculate Calculate IC50 read->calculate

In Vitro Cytotoxicity Assay Workflow

Bacterial Reverse Mutation Test (Ames Test)

This is a widely used method to assess the mutagenic potential of a chemical.[4]

Objective: To determine if a test article can induce mutations in the DNA of specific strains of Salmonella typhimurium and Escherichia coli.

Methodology:

  • Bacterial Strains: Histidine-dependent strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of E. coli (e.g., WP2 uvrA) are used.

  • Metabolic Activation: The test is conducted both with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals.

  • Exposure: The bacterial strains are exposed to various concentrations of the test article in the presence and absence of the S9 mix.

  • Plating: The treated bacteria are plated on a minimal agar medium that lacks the required amino acid (histidine or tryptophan).

  • Incubation and Scoring: The plates are incubated for 48-72 hours. Only bacteria that have undergone a reverse mutation to regain the ability to synthesize the required amino acid will grow into visible colonies. The number of revertant colonies is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

G cluster_setup Setup cluster_exposure Exposure cluster_outcome Outcome bacteria Select Bacterial Strains mix Mix Bacteria, Allomaltol, and S9 Mix (+/-) bacteria->mix s9 Prepare S9 Mix s9->mix plate Plate on Minimal Agar mix->plate incubate Incubate (48-72h) plate->incubate count Count Revertant Colonies incubate->count analyze Analyze for Mutagenicity count->analyze G cluster_initiator Initiating Event cluster_cellular Cellular Response cluster_organelle Mitochondrial Involvement cluster_outcome Toxic Outcome drug Drug/Metabolite (e.g., Allomaltol) ros Oxidative Stress (ROS Generation) drug->ros jnk JNK Activation ros->jnk mito_dys Mitochondrial Dysfunction jnk->mito_dys apoptosis Apoptosis mito_dys->apoptosis necrosis Necrosis mito_dys->necrosis dili Drug-Induced Liver Injury apoptosis->dili necrosis->dili

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Hydroxy-2-methyl-4H-pyran-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-2-methyl-4H-pyran-4-one, also known as allomaltol, and its derivatives are versatile scaffolds in medicinal chemistry.[1] These compounds have garnered significant interest due to their wide range of biological activities, including potential as antiglioma agents.[2] Derivatives of this core structure have been shown to exhibit inhibitory effects on cancer cell proliferation, migration, and colony formation, making them promising candidates for further investigation in drug discovery programs.[2] This document provides a detailed protocol for the synthesis of this compound derivatives via an aldol condensation reaction.

Synthesis Workflow

The synthesis of this compound derivatives can be readily achieved through a straightforward aldol condensation of allomaltol with various aldehydes. This reaction is typically catalyzed by a base, such as triethylenediamine (DABCO).[2]

Synthesis_Workflow Allomaltol 5-Hydroxy-2-methyl- 4H-pyran-4-one (Allomaltol) Reaction Aldol Condensation Allomaltol->Reaction Aldehyde Substituted Aldehyde (R-CHO) Aldehyde->Reaction Catalyst DABCO Catalyst->Reaction Catalyst Solvent Ethanol Solvent->Reaction Solvent Product This compound Derivative Reaction->Product Yields vary

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Aldol Condensation for the Synthesis of this compound Derivatives

This protocol is adapted from a published procedure for the synthesis of antiglioma agents.[2]

Materials:

  • This compound (Allomaltol)

  • Various substituted aldehydes

  • Triethylenediamine (DABCO)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of this compound (1.0 equivalent) in ethanol, add the desired substituted aldehyde (0.5 equivalents).

  • Add triethylenediamine (DABCO) (1.2 equivalents) to the reaction mixture.

  • Stir the mixture at room temperature for the time specified in the relevant literature (e.g., 24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the desired this compound derivative.

  • Characterize the purified compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary

A series of novel this compound derivatives were synthesized and evaluated for their anti-proliferative activity against glioma cell lines.[2] The half-maximal inhibitory concentration (IC₅₀) values for a selection of these compounds are summarized in the table below.

CompoundHT1080 IC₅₀ (μM)U87 IC₅₀ (μM)
4a 1.434.6
4b > 20> 20
4c 12.515.8
4d 8.911.2
4e > 20> 20
4f > 20> 20

Data sourced from a study on novel antiglioma agents.[2]

Proposed Mechanism of Action: Inhibition of D-2-Hydroxyglutarate Production

Certain mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are common in gliomas, leading to the excessive production of the oncometabolite D-2-hydroxyglutarate (D-2HG).[2] D-2HG can contribute to cancer development by altering cellular metabolism and epigenetic regulation.[2] Some this compound derivatives have been designed as D-2HG scavengers, aiming to reduce its intracellular levels.[2] Compound 4a , for instance, demonstrated a significant inhibitory effect on D-2HG production.[2]

Signaling_Pathway mutant_IDH1 Mutant IDH1 D2HG D-2-Hydroxyglutarate (Oncometabolite) mutant_IDH1->D2HG produces alpha_KG α-Ketoglutarate alpha_KG->mutant_IDH1 Epigenetic_Changes Epigenetic Alterations D2HG->Epigenetic_Changes Derivative This compound Derivative (e.g., 4a) Derivative->Inhibition Tumor_Growth Tumor Growth Epigenetic_Changes->Tumor_Growth

Caption: Inhibition of D-2HG production by this compound derivatives.

References

Application Notes and Protocols: Allomaltol in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Allomaltol, a readily available derivative of kojic acid, serves as a versatile building block in the synthesis of a diverse range of heterocyclic compounds. Its inherent functionality, including a hydroxyl group, a pyranone ring, and a reactive double bond, allows for various chemical transformations, making it a valuable scaffold in medicinal chemistry and materials science. These application notes provide an overview of key synthetic strategies utilizing allomaltol and detailed protocols for the preparation of prominent heterocyclic systems.

Synthesis of Pyrimidines and Fused Quinazolines

Allomaltol derivatives can be elaborated into pyrimidines, which can then undergo photochemical cyclization to form polycyclic benzo[h]pyrano[2,3-f]quinazolin-8-ones. This strategy provides access to complex, fused heterocyclic systems with potential biological activity.

Application Note:

This method involves a two-step process starting from an enaminone derivative of allomaltol. The initial step is a cyclocondensation reaction with cyanamide to form the pyrimidine ring. The subsequent step is a photochemical 6π-electrocyclization of the resulting pyrimidine, followed by a sigmatropic shift and dehydration to yield the final fused quinazoline.

Experimental Protocol: Synthesis of Pyrimidines and Photochemical Cyclization

Step 1: Synthesis of Pyrimidines containing an Allomaltol unit [1][2]

  • Preparation of the Starting Enaminone: The synthesis begins with the preparation of 2-(1-(dimethylamino)-3-oxo-3-arylprop-1-en-2-yl)-3-hydroxy-6-methyl-4H-pyran-4-ones from allomaltol derivatives.

  • Cyclocondensation: To a solution of the enaminone (1.0 mmol) in a suitable solvent such as ethanol or DMF, add cyanamide (1.2 mmol).

  • The reaction mixture is heated at reflux for a specified time (typically 4-8 hours) while monitoring the reaction progress by TLC.

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the desired pyrimidine derivative.

Step 2: Photochemical 6π-Electrocyclization to Dihydrobenzo[h]pyrano[2,3-f]quinazolines [1][2]

  • A solution of the pyrimidine derivative (0.5 mmol) in DMF (15 mL) is placed in a quartz reactor.

  • The solution is irradiated with a UV lamp (e.g., 365 nm) for 48-96 hours at room temperature.

  • The reaction progress is monitored by UV-vis spectroscopy or LC-MS.

  • After completion, the solvent is evaporated, and the residue is purified by column chromatography to afford the dihydrobenzo[h]pyrano[2,3-f]quinazolines.

Step 3: Dehydration to Benzo[h]pyrano[2,3-f]quinazolin-8-ones [2]

  • To the dihydro derivative obtained from the photochemical reaction, 1,1'-carbonyldiimidazole (CDI) (1.75 mmol) in acetonitrile (5 mL) is added.

  • The mixture is refluxed for 2 hours.

  • The solvent is removed, and the product is purified to yield the final polyaromatic benzo[h]pyrano[2,3-f]quinazolines.

Quantitative Data:
Starting PyrimidineProductYield (%)Reference
Hydroxy derivativesDihydrobenzo[h]pyrano[2,3-f]quinazolinesup to 41%[2]
Methylated analoguesMixture of dihydro and polyaromatic productsNot specified[1][2]

Reaction Workflow:

G Allomaltol Allomaltol Derivative Enaminone Enaminone Allomaltol->Enaminone Reaction with DMFDMA Pyrimidine Pyrimidine with Allomaltol Fragment Enaminone->Pyrimidine + Cyanamide Dihydroquinazoline Dihydrobenzo[h]pyrano[2,3-f]quinazoline Pyrimidine->Dihydroquinazoline UV Irradiation (6π-electrocyclization) Quinazoline Benzo[h]pyrano[2,3-f]quinazolin-8-one Dihydroquinazoline->Quinazoline Dehydration (e.g., CDI) G Start Pyrano[2,3-d]isoxazolone Hydrazone Hydrazone Intermediate Start->Hydrazone + Hydrazine Anion Anionic Intermediate Hydrazone->Anion Base (e.g., K2CO3) Cyclization Intramolecular Cyclization Anion->Cyclization Attack on Isoxazole N Triazole 1,2,3-Triazole Product Cyclization->Triazole Ring Opening & Aromatization G Allomaltol_deriv Allomaltol Derivative ESIPT Excited State Intramolecular Proton Transfer (ESIPT) Allomaltol_deriv->ESIPT UV Irradiation (365 nm) Diketone α-Hydroxy-1,2-diketone (Intermediate) ESIPT->Diketone Ring Contraction Quinoxaline Quinoxaline Product Diketone->Quinoxaline + 1,2-Phenylenediamine, Reflux G Allomaltol Allomaltol Intermediate Ring-Opened Intermediate Allomaltol->Intermediate + Amine, Heat/Microwave Amine Primary Amine (R-NH2) Pyridinone 3-Hydroxy-4-Pyridinone Intermediate->Pyridinone Intramolecular Cyclization & Dehydration G Start Allomaltol-Amide Derivative Imidazolide Imidazolide Intermediate Start->Imidazolide + CDI Anion Anionic Intermediate Imidazolide->Anion + DBU Spiro Spiro Intermediate Anion->Spiro Intramolecular Cyclization Ring_Opened Ring-Opened Pyrrolidin-2-one Spiro->Ring_Opened Pyranone Ring Opening Tetronic_Acid Substituted Tetronic Acid Ring_Opened->Tetronic_Acid Rearrangement

References

Application Notes and Protocols: 5-Hydroxy-2-methyl-4H-pyran-4-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Hydroxy-2-methyl-4H-pyran-4-one, also known as allomaltol, is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features, including a planar pyrone ring and a hydroxyl group, make it an attractive starting point for the synthesis of diverse derivatives with a wide range of biological activities. This document provides detailed application notes and experimental protocols for utilizing this compound as a building block in drug discovery and development, with a focus on its application in antiglioma and tyrosinase inhibition research. Allomaltol serves as a crucial synthetic building block for novel therapeutic agents.[1]

I. Synthetic Applications

This compound is a valuable precursor for creating diverse heterocyclic systems and hybrid molecules.[1] The reactivity of the pyrone ring, particularly at the 6-position, allows for straightforward functionalization, most commonly through aldol condensation reactions with various aldehydes.[1][2]

Protocol 1: General Synthesis of 6,6'-methylenebis(this compound) Derivatives

This protocol describes a simple and efficient method for the synthesis of bis-pyranone derivatives via an aldol condensation reaction.

Materials:

  • This compound (Allomaltol)

  • Substituted benzaldehyde (or other aldehyde)

  • Triethylenediamine (DABCO)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus (Büchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq.) in ethanol, add the desired substituted aldehyde (0.5 eq.).

  • Add triethylenediamine (DABCO) (1.2 eq.) to the reaction mixture as a catalyst.[2]

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically within 2-4 hours), cool the mixture to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired 6,6'-methylenebis(this compound) derivative.

  • Further purification can be achieved by recrystallization from a suitable solvent if necessary.

II. Biological Applications

Derivatives of this compound have shown promise in several therapeutic areas, most notably in oncology and dermatology.

A. Antiglioma Activity

A significant application of allomaltol derivatives is in the development of antiglioma agents.[2][3] Certain derivatives have demonstrated potent anti-proliferative activity against glioma cell lines.[1][2][3] The mechanism of action is linked to the inhibition of D-2-hydroxyglutarate (D-2HG) production, an oncometabolite implicated in the progression of brain cancers.[1][2]

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are common in gliomas and lead to the aberrant production of D-2HG. This oncometabolite competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic dysregulation and promoting tumorigenesis. Derivatives of this compound have been designed to inhibit the production of D-2HG.

IDH1_Pathway cluster_0 Normal Cell cluster_1 Glioma Cell with IDH1 Mutation Isocitrate Isocitrate aKG aKG Isocitrate->aKG IDH1 (wild-type) Krebs_Cycle Krebs_Cycle aKG->Krebs_Cycle Enters Krebs Cycle Isocitrate_mut Isocitrate aKG_mut α-Ketoglutarate Isocitrate_mut->aKG_mut IDH1 (mutant) D2HG D-2-Hydroxyglutarate (Oncometabolite) aKG_mut->D2HG Reductive Carboxylation Epigenetic_dysregulation Epigenetic Dysregulation & Tumorigenesis D2HG->Epigenetic_dysregulation Allomaltol_deriv This compound Derivative Allomaltol_deriv->D2HG Inhibits Production

Caption: IDH1 mutation pathway in glioma and the inhibitory effect of allomaltol derivatives.

Compound IDCell LineIC50 (µM)D-2HG Inhibition (%) @ 1 µMReference
4a HT10801.4386.3[2][3]
4a U874.6Not Reported[2][3]

This protocol outlines the methodology to assess the cytotoxic effects of this compound derivatives on glioma cell lines.

Materials:

  • Human glioma cell lines (e.g., HT1080, U87)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed glioma cells into 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium. The final DMSO concentration should be less than 0.1%.

  • After 24 hours, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48 hours at 37°C.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

B. Tyrosinase Inhibition

Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one), a close analog of allomaltol, and its derivatives are well-known inhibitors of tyrosinase, the key enzyme in melanin biosynthesis. This makes them valuable agents in cosmetics for skin lightening and in the food industry to prevent enzymatic browning.

Tyrosinase catalyzes the oxidation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, which then proceeds through a series of reactions to form melanin. Kojic acid and its derivatives inhibit tyrosinase activity, thereby blocking melanin production.

Tyrosinase_Pathway cluster_0 Melanin Synthesis Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Further Reactions Kojic_Acid Kojic Acid Derivative Tyrosinase_node Tyrosinase Kojic_Acid->Tyrosinase_node Inhibits Experimental_Workflow Start Start: this compound Synthesis Synthesis of Derivatives (e.g., Aldol Condensation) Start->Synthesis Purification Purification and Characterization (Filtration, Recrystallization, NMR, MS) Synthesis->Purification Biological_Screening Primary Biological Screening (e.g., Cell Proliferation, Enzyme Inhibition) Purification->Biological_Screening Hit_Identification Hit Identification (Active Compounds) Biological_Screening->Hit_Identification Dose_Response Dose-Response Studies (IC50 Determination) Hit_Identification->Dose_Response Active Inactive Inactive Compounds Hit_Identification->Inactive Inactive Mechanism_of_Action Mechanism of Action Studies (e.g., D-2HG Assay, Western Blot) Dose_Response->Mechanism_of_Action Lead_Optimization Lead Optimization (SAR Studies) Mechanism_of_Action->Lead_Optimization

References

Application Notes and Protocols: 5-Hydroxy-2-methyl-4H-pyran-4-one Derivatives as Antiglioma Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-hydroxy-2-methyl-4H-pyran-4-one derivatives, specifically the compound designated as 4a , as a potential therapeutic agent against glioma. The following sections detail its demonstrated anti-glioma activities, the underlying mechanism of action, and standardized protocols for its evaluation.

Introduction

Gliomas are aggressive primary brain tumors with limited treatment options. A significant subset of gliomas, particularly lower-grade gliomas, harbor mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme.[1] This mutation leads to the production of an oncometabolite, D-2-hydroxyglutarate (D-2HG), which plays a crucial role in tumorigenesis.[2][3] The this compound derivative, 4a , has emerged as a promising anti-glioma agent by targeting this pathway.[1][2][3][4]

Compound 4a has demonstrated potent anti-proliferative activity against glioma cell lines, significant inhibition of intracellular D-2HG production, and impairment of key cancer cell processes such as colony formation and migration.[1][2][3][4] These findings suggest its potential as a lead compound for the development of novel targeted therapies for IDH1-mutant gliomas.

Data Presentation

The anti-glioma activity of compound 4a has been quantified in various in vitro assays. The following tables summarize the key findings for easy comparison.

Table 1: In Vitro Anti-proliferative Activity of Compound 4a against Glioma Cell Lines

Cell LineIC50 (µM)
HT10801.43[1][2][3][4]
U874.6[1][2][3][4]

Table 2: Functional Effects of Compound 4a on Glioma Cells

AssayCell LinesConcentration (µM)Effect
Intracellular D-2HG ProductionU87, HT1080186.3% inhibition[1][2][3]
Colony FormationU87, HT10801Dramatic inhibition[1][2][3]
Cell MigrationU87, HT10801Dramatic inhibition[1][2][3]

Mechanism of Action

The primary mechanism of action of compound 4a as an anti-glioma agent is attributed to its ability to act as a D-2HG scavenger. In gliomas with mutated IDH1, the enzyme gains a neomorphic function, converting α-ketoglutarate (α-KG) to D-2HG. High levels of D-2HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic alterations (histone and DNA hypermethylation) that drive oncogenesis. By reducing the intracellular concentration of D-2HG, compound 4a is believed to reverse these epigenetic changes, thereby inhibiting tumor growth and progression.

Mechanism_of_Action cluster_0 Glioma Cell with Mutant IDH1 cluster_1 Therapeutic Intervention Mutant_IDH1 Mutant IDH1 D_2HG D-2-Hydroxyglutarate (Oncometabolite) Mutant_IDH1->D_2HG alpha_KG α-Ketoglutarate alpha_KG->Mutant_IDH1 Epigenetic_Alterations Histone & DNA Hypermethylation D_2HG->Epigenetic_Alterations Inhibits α-KG-dependent dioxygenases Inhibition_of_Oncogenesis Inhibition of Glioma Progression Oncogenesis Glioma Progression Epigenetic_Alterations->Oncogenesis Compound_4a This compound Derivative (4a) Compound_4a->D_2HG Scavenges MTT_Assay_Workflow Start Seed Glioma Cells in 96-well plate Incubate_24h Incubate 24h Start->Incubate_24h Treat Treat with Compound 4a (serial dilutions) Incubate_24h->Treat Incubate_72h Incubate 72h Treat->Incubate_72h Add_MTT Add MTT Solution Incubate_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Remove Medium & Add DMSO Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze D2HG_Assay_Workflow Start Treat Glioma Cells with Compound 4a Harvest Harvest Cells & Lyse Start->Harvest Quantify_Protein Quantify Protein Concentration Harvest->Quantify_Protein Assay Perform D-2HG Colorimetric Assay Quantify_Protein->Assay Read_Absorbance Read Absorbance Assay->Read_Absorbance Analyze Calculate D-2HG Concentration Read_Absorbance->Analyze

References

Application Notes and Protocols: Unraveling the Anticancer Mechanisms of Allomaltol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mechanisms of action of allomaltol derivatives in cancer cells, supported by experimental protocols and quantitative data. Allomaltol, a structural analog of kojic acid, and its derivatives have emerged as promising candidates in anticancer research, exhibiting distinct mechanisms of action in different cancer subtypes.[1]

Induction of Apoptosis via the p53 Pathway in Luminal A Breast Cancer

An allomaltol derivative, herein referred to as Compound 5 (bearing a 3,4-dichlorobenzyl piperazine moiety), has been shown to selectively induce apoptosis in p53 wild-type cancer cells, such as the luminal A breast cancer cell line MCF-7.[1] The mechanism involves the activation of the p53 signaling pathway, a critical tumor suppressor pathway that regulates cell cycle arrest and apoptosis.

Mechanism of Action:

Treatment with Compound 5 at its IC50 concentration leads to:

  • Upregulation of pro-apoptotic proteins: Increased expression of tumor suppressor p53 and the pro-apoptotic protein Bax.[1]

  • Downregulation of anti-apoptotic proteins: Decreased expression of Mdm-2 (a negative regulator of p53) and the anti-apoptotic protein Bcl-2.[1]

  • Increased Bax/Bcl-2 Ratio: A significant 3.5-fold increase in the Bax/Bcl-2 ratio, tipping the cellular balance towards apoptosis.[1]

This cascade of events culminates in the activation of the intrinsic apoptotic pathway.

Quantitative Data: Efficacy of Compound 5 in Breast Cancer Cell Lines
CompoundCell LineCancer TypeIC50Key Molecular EffectsReference
Compound 5 MCF-7Luminal A Breast Cancer27.1 µM p53 expression Bax expression Mdm-2 expression Bcl-2 expression3.5-fold ↑ in Bax/Bcl-2 ratio[1]
Compound 5 MDA-MB-231Triple-Negative Breast Cancer42.8 µMInduces necrosis[1]
Experimental Protocols

1.1. Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of allomaltol derivatives and calculate the IC50 value.

  • Materials:

    • Allomaltol derivative (e.g., Compound 5)

    • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the allomaltol derivative and incubate for 48 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

1.2. Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for the detection and quantification of changes in protein expression in the p53 pathway.

  • Materials:

    • Treated and untreated cell lysates

    • Primary antibodies (anti-p53, anti-Bax, anti-Bcl-2, anti-Mdm-2, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Protein electrophoresis and transfer apparatus

    • Chemiluminescence detection reagents

  • Protocol:

    • Lyse cells and determine protein concentration using a BCA assay.

    • Separate 30 µg of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence substrate and imaging system.

    • Quantify band intensities and normalize to the loading control (β-actin).

1.3. Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells.

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit

    • Treated and untreated cells

    • Flow cytometer

  • Protocol:

    • Treat cells with the allomaltol derivative at its IC50 concentration for 48 hours.

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.

Signaling Pathway Diagram

p53_pathway cluster_treatment Cell Treatment cluster_cellular_response Cellular Response in MCF-7 Cells Allomaltol_Derivative Allomaltol Derivative (Compound 5) p53 p53 Allomaltol_Derivative->p53 Upregulates Mdm2 Mdm-2 Allomaltol_Derivative->Mdm2 Downregulates Bcl2 Bcl-2 Allomaltol_Derivative->Bcl2 Downregulates p53->Mdm2 Activates Bax Bax p53->Bax Activates Apoptosis Apoptosis Bax->Apoptosis Bax_Bcl2_Ratio Bax/Bcl-2 Ratio (3.5-fold increase) Bcl2->Apoptosis

Caption: Allomaltol derivative Compound 5 induces apoptosis in MCF-7 cells by activating the p53 pathway.

Induction of Necrosis in Triple-Negative Breast Cancer

In contrast to its effect on MCF-7 cells, Compound 5 induces necrotic cell death in the triple-negative breast cancer cell line MDA-MB-231.[1] This distinct mechanism highlights the subtype-specific activity of this allomaltol derivative.

Mechanism of Action:

The primary indicator of necrosis is the loss of plasma membrane integrity, leading to the release of intracellular components. Treatment of MDA-MB-231 cells with Compound 5 at its IC50 concentration results in a significant increase in the activity of lactate dehydrogenase (LDH) in the cell culture medium, a hallmark of necrosis.[1]

Experimental Protocol

2.1. Lactate Dehydrogenase (LDH) Assay

This colorimetric assay measures the activity of LDH released from damaged cells into the culture medium.

  • Materials:

    • LDH Cytotoxicity Assay Kit

    • Treated and untreated cell culture supernatants

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Treat MDA-MB-231 cells with Compound 5 at its IC50 concentration for 48 hours.

    • Collect the cell culture supernatant.

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add the reaction mixture to the supernatant samples in a 96-well plate.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add the stop solution.

    • Measure the absorbance at 490 nm.

    • Calculate the percentage of LDH release relative to a maximum LDH release control.

Experimental Workflow Diagram

ldh_workflow cluster_cell_culture Cell Culture & Treatment cluster_assay LDH Assay cluster_analysis Data Analysis A Seed MDA-MB-231 cells B Treat with Allomaltol Derivative (Compound 5) A->B C Collect Culture Supernatant B->C D Incubate with LDH Reaction Mix C->D E Measure Absorbance at 490 nm D->E F Calculate % LDH Release E->F

Caption: Workflow for the detection of necrosis via Lactate Dehydrogenase (LDH) assay.

Modulation of the PD-L1 Signaling Pathway (Maltol)

While specific data for allomaltol derivatives is emerging, the related compound maltol has been shown to exert anticancer effects in melanoma by modulating the PD-L1 signaling pathway.[2] This pathway is a key immune checkpoint that cancer cells exploit to evade the immune system.

Mechanism of Action (Maltol):

  • Downregulation of PD-L1: Maltol suppresses the expression of Programmed Death-Ligand 1 (PD-L1) on melanoma cells, which is often induced by interferon-gamma (IFN-γ) in the tumor microenvironment.[2][3]

  • Inhibition of STAT1 Phosphorylation: The downregulation of PD-L1 is achieved by attenuating the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1).[2]

  • Enhanced T-cell Mediated Cytotoxicity: By reducing PD-L1 expression, maltol enhances the ability of T-cells to recognize and kill cancer cells.[2]

Experimental Protocols

3.1. Analysis of PD-L1 Expression (Western Blot)

  • Protocol:

    • Treat B16F10 melanoma cells with maltol with or without IFN-γ stimulation.

    • Perform Western blot analysis as described in section 1.2, using primary antibodies against PD-L1 and phosphorylated STAT1 (p-STAT1).

Signaling Pathway Diagram

pdl1_pathway IFN_gamma IFN-γ STAT1 STAT1 IFN_gamma->STAT1 Activates pSTAT1 p-STAT1 STAT1->pSTAT1 Phosphorylation PDL1 PD-L1 Expression pSTAT1->PDL1 Induces Immune_Evasion Immune Evasion PDL1->Immune_Evasion Maltol Maltol Maltol->pSTAT1 Inhibits T_Cell_Attack T-Cell Mediated Cytotoxicity Immune_Evasion->T_Cell_Attack

Caption: Maltol inhibits the IFN-γ-induced PD-L1 expression by blocking STAT1 phosphorylation.

Prooxidant Action and Generation of Reactive Oxygen Species (ROS)

Allomaltol and its derivatives can exhibit prooxidant properties, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage in cancer cells. This represents another potential avenue for their anticancer activity.

Mechanism of Action:

The generation of ROS by allomaltol derivatives can induce oxidative stress, leading to DNA damage, protein oxidation, and lipid peroxidation, ultimately triggering cell death pathways.

Experimental Protocol

4.1. Measurement of Intracellular ROS (DCFH-DA Assay)

This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

  • Materials:

    • DCFH-DA probe

    • Treated and untreated cells

    • 96-well black, clear-bottom plates

    • Fluorescence microplate reader or flow cytometer

  • Protocol:

    • Seed cells in a 96-well plate and treat with the allomaltol derivative for the desired time.

    • Load the cells with 10 µM DCFH-DA for 30 minutes at 37°C in the dark.

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm).

    • Quantify the fold change in ROS production relative to untreated controls.

Logical Relationship Diagram

ros_mechanism Allomaltol_Derivative Allomaltol Derivative ROS Reactive Oxygen Species (ROS) Generation Allomaltol_Derivative->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (DNA, Proteins, Lipids) Oxidative_Stress->Cellular_Damage Cell_Death Cell Death (Apoptosis/Necrosis) Cellular_Damage->Cell_Death

Caption: Prooxidant mechanism of allomaltol derivatives leading to cancer cell death.

References

Application Notes and Protocols for 5-Hydroxy-2-methyl-4H-pyran-4-one in Tyrosinase Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 5-Hydroxy-2-methyl-4H-pyran-4-one, commonly known as Kojic Acid, in tyrosinase inhibition research. This document outlines the compound's mechanism of action, quantitative inhibitory data, detailed experimental protocols for in vitro assays, and its effects on cellular melanogenesis signaling pathways.

Introduction

This compound (Kojic Acid) is a naturally occurring fungal metabolite derived from species of Aspergillus and Penicillium. It is a well-established and widely used tyrosinase inhibitor in the cosmetic and food industries for its skin-lightening and anti-browning properties. Tyrosinase is a key copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis.[1][2] The inhibition of this enzyme is a primary strategy for the treatment of hyperpigmentation disorders and for preventing undesirable discoloration in food products. Kojic acid's ability to chelate copper ions in the active site of tyrosinase is central to its inhibitory function.[3]

Quantitative Data on Tyrosinase Inhibition

The inhibitory potency of this compound against tyrosinase is typically quantified by its half-maximal inhibitory concentration (IC50). These values can vary depending on the enzyme source (e.g., mushroom tyrosinase, murine tyrosinase) and the substrate used (monophenolase or diphenolase activity).

Enzyme SourceSubstrate (Activity)IC50 Value (µM)Reference
Mushroom TyrosinaseL-Tyrosine (Monophenolase)70 ± 7[4]
Mushroom TyrosinaseL-DOPA (Diphenolase)121 ± 5[4]
Mushroom TyrosinaseL-DOPA (Diphenolase)13.14 µg/mL[5]
Mushroom TyrosinaseNot Specified26.51 ppm[6]
Mushroom TyrosinaseNot Specified31.64 µg/mL[7]
Mushroom TyrosinaseMonophenolase15.59[8]
Mushroom TyrosinaseDiphenolase31.61[8]

Mechanism of Tyrosinase Inhibition

This compound acts as a potent inhibitor of tyrosinase through direct interaction with the enzyme's active site. Kinetic studies have elucidated its mode of inhibition:

  • Monophenolase Activity: It acts as a competitive inhibitor with respect to the hydroxylation of L-tyrosine.[4][9][10] This indicates that kojic acid competes with the substrate for binding to the free enzyme.

  • Diphenolase Activity: It exhibits a mixed-type inhibition for the oxidation of L-DOPA.[9][10][11] This suggests that it can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Km and Vmax of the reaction.

The primary mechanism of inhibition is the chelation of the two copper ions (CuA and CuB) within the active site of tyrosinase, which are essential for its catalytic activity.[3][12] By binding to these copper ions, kojic acid prevents the substrate from accessing the active site, thereby halting the melanin production cascade.

Tyrosinase_Inhibition_Mechanism Tyrosinase Tyrosinase (E) ES_Complex Enzyme-Substrate Complex (ES) Tyrosinase->ES_Complex + S EI_Complex Enzyme-Inhibitor Complex (EI) Tyrosinase->EI_Complex + Kojic Acid (Competitive) Substrate Substrate (S) (L-Tyrosine / L-DOPA) ES_Complex->Tyrosinase Product Product (Dopaquinone) ES_Complex->Product k_cat ES_Complex->EI_Complex + Kojic Acid (Mixed) Product->Tyrosinase + E Kojic_Acid This compound (Kojic Acid) EI_Complex->Tyrosinase

Mechanism of Tyrosinase Inhibition by Kojic Acid.

Experimental Protocols

This protocol describes a common method for determining the tyrosinase inhibitory activity of this compound using mushroom tyrosinase and L-DOPA as a substrate.

Materials:

  • Mushroom Tyrosinase (from Agaricus bisporus)

  • This compound (Kojic Acid)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Sodium Phosphate Buffer (50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO) and make serial dilutions to the desired concentrations.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add 20 µL of various concentrations of this compound solution.

    • Positive control wells: Add 20 µL of a known tyrosinase inhibitor (often kojic acid itself is used as a standard).

    • Negative control wells (100% enzyme activity): Add 20 µL of the buffer/solvent used for the inhibitor.

    • Blank well (substrate blank): Add 40 µL of phosphate buffer.

  • Enzyme Addition and Pre-incubation:

    • To all wells except the blank, add 20 µL of the mushroom tyrosinase solution.

    • Gently mix the plate and pre-incubate at room temperature (e.g., 25°C) for 10 minutes.

  • Reaction Initiation and Measurement:

    • Add 160 µL of the L-DOPA solution to all wells to initiate the enzymatic reaction.

    • Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode, taking readings every minute for 20-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Tyrosinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Tyrosinase Solution - Kojic Acid Dilutions - L-DOPA Solution setup_plate Set up 96-well Plate: - Test, Positive Control,  Negative Control, Blank prep_reagents->setup_plate add_enzyme Add Tyrosinase to Wells (except blank) setup_plate->add_enzyme pre_incubate Pre-incubate for 10 min add_enzyme->pre_incubate add_substrate Add L-DOPA to all wells pre_incubate->add_substrate measure_abs Measure Absorbance at 475 nm (Kinetic Mode) add_substrate->measure_abs calc_rate Calculate Reaction Rates (V) measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Workflow for In Vitro Tyrosinase Inhibition Assay.

Cellular Effects and Signaling Pathways

In cellular systems, such as B16F10 melanoma cells, this compound effectively reduces melanin content by inhibiting intracellular tyrosinase activity.[4][13] While its primary action is direct enzyme inhibition, some studies suggest it may also influence the signaling pathways that regulate melanogenesis.

The melanogenesis process is primarily regulated by the Microphthalmia-associated Transcription Factor (MITF), which is a master regulator of melanogenic gene expression, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2). The expression and activity of MITF are controlled by upstream signaling cascades, most notably the cAMP/PKA/CREB pathway.

Studies on kojic acid derivatives have shown that they can suppress the expression of MITF and the tyrosinase family of proteins.[14] This suppression is often mediated through the downregulation of the phosphorylation of cAMP-response element binding protein (CREB) and Protein Kinase A (PKA).[14] While kojic acid itself primarily acts as a direct tyrosinase inhibitor, its derivatives' effects on these signaling pathways suggest that modifications to the kojic acid scaffold can enhance its anti-melanogenic activity by targeting gene expression in addition to enzyme activity. Furthermore, some evidence suggests that kojic acid can induce the production of IL-6 in keratinocytes, which in turn can inhibit melanogenesis.[15]

Melanogenesis_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R AC Adenylyl Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB pCREB pCREB CREB->pCREB Phosphorylation MITF MITF pCREB->MITF Upregulates Transcription Tyrosinase Tyrosinase MITF->Tyrosinase TRP1 TRP1 MITF->TRP1 TRP2 TRP2 MITF->TRP2 Melanin Melanin Synthesis Tyrosinase->Melanin TRP1->Melanin TRP2->Melanin Kojic_Acid 5-Hydroxy-2-methyl- 4H-pyran-4-one Kojic_Acid->pCREB Derivatives may Downregulate Kojic_Acid->Tyrosinase Inhibits

Melanogenesis Signaling and Kojic Acid's Points of Intervention.

Conclusion

This compound is a potent and well-characterized tyrosinase inhibitor. Its primary mechanism of action is the chelation of copper ions in the enzyme's active site, leading to competitive inhibition of monophenolase activity and mixed-type inhibition of diphenolase activity. The provided protocols offer a standardized approach for assessing its inhibitory efficacy in vitro. While its main effect is direct enzyme inhibition, further research into its and its derivatives' influence on melanogenesis signaling pathways could unveil additional mechanisms for its depigmenting effects. These application notes serve as a valuable resource for researchers investigating tyrosinase inhibitors for cosmetic and therapeutic applications.

References

Application Notes and Protocols for Evaluating the Antioxidant Activity of Allomaltol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the antioxidant potential of allomaltol derivatives. Allomaltol, a naturally occurring pyranone, and its synthetic derivatives are of increasing interest due to their potential therapeutic applications, including their ability to combat oxidative stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of diseases, making the evaluation of novel antioxidant compounds a critical area of research.

This document outlines the detailed experimental protocols for the most common and robust in vitro antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, FRAP (Ferric Reducing Antioxidant Power), and the cell-based Cellular Antioxidant Activity (CAA) assay. Furthermore, a summary of quantitative antioxidant data for a series of pyranone derivatives, structurally related to allomaltol, is provided to serve as a reference for expected activity ranges.

General Experimental Workflow

A tiered approach is recommended for the comprehensive evaluation of the antioxidant activity of allomaltol derivatives. This typically begins with simple, rapid chemical-based assays (DPPH, ABTS, FRAP) for initial screening and structure-activity relationship (SAR) studies. Promising candidates are then advanced to more biologically relevant cell-based assays (CAA) to assess their efficacy in a cellular environment.

Antioxidant Assay Workflow cluster_0 Initial Screening (In Vitro) cluster_1 Cellular Efficacy cluster_2 Lead Optimization DPPH DPPH Assay SAR Structure-Activity Relationship (SAR) DPPH->SAR ABTS ABTS Assay ABTS->SAR FRAP FRAP Assay FRAP->SAR CAA Cellular Antioxidant Activity (CAA) Assay SAR->CAA

General workflow for assessing the antioxidant activity of allomaltol derivatives.

Quantitative Antioxidant Activity of Pyranone Derivatives

The following table summarizes the reported antioxidant activities of various 4H-pyran derivatives, which are structurally analogous to allomaltol derivatives. This data can be used as a benchmark for new compounds. The half-maximal inhibitory concentration (IC50) and efficient concentration (EC50) values indicate the concentration of the compound required to scavenge 50% of the free radicals or to achieve 50% of the maximum reducing power, respectively. A lower value indicates greater antioxidant potency.

Compound IDDPPH Radical Scavenging (IC50, mM)Ferric Reducing Antioxidant Power (EC50, mM)
Derivative 4g 0.3290.072
Derivative 4j 0.1940.074
Derivative 4l --
Derivative 4m --
Derivative 4d --
BHT (Standard) 0.2450.089

Data extracted from a study on 4H-pyran derivatives. Note: "-" indicates data not reported in the cited source.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[1] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. This decolorization is measured spectrophotometrically at 517 nm.

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C.

    • Test Compounds: Prepare a stock solution of the allomaltol derivative in a suitable solvent (e.g., methanol or DMSO). From this stock, prepare a series of dilutions to determine the IC50 value.

    • Standard: Prepare a series of dilutions of a standard antioxidant such as ascorbic acid or Trolox (e.g., 1-100 µg/mL).

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the test compound dilutions or standard solutions to the respective wells. For the blank, add 100 µL of the solvent used to dissolve the samples.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound.

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

DPPH Assay Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Measurement & Analysis A Prepare DPPH Solution (0.1 mM in Methanol) C Mix DPPH Solution with Sample/Standard in 96-well Plate A->C B Prepare Allomaltol Derivative and Standard Dilutions B->C D Incubate in Dark (30 min, RT) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 Value E->F

Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[2] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. The radical has a characteristic blue-green color, which is reduced in the presence of an antioxidant, leading to a decrease in absorbance at 734 nm. This assay is applicable to both hydrophilic and lipophilic antioxidants.

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution should be diluted with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm before use.

    • Test Compounds and Standard: Prepare as described for the DPPH assay.

  • Assay Procedure (96-well plate format):

    • Add 190 µL of the diluted ABTS•+ working solution to each well of a 96-well microplate.

    • Add 10 µL of the test compound dilutions or standard solutions to the respective wells.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

    • Determine the IC50 value or express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS Assay Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Measurement & Analysis A Prepare ABTS•+ Radical Cation Solution C Mix ABTS•+ Solution with Sample/Standard in 96-well Plate A->C B Prepare Allomaltol Derivative and Standard Dilutions B->C D Incubate (6 min, RT) C->D E Measure Absorbance at 734 nm D->E F Calculate % Inhibition and IC50/TEAC Value E->F

Workflow for the ABTS radical scavenging assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH.[3][4] The reduction results in the formation of a blue-colored Fe²⁺-TPTZ complex, and the change in absorbance is measured at 593 nm. The absorbance change is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.

Experimental Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine in 10 mL of 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.

    • Test Compounds and Standard: Prepare as described for the DPPH assay. Ferrous sulfate (FeSO₄) is typically used as the standard.

  • Assay Procedure (96-well plate format):

    • Add 180 µL of the pre-warmed FRAP reagent to each well of a 96-well microplate.

    • Add 20 µL of the test compound dilutions, standard solutions, or blank (solvent) to the respective wells.

    • Incubate the plate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Construct a standard curve using the absorbance values of the FeSO₄ standards.

    • Determine the FRAP value of the test compounds from the standard curve and express the results as µmol Fe(II) equivalents per gram or mole of the compound.

FRAP Assay Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Measurement & Analysis A Prepare Fresh FRAP Reagent (Acetate buffer, TPTZ, FeCl3) C Mix FRAP Reagent with Sample/Standard in 96-well Plate A->C B Prepare Allomaltol Derivative and Standard Dilutions B->C D Incubate (4 min, 37°C) C->D E Measure Absorbance at 593 nm D->E F Calculate FRAP Value (Fe(II) Equivalents) E->F

Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay is a cell-based method that measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin (DCFH) within cells.[5] Cells are pre-loaded with DCFH-DA, which is deacetylated by cellular esterases to DCFH. A peroxyl radical initiator, such as AAPH, is then added to induce oxidative stress, leading to the oxidation of DCFH to the highly fluorescent DCF. Antioxidant compounds that can permeate the cell membrane will scavenge the radicals, thereby inhibiting the formation of DCF.

Experimental Protocol:

  • Cell Culture and Seeding:

    • Culture a suitable cell line (e.g., HepG2 or Caco-2) in appropriate culture medium.

    • Seed the cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.

  • Assay Procedure:

    • Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

    • Treat the cells with various concentrations of the allomaltol derivative or a standard antioxidant (e.g., quercetin) in treatment medium for 1 hour.

    • Remove the treatment medium and add a solution of DCFH-DA (e.g., 25 µM) in treatment medium to each well. Incubate for 1 hour.

    • Remove the DCFH-DA solution and add a solution of AAPH (e.g., 600 µM) in PBS to induce oxidative stress.

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence versus time plot for each concentration.

    • Calculate the percentage of inhibition of DCF formation for each concentration relative to the control (cells treated with AAPH but no antioxidant).

    • Determine the CAA value, which is typically expressed as micromoles of quercetin equivalents per 100 micromoles of the test compound.

CAA Assay Workflow A Seed Cells in 96-well Plate B Treat Cells with Allomaltol Derivative A->B C Load Cells with DCFH-DA B->C D Induce Oxidative Stress with AAPH C->D E Measure Fluorescence Kinetically D->E F Calculate Area Under Curve and CAA Value E->F

Workflow for the Cellular Antioxidant Activity (CAA) assay.

Antioxidant Mechanism of Allomaltol Derivatives

The primary antioxidant mechanism of allomaltol and its phenolic derivatives is attributed to their ability to act as radical scavengers. The hydroxyl group on the pyranone ring can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting allomaltol radical is stabilized by resonance, which makes the parent molecule an effective antioxidant.

Antioxidant Mechanism Allomaltol Allomaltol Derivative (with -OH group) StabilizedRadical Stabilized Allomaltol Radical Allomaltol->StabilizedRadical H• donation FreeRadical Free Radical (e.g., ROO•) NeutralizedMolecule Neutralized Molecule (e.g., ROOH) FreeRadical->NeutralizedMolecule

Simplified mechanism of radical scavenging by an allomaltol derivative.

These detailed protocols and application notes should serve as a valuable resource for researchers initiating or advancing their studies on the antioxidant properties of allomaltol derivatives. Adherence to these standardized methods will ensure the generation of reliable and comparable data, facilitating the identification of promising new antioxidant agents for further development.

References

Application Note: HPLC Analysis for Purity Determination of 5-Hydroxy-2-methyl-4H-pyran-4-one (Maltol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity for 5-Hydroxy-2-methyl-4H-pyran-4-one, commonly known as Maltol. The described protocol is designed to provide a reliable and accurate assessment of Maltol purity, a critical parameter in pharmaceutical and food ingredient quality control. This document provides comprehensive experimental protocols, data presentation guidelines, and system suitability criteria to ensure consistent and reproducible results.

Introduction

This compound (Maltol) is a naturally occurring organic compound used as a flavor enhancer and fragrance in the food, beverage, and pharmaceutical industries. Its purity is a crucial factor that can impact its efficacy, safety, and organoleptic properties. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating and quantifying components in a mixture, making it an ideal method for assessing the purity of Maltol. This application note presents a validated HPLC method for the determination of Maltol purity, providing researchers and drug development professionals with a detailed protocol for quality assessment.

Experimental Protocols

This section outlines the necessary materials, equipment, and step-by-step procedures for the HPLC analysis of Maltol.

Materials and Equipment
  • Reference Standard: Maltol Reference Standard (≥99% purity)

  • Solvents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Phosphoric acid (analytical grade)

  • Instrumentation:

    • HPLC system with a UV or Diode Array Detector (DAD)

    • Analytical balance

    • Volumetric flasks and pipettes

    • Syringe filters (0.45 µm)

    • HPLC column: C18, 4.6 x 250 mm, 5 µm particle size (or equivalent)

Preparation of Solutions

Mobile Phase: A mixture of acetonitrile and water, with phosphoric acid as a modifier, is a commonly used mobile phase for the analysis of Maltol.[1]

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

Standard Solution Preparation: A standard stock solution of Maltol is prepared by dissolving a precisely weighed amount of the reference standard in a suitable solvent, such as methanol.[2]

  • Accurately weigh approximately 10 mg of Maltol reference standard.

  • Dissolve in a 100 mL volumetric flask with methanol and dilute to volume. This yields a stock solution of 100 µg/mL.

  • From the stock solution, prepare working standards of desired concentrations by further dilution with the mobile phase.

Sample Solution Preparation:

  • Accurately weigh approximately 10 mg of the Maltol sample.

  • Dissolve in a 100 mL volumetric flask with methanol and dilute to volume.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

HPLC Method Parameters

The following HPLC conditions are recommended for the analysis of Maltol purity:

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 0-5 min: 10% B5-15 min: 10-90% B15-20 min: 90% B20-25 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 274 nm

Table 1: HPLC Method Parameters for Maltol Purity Analysis.

System Suitability

Before sample analysis, the performance of the HPLC system should be verified by running a system suitability test. The acceptance criteria are based on established guidelines.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates > 2000
Repeatability (%RSD of Peak Area) ≤ 2.0% (for n=5 injections)

Table 2: System Suitability Parameters and Acceptance Criteria.

Data Presentation

The purity of the Maltol sample is determined by calculating the percentage of the main peak area relative to the total peak area of all components in the chromatogram.

Purity (%) = (Area of Maltol Peak / Total Area of All Peaks) x 100

Quantitative data from the analysis should be summarized in a clear and structured table for easy comparison.

Sample IDRetention Time (min)Peak AreaPurity (%)
Standarde.g., 8.5e.g., 123456799.9
Sample Ae.g., 8.5e.g., 123000099.5
Sample Be.g., 8.5e.g., 121000098.8

Table 3: Example of Quantitative Data Summary for Maltol Purity Analysis.

Experimental Workflow and Visualization

The overall workflow for the HPLC analysis of Maltol purity is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation System_Suitability System Suitability Test Standard_Prep->System_Suitability Sample_Prep Sample Preparation HPLC_Analysis HPLC Analysis Sample_Prep->HPLC_Analysis Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->System_Suitability Mobile_Phase_Prep->HPLC_Analysis System_Suitability->HPLC_Analysis Proceed if passes Chromatogram_Integration Chromatogram Integration HPLC_Analysis->Chromatogram_Integration Purity_Calculation Purity Calculation Chromatogram_Integration->Purity_Calculation Report_Generation Report Generation Purity_Calculation->Report_Generation

Caption: Workflow for HPLC Purity Analysis of Maltol.

Conclusion

The HPLC method described in this application note provides a reliable and accurate means of determining the purity of this compound. Adherence to the detailed protocols for sample and standard preparation, HPLC parameters, and system suitability criteria will ensure the generation of consistent and reproducible results, which are essential for quality control in research, development, and manufacturing environments.

References

Application Note: 1H and 13C NMR Spectral Assignment of Allomaltol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allomaltol (5-Hydroxy-2-methyl-4H-pyran-4-one) is a naturally occurring organic compound found in some plant species. It is an isomer of the well-known flavoring agent maltol. Due to its chemical structure, featuring a pyranone ring with hydroxyl and methyl substituents, allomaltol and its derivatives are of interest in medicinal chemistry and drug development for their potential biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and characterization of such small molecules. This application note provides a detailed protocol for the acquisition and assignment of 1H and 13C NMR spectra of allomaltol.

Chemical Structure and IUPAC Numbering

The chemical structure and IUPAC numbering of allomaltol are crucial for the unambiguous assignment of NMR signals.

Structure:

IUPAC Name: this compound

IUPAC Numbering:

  • The oxygen atom in the ring is numbered 1.

  • The carbons are then numbered sequentially, starting from the carbon adjacent to the oxygen and proceeding towards the carbonyl group.

Predicted 1H and 13C NMR Spectral Data

Disclaimer: The following NMR data is predicted based on the chemical structure of allomaltol and typical chemical shift values for similar functional groups and may not represent exact experimental values.

Predicted 1H NMR Data (500 MHz, CDCl3)
Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
~7.60s1H-H-6
~6.25s1H-H-3
~5.50br s1H-5-OH
~2.30s3H-2-CH3
Predicted 13C NMR Data (125 MHz, CDCl3)
Chemical Shift (δ) ppmAssignment
~175.0C-4
~162.0C-2
~145.0C-6
~138.0C-5
~115.0C-3
~20.02-CH3

Experimental Protocol

This section outlines a general procedure for acquiring high-quality 1H and 13C NMR spectra of allomaltol.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of purified allomaltol directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

2. NMR Data Acquisition:

  • Instrument: A 500 MHz (or higher field) NMR spectrometer equipped with a broadband probe.

  • Software: Standard spectrometer control software (e.g., TopSpin, VnmrJ).

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

  • Locking and Shimming:

    • Lock the spectrometer on the deuterium signal of the CDCl3 solvent.

    • Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

  • 1H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 12-16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

    • Receiver Gain: Optimize automatically.

  • 13C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment with NOE (e.g., zgpg30).

    • Spectral Width: 200-220 ppm, centered around 100 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as 13C has a low natural abundance.

    • Receiver Gain: Optimize automatically.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum manually or automatically.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both 1H and 13C spectra.

  • Integrate the signals in the 1H NMR spectrum.

  • Pick the peaks and report the chemical shifts for both 1H and 13C spectra. For the 1H spectrum, also report the multiplicity (e.g., s for singlet, d for doublet, etc.) and coupling constants (J) in Hertz.

Workflow for NMR Spectral Assignment

The following diagram illustrates the logical workflow for the assignment of NMR spectra for a small molecule like allomaltol.

NMR_Assignment_Workflow cluster_preparation Sample Preparation & Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Assignment cluster_confirmation Structure Confirmation Sample Prepare Allomaltol Sample Acquire_1H Acquire 1H NMR Spectrum Sample->Acquire_1H Acquire_13C Acquire 13C NMR Spectrum Sample->Acquire_13C Process_1H Process 1H Spectrum (FT, Phasing, Calibration) Acquire_1H->Process_1H Process_13C Process 13C Spectrum (FT, Phasing, Calibration) Acquire_13C->Process_13C Analyze_1H Analyze 1H Data (Chemical Shift, Integration, Multiplicity) Process_1H->Analyze_1H Analyze_13C Analyze 13C Data (Chemical Shift) Process_13C->Analyze_13C Assignment Assign Signals to Nuclei Analyze_1H->Assignment Analyze_13C->Assignment TwoD_NMR 2D NMR (COSY, HSQC, HMBC) (Optional for Confirmation) Assignment->TwoD_NMR Final_Structure Confirm Allomaltol Structure Assignment->Final_Structure TwoD_NMR->Final_Structure

Caption: Workflow for the acquisition, processing, and assignment of 1H and 13C NMR spectra of Allomaltol.

Conclusion

This application note provides a comprehensive guide for the 1H and 13C NMR spectral analysis of allomaltol. The presented experimental protocol and data processing steps will enable researchers to obtain high-quality NMR spectra. The predicted spectral data and the logical workflow for spectral assignment serve as a valuable reference for the structural confirmation of allomaltol, which is a critical step in its further investigation for potential applications in drug discovery and development. For unambiguous assignment, especially for more complex derivatives, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

Application Notes and Protocols: Metal Complexation Studies with 5-Hydroxy-2-methyl-4H-pyran-4-one (Maltol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the metal complexation properties of 5-Hydroxy-2-methyl-4H-pyran-4-one, commonly known as maltol. Maltol is a naturally occurring organic compound used as a flavor enhancer in the food industry and possesses significant potential in pharmaceutical and medicinal chemistry due to its strong ability to form stable complexes with a variety of metal ions. This document outlines detailed protocols for the synthesis, characterization, and determination of the stability of these metal complexes, which is crucial for the development of new therapeutic agents for conditions such as iron deficiency anemia, and for the design of metal-based diagnostic tools.

Introduction to Maltol Metal Complexation

Maltol is a bidentate ligand, coordinating to metal ions through its hydroxyl and carbonyl oxygen atoms to form a stable five-membered ring. It exhibits a high affinity for a range of hard and borderline metal ions, including trivalent cations like Fe(III), Al(III), and Ga(III), as well as divalent cations such as Zn(II) and Cu(II)[1][2]. The formation of neutral, lipophilic complexes at physiological pH enhances their bioavailability, making them excellent candidates for therapeutic applications[2]. The tris-maltol iron(III) complex, for instance, is a well-known oral iron supplement[2].

Quantitative Data on Metal-Maltol Complex Stability

The stability of metal-maltol complexes is a critical parameter for their application. The stability constants (log β) quantify the strength of the metal-ligand interaction. Below is a summary of reported stability constants for various metal-maltol complexes. It is important to note that experimental conditions such as ionic strength, temperature, and the specific methodology used can influence these values.

Metal IonStoichiometry (Metal:Ligand)log β₁log β₂log β₃Experimental ConditionsReference
Fe(III)1:1, 1:2, 1:312.4321.8130.86Aqueous solution[2]
Al(III)1:1, 1:2, 1:37.7015.2521.90Aqueous solution[2]
Cu(II)1:1, 1:2---Data not readily available in cited sources
Zn(II)1:1, 1:2---Data not readily available in cited sources
Ga(III)1:1, 1:2, 1:3---Data not readily available in cited sources

Note: The table will be updated as more specific quantitative data is identified in subsequent research.

Experimental Protocols

Synthesis of Metal-Maltol Complexes

3.1.1. Synthesis of Tris(maltolato)iron(III) (Ferric Maltol)

This protocol describes the aqueous synthesis of ferric maltol.

Materials:

  • Maltol (this compound)

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

Procedure:

  • Prepare a solution of maltol in deionized water.

  • In a separate beaker, prepare an aqueous solution of ferric chloride.

  • Slowly add the ferric chloride solution to the maltol solution with constant stirring. A deep red color will develop, indicating the formation of the iron-maltol complex.

  • Adjust the pH of the solution to approximately 7-8 by the dropwise addition of a sodium hydroxide solution. This will ensure the formation of the neutral tris-maltol iron(III) complex.

  • Heat the reaction mixture to approximately 70°C for 30 minutes to ensure complete reaction.

  • Allow the solution to cool to room temperature, and then cool further in an ice bath to promote precipitation.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the final ferric maltol complex.

3.1.2. Synthesis of a Generic Divalent Metal-Maltol Complex (e.g., Zn(II)-Maltol)

Materials:

  • Maltol

  • A soluble salt of the desired divalent metal (e.g., Zinc chloride, ZnCl₂)

  • Sodium hydroxide (NaOH) or another suitable base

  • Deionized water

  • Methanol or Ethanol

Procedure:

  • Dissolve maltol in a suitable solvent, such as a mixture of water and methanol.

  • In a separate flask, dissolve the metal salt in deionized water.

  • Slowly add the metal salt solution to the maltol solution while stirring.

  • Adjust the pH of the mixture to a neutral or slightly basic range (pH 7-8) using a dilute solution of NaOH to facilitate the deprotonation of maltol and complex formation.

  • Stir the reaction mixture at room temperature for a specified period (e.g., 2-4 hours) to ensure the completion of the reaction.

  • If a precipitate forms, collect it by filtration. If no precipitate forms, the complex may be isolated by slow evaporation of the solvent.

  • Wash the isolated solid with a small amount of cold deionized water and then with a cold solvent like ethanol.

  • Dry the complex in a desiccator or under vacuum.

Synthesis_Workflow cluster_maltol Maltol Preparation cluster_metal Metal Salt Preparation Maltol Maltol DissolveMaltol Dissolve Maltol Maltol->DissolveMaltol Solvent1 Deionized Water Solvent1->DissolveMaltol Mix Mix Solutions DissolveMaltol->Mix MetalSalt Metal Salt (e.g., FeCl3) DissolveMetal Dissolve Metal Salt MetalSalt->DissolveMetal Solvent2 Deionized Water Solvent2->DissolveMetal DissolveMetal->Mix pH_Adjust Adjust pH (7-8) with NaOH Mix->pH_Adjust Heat Heat (optional, e.g., 70°C) pH_Adjust->Heat Cool Cool and Precipitate Heat->Cool Filter Filter and Wash Cool->Filter Dry Dry Product Filter->Dry FinalProduct Metal-Maltol Complex Dry->FinalProduct

General workflow for the synthesis of metal-maltol complexes.
Determination of Stability Constants by Potentiometric pH Titration

The Calvin-Bjerrum titration technique, as modified by Irving and Rossotti, is a widely used method to determine the stability constants of metal complexes. This method involves a series of three titrations.

Solutions Required:

  • Acid Titration: A solution containing a known concentration of a strong acid (e.g., 0.01 M HCl or HNO₃) and a background electrolyte to maintain constant ionic strength (e.g., 0.1 M KCl or KNO₃).

  • Ligand Titration: A solution identical to the acid titration but also containing a known concentration of maltol (e.g., 0.02 M).

  • Metal-Ligand Titration: A solution identical to the ligand titration but also containing a known concentration of the metal salt (e.g., 0.004 M FeCl₃).

Titrant: A standardized solution of a strong base (e.g., 0.1 M NaOH), free from carbonate.

Procedure:

  • Calibrate the pH meter with standard buffer solutions.

  • Individually titrate each of the three solutions with the standardized NaOH solution, recording the pH after each addition of the titrant.

  • Plot the pH versus the volume of NaOH added for all three titrations on the same graph. The metal-ligand titration curve will be displaced to the right of the ligand titration curve, indicating the release of protons upon complexation.

  • From these titration curves, the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands attached to the metal ion (n̄) can be calculated at various pH values.

  • The free ligand concentration ([L]) can then be determined.

  • The stability constants (log K₁, log K₂, etc.) are determined from the formation curve, which is a plot of n̄ versus pL (where pL = -log[L]). For example, at n̄ = 0.5, pL = log K₁.

Potentiometric_Titration_Workflow cluster_solutions Prepare Titration Solutions SolA A: Acid + Electrolyte TitrateA Titrate A with NaOH SolA->TitrateA SolB B: Acid + Ligand + Electrolyte TitrateB Titrate B with NaOH SolB->TitrateB SolC C: Acid + Ligand + Metal + Electrolyte TitrateC Titrate C with NaOH SolC->TitrateC Plot Plot pH vs. Volume of NaOH for A, B, and C TitrateA->Plot TitrateB->Plot TitrateC->Plot Calculate_n_bar_A Calculate n̄ₐ (proton-ligand formation function) Plot->Calculate_n_bar_A Calculate_n_bar Calculate n̄ (metal-ligand formation function) Plot->Calculate_n_bar Calculate_pL Calculate pL (-log[L]) Calculate_n_bar_A->Calculate_pL FormationCurve Plot Formation Curve (n̄ vs. pL) Calculate_n_bar->FormationCurve Calculate_pL->FormationCurve DetermineK Determine Stability Constants (log K) FormationCurve->DetermineK

Workflow for determining stability constants via potentiometric titration.
Characterization by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a useful technique to study the formation of metal-maltol complexes, as complexation often leads to a shift in the absorption spectrum. This method can also be used to determine the stoichiometry of the complex using methods like the mole-ratio method or Job's plot.

3.3.1. General Spectrophotometric Analysis

Procedure:

  • Prepare a stock solution of maltol and a stock solution of the metal salt of known concentrations.

  • Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of maltol.

  • Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 200-600 nm).

  • Observe the changes in the absorption spectrum, such as shifts in the maximum absorbance wavelength (λₘₐₓ) or changes in absorbance intensity, which indicate complex formation.

3.3.2. Determination of Stoichiometry by the Mole-Ratio Method

Procedure:

  • Prepare a series of solutions where the concentration of the metal ion is kept constant, and the molar ratio of ligand to metal is systematically varied (e.g., from 0.5 to 5).

  • Measure the absorbance of each solution at the λₘₐₓ of the complex.

  • Plot the absorbance versus the molar ratio of ligand to metal.

  • The plot will typically show two intersecting straight lines. The point of intersection corresponds to the stoichiometry of the complex.

UV_Vis_Workflow cluster_prep Solution Preparation StockMetal Stock Metal Solution Series Prepare Series of Solutions (Varying Metal:Ligand Ratio) StockMetal->Series StockLigand Stock Maltol Solution StockLigand->Series MeasureAbs Measure Absorbance at λₘₐₓ of Complex Series->MeasureAbs PlotData Plot Absorbance vs. Molar Ratio MeasureAbs->PlotData DetermineStoichiometry Determine Stoichiometry from Inflection Point PlotData->DetermineStoichiometry

References

Troubleshooting & Optimization

Technical Support Center: Purification of Allomaltol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Allomaltol derivatives.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of Allomaltol derivatives in a question-and-answer format.

Question: My Allomaltol derivative seems to be degrading or is unrecoverable from the silica gel column. What should I do?

Answer: Allomaltol derivatives, being phenolic compounds, can be sensitive to the acidic nature of standard silica gel, leading to degradation or irreversible adsorption.[1][2] Here are several strategies to address this issue:

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base. A common method is to wash the silica gel with a solvent mixture containing a small amount of triethylamine (e.g., 1-2% in the eluent) or by pre-treating the silica with a substance like ammonium hydroxide.

  • Switch to an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase. Alumina (neutral or basic) or Florisil can be effective alternatives for purifying sensitive compounds.[2] For highly polar derivatives, reverse-phase chromatography on C18-functionalized silica is a viable option.

  • Minimize Contact Time: Use flash column chromatography with a higher flow rate to reduce the time your compound spends on the column. However, be mindful that this may decrease resolution.

  • 2D TLC Stability Test: Before running a column, perform a two-dimensional thin-layer chromatography (TLC) test to check for stability. Spot your compound on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If a new spot appears or the original spot streaks, your compound is likely unstable on silica.

Question: I am struggling to separate my target Allomaltol derivative from a very similar impurity. How can I improve the resolution in column chromatography?

Answer: Separating closely related impurities is a common challenge. Here are some techniques to enhance separation:

  • Optimize the Solvent System:

    • Test a Variety of Solvents: Experiment with different solvent systems. Sometimes switching from a common mixture like hexane/ethyl acetate to others like dichloromethane/methanol or chloroform/acetone can significantly alter selectivity.[1]

    • Fine-Tune Polarity: Use a very shallow gradient of the polar solvent or run the column isocratically with a finely tuned solvent mixture. Aim for an Rf value of around 0.2-0.3 for your target compound on TLC for the best separation.

    • Use Additives: If your derivative or impurity has acidic or basic functionalities, adding a small amount of a modifier to the eluent can dramatically change their retention. For example, adding a small amount of acetic acid can help separate acidic compounds, while adding triethylamine can aid in the separation of basic compounds.[1]

  • Improve Column Packing and Loading:

    • Use a Larger Column: A longer and narrower column can increase the number of theoretical plates and improve separation.

    • Dry Loading: If your crude product has poor solubility in the initial eluent, it can lead to band broadening. Adsorb your crude mixture onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of your column.

  • Adjust the Flow Rate: A slower flow rate generally allows for better equilibration between the stationary and mobile phases, which can lead to improved resolution.

Question: My Allomaltol derivative is either stuck at the baseline or runs with the solvent front on the TLC plate. How do I choose the right solvent system for column chromatography?

Answer: This indicates that the polarity of your eluting solvent is either too low or too high.

  • For Compounds Stuck at the Baseline (Very Polar): Your solvent system is not polar enough.

    • Increase the proportion of the polar solvent in your mixture (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).

    • If you are already at 100% ethyl acetate, switch to a more polar solvent system, such as dichloromethane/methanol or even ethyl acetate/methanol.

    • For very polar compounds, solvent systems containing ammonia (e.g., a stock solution of 10% ammonium hydroxide in methanol, used at 1-10% in dichloromethane) can be effective.[2]

  • For Compounds Running with the Solvent Front (Very Nonpolar): Your solvent system is too polar.

    • Increase the proportion of the nonpolar solvent (e.g., increase the percentage of hexane).

    • Switch to a less polar solvent system. For example, if you are using dichloromethane/ethyl acetate, try hexane/dichloromethane or hexane/ether.

Question: I am observing poor peak shapes (e.g., tailing or fronting) during HPLC purification of my Allomaltol derivative. What could be the cause and how can I fix it?

Answer: Poor peak shape in HPLC can be caused by several factors. For Allomaltol derivatives, which can interact with metal surfaces, issues with the column hardware itself are a possibility.[3]

  • Column Overload: Injecting too much sample can lead to peak fronting. Reduce the injection volume or the concentration of your sample.

  • Secondary Interactions: The phenolic hydroxyl group in Allomaltol derivatives can interact with residual silanol groups on the silica-based stationary phase, causing peak tailing.

    • Use an End-Capped Column: Ensure you are using a high-quality, end-capped C18 column.

    • Modify the Mobile Phase: Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase. This can protonate the silanol groups and reduce unwanted interactions.

  • Analyte Interaction with Metal Hardware: Some compounds can chelate or interact with the stainless steel surfaces of the HPLC column and system, leading to peak tailing and loss of signal.[3] Consider using a bio-inert or PEEK-lined column and system if this is suspected.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your compound and thus its retention and peak shape. Experiment with adjusting the pH to find the optimal conditions.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a purification strategy for a novel Allomaltol derivative?

A1: A systematic approach is best:

  • Assess Purity and Complexity: Use analytical techniques like TLC, LC-MS, and NMR to determine the purity of your crude product and identify the major impurities.

  • Solubility Testing: Check the solubility of your crude product in various common laboratory solvents. This will be crucial for choosing a method for crystallization or for loading onto a column.

  • TLC Method Development: For column chromatography, start by developing a TLC method that gives good separation of your target compound from impurities, with an Rf value for your product between 0.2 and 0.4. Test a range of solvent systems from nonpolar to polar (e.g., hexane/ethyl acetate, dichloromethane/methanol).

  • Consider Crystallization First: If the crude product is relatively pure (>80-90%) and appears to be a solid, attempting recrystallization is often a more efficient first step than chromatography.

  • Small-Scale Trial: Before committing all of your material, perform a small-scale purification to validate your chosen method.

Q2: How can I improve the yield and purity of my Allomaltol derivative during recrystallization?

A2: Recrystallization is a powerful technique, and its success depends on the choice of solvent and the procedure.

  • Choosing the Right Solvent: The ideal solvent should dissolve your compound well when hot but poorly when cold. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[4] You may need to screen several solvents or use a binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble).[4]

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath. Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.[4]

  • Scratching and Seeding: If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites. Alternatively, add a tiny "seed" crystal of the pure compound to induce crystallization.

  • Washing the Crystals: After filtering the crystals, wash them with a small amount of the cold recrystallization solvent to remove any residual impurities adhering to the crystal surfaces.

Q3: Are there any non-chromatographic methods for purifying Allomaltol derivatives?

A3: Yes. Besides recrystallization, you can consider:

  • Acid-Base Extraction: If your Allomaltol derivative has a significantly different pKa from the impurities, you can use liquid-liquid extraction with aqueous acid or base to separate them. For example, the phenolic hydroxyl group of an Allomaltol derivative will be deprotonated by a moderately strong base, making it water-soluble and allowing separation from non-acidic organic impurities.

  • Sublimation: For derivatives that are sufficiently volatile and thermally stable, vacuum sublimation can be an excellent purification method, especially for removing non-volatile impurities.

  • Trituration: If your desired compound is a solid and the impurities are liquids or highly soluble in a particular solvent in which your product is not, you can wash the crude solid with that solvent (trituration) to remove the impurities.

Quantitative Data Summary

The following tables provide typical starting conditions for the purification of Allomaltol derivatives and related compounds. These should be optimized for each specific compound.

Table 1: Typical Solvent Systems for Silica Gel Column Chromatography

Compound PolarityExample Solvent System (v/v)Typical Rf RangeNotes
LowHexane / Ethyl Acetate (9:1 to 4:1)0.2 - 0.4Good for less polar derivatives.
MediumHexane / Ethyl Acetate (1:1 to 1:4)0.2 - 0.4A common starting point for many derivatives.
Medium-HighDichloromethane / Methanol (99:1 to 95:5)0.2 - 0.4Useful when higher polarity is needed.
HighEthyl Acetate / Methanol (98:2 to 90:10)0.2 - 0.4For highly functionalized, polar derivatives.
Basic CompoundsDichloromethane / Methanol + 1% Triethylamine0.2 - 0.4The base helps to prevent peak tailing.

Table 2: Starting Conditions for Reverse-Phase HPLC Purification

ColumnMobile Phase AMobile Phase BGradient Example (over 20 min)Flow RateDetection
C18, 5 µm, 4.6 x 250 mmWater + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid10% B to 90% B1.0 mL/minUV at 254/280 nm
C18, 5 µm, 4.6 x 250 mmWater + 0.1% Trifluoroacetic AcidMethanol + 0.1% Trifluoroacetic Acid20% B to 100% B1.0 mL/minUV at 254/280 nm
Phenyl-Hexyl, 5 µm, 4.6 x 250 mmWaterAcetonitrile30% B to 70% B1.0 mL/minUV at 254/280 nm

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol outlines a general procedure for purifying a crude Allomaltol derivative.

  • TLC Analysis and Solvent Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate).

    • Identify a solvent system that places the target compound at an Rf of approximately 0.2-0.4 and provides good separation from impurities.

  • Column Preparation:

    • Select a column with a diameter appropriate for the amount of crude material (a general rule of thumb is a silica-to-crude-product weight ratio of 30:1 to 100:1).

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the least polar solvent of your chosen eluent system (e.g., hexane).

    • Pour the slurry into the column and gently tap the sides to ensure even packing. Allow the excess solvent to drain until it reaches the top of the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent. Carefully pipette the solution onto the top of the silica bed.

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluting solvent to the top of the column.

    • Apply pressure (using a pump or hand bellows) to achieve a steady flow rate.

    • Collect fractions in test tubes or vials.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified Allomaltol derivative.

Protocol 2: Recrystallization

  • Solvent Selection:

    • Place a small amount of the crude solid in a test tube.

    • Add a few drops of a test solvent at room temperature. If the solid dissolves, the solvent is unsuitable.

    • If the solid does not dissolve, heat the mixture. If it dissolves when hot, it is a potential solvent.

    • Allow the hot solution to cool. If crystals form, you have found a good solvent.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Allow the crystals to air dry on the filter paper, then transfer them to a watch glass to dry completely, or dry them in a vacuum oven.

Visualizations

experimental_workflow crude Crude Allomaltol Derivative analysis Initial Analysis (TLC, LC-MS, NMR) crude->analysis decision Purity > 80-90%? analysis->decision recrystallization Attempt Recrystallization decision->recrystallization Yes chromatography_dev Column Chromatography Method Development (TLC) decision->chromatography_dev No hplc_decision Sufficiently Pure? recrystallization->hplc_decision column Flash Column Chromatography chromatography_dev->column column->hplc_decision hplc Preparative HPLC hplc_decision->hplc No pure_product Pure Product (Characterization) hplc_decision->pure_product Yes hplc->pure_product

Caption: General experimental workflow for the purification of a crude Allomaltol derivative.

troubleshooting_workflow start Unexpected Purification Outcome q1 Method? start->q1 col_q1 Poor Separation? q1->col_q1 Column hplc_q1 Poor Peak Shape? q1->hplc_q1 HPLC xtal_q1 Low Yield/ No Crystals? q1->xtal_q1 Crystallization col_q2 No Elution/ Streaking? col_q1->col_q2 No sol1 Optimize Solvent System (Polarity, Additives) col_q1->sol1 Yes sol3 Check Compound Stability (2D TLC) col_q2->sol3 Yes sol1->col_q2 sol2 Improve Column Technique (Dry Load, Slower Flow) sol2->col_q1 sol4 Deactivate Silica or Change Stationary Phase sol3->sol4 hplc_sol1 Reduce Sample Load hplc_q1->hplc_sol1 Yes hplc_sol2 Adjust Mobile Phase (pH, Additives) hplc_sol1->hplc_sol2 hplc_sol3 Use Inert Column hplc_sol2->hplc_sol3 xtal_sol1 Screen for Better Solvent xtal_q1->xtal_sol1 Yes xtal_sol2 Ensure Slow Cooling xtal_sol1->xtal_sol2 xtal_sol3 Scratch/Seed Solution xtal_sol2->xtal_sol3

Caption: Troubleshooting workflow for challenges in Allomaltol derivative purification.

References

stability of 5-Hydroxy-2-methyl-4H-pyran-4-one in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5-Hydroxy-2-methyl-4H-pyran-4-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions and to offer troubleshooting assistance for related experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common synonyms?

A1: this compound is a naturally occurring organic compound. It is also commonly known by its trivial names, Maltol and Allomaltol, which are isomers. In pharmaceutical contexts, it is often used as a flavor enhancer in oral formulations and as a chelating agent.[1]

Q2: What are the primary factors that affect the stability of this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and exposure to light.[1] It can degrade under conditions of high heat and light exposure, which may result in the formation of by-products that alter its color and odor.[1]

Q3: How should aqueous solutions of this compound be stored to ensure stability?

A3: To maintain the stability of aqueous solutions, it is recommended to store them in a cool, dark place. The bulk material should be kept in a well-closed container, protected from light.[2] For prolonged storage, refrigeration may be advisable to minimize thermal degradation.

Q4: What are the potential degradation pathways for this compound?

A4: Potential degradation pathways include hydrolysis (especially under acidic or basic conditions), oxidation, and photodegradation.[1] These processes can lead to the formation of various degradation products. Forced degradation studies are typically conducted to identify these pathways and the resulting degradants.

Q5: What analytical techniques are most suitable for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique for assessing the stability of this compound.[2] This method allows for the separation and quantification of the parent compound from its potential degradation products.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Discoloration of the aqueous solution (e.g., yellowing or browning). Degradation of the compound due to exposure to light, elevated temperature, or non-neutral pH.1. Prepare fresh solutions and store them protected from light in a cool environment.2. Ensure the pH of the solution is controlled, ideally within a neutral to slightly acidic range where the compound is more stable.3. If discoloration persists, consider purging the solution with an inert gas (e.g., nitrogen or argon) to minimize oxidation.
Unexpected peaks observed during HPLC analysis of a stability sample. Formation of degradation products.1. Conduct a forced degradation study to systematically identify potential degradants under various stress conditions (acid, base, oxidation, heat, light).2. Optimize the HPLC method to ensure adequate separation of the parent peak from all degradation product peaks.3. Utilize a photodiode array (PDA) detector to check for peak purity.
Loss of compound concentration over a short period in an aqueous solution. Rapid degradation due to inappropriate storage conditions or solution pH.1. Immediately verify the pH of the solution. Adjust if necessary using appropriate buffers.2. Review storage conditions. Ensure the solution is not exposed to high temperatures or direct light.3. For solutions used over an extended period, consider preparing smaller batches more frequently.
Precipitation observed in the aqueous solution. The concentration of this compound may exceed its solubility at the storage temperature.1. Review the solubility of the compound in water at the storage temperature. It is soluble in water at a concentration of 1 in 83 at 20°C.[2]2. If higher concentrations are required, consider the use of a co-solvent, but verify its compatibility and impact on stability.

Data on Stability

While specific kinetic data for the degradation of this compound across a wide range of pH and temperatures is not extensively published in readily available literature, the following table summarizes the key factors influencing its stability based on available information.

Factor Effect on Stability Recommendations for Experimental Work
pH The stability is pH-dependent. A 0.5% w/v aqueous solution has a pH of 5.3.[2] Degradation can be accelerated under strongly acidic or alkaline conditions.Maintain the pH of aqueous solutions within a stable range, typically near neutral, using appropriate buffer systems. Avoid extreme pH values unless investigating degradation kinetics under such conditions.
Temperature Elevated temperatures accelerate the rate of degradation.Store stock solutions and experimental samples at controlled room temperature or refrigerated to minimize thermal degradation. For long-term storage, freezing may be appropriate.
Light Exposure to UV and visible light can induce photodegradation, leading to the formation of by-products.[1]Prepare and handle solutions in a laboratory with minimized direct sunlight or artificial light exposure. Use amber glassware or light-protective containers for storage.
Oxidation The presence of oxygen can contribute to oxidative degradation.For sensitive experiments or long-term stability studies, consider de-gassing the solvent and storing solutions under an inert atmosphere (e.g., nitrogen or argon).
Metal Ions Concentrated solutions may discolor when stored in certain metal containers, including some stainless steels.[2]Use glass or plastic containers for the storage of aqueous solutions.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a specified period (e.g., 1, 2, 4, 8 hours). Neutralize with an equivalent amount of acid before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours).

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light for a specified duration.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Dilute the sample to an appropriate concentration with the mobile phase.

  • Analyze the sample using a stability-indicating HPLC method (see Protocol 2).

  • Analyze a non-stressed control sample for comparison.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with the control.

  • Identify and quantify the degradation products.

  • Determine the percentage of degradation of this compound under each stress condition.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.

Parameter Condition
Instrument High-Performance Liquid Chromatograph with UV or PDA Detector
Column C18, 5 µm, 4.6 x 250 mm (or equivalent)
Mobile Phase A mixture of acetonitrile and water (with a buffer such as phosphoric acid to adjust pH)
Flow Rate 1.0 mL/min
Detector Wavelength To be determined based on the UV spectrum of this compound (a starting point could be around 274 nm)
Injection Volume 10-20 µL
Column Temperature Ambient or controlled at a specific temperature (e.g., 25°C)

Method Development and Validation:

  • The mobile phase composition should be optimized to achieve good resolution between the parent compound and all potential degradation products identified in the forced degradation study.

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock_solution Prepare Stock Solution (1 mg/mL in Water/Methanol) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock_solution->acid Apply Stress base Base Hydrolysis (0.1 M NaOH, RT) stock_solution->base Apply Stress oxidation Oxidation (3% H2O2, RT) stock_solution->oxidation Apply Stress thermal Thermal Degradation (80°C) stock_solution->thermal Apply Stress photo Photolytic Degradation (UV/Vis Light) stock_solution->photo Apply Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Evaluation hplc->data

Caption: Workflow for a forced degradation study.

troubleshooting_logic cluster_issue Identify Issue cluster_cause Investigate Cause cluster_solution Implement Solution start Unexpected Result in Aqueous Stability Study discoloration Discoloration? start->discoloration extra_peaks Extra HPLC Peaks? start->extra_peaks loss_conc Rapid Concentration Loss? start->loss_conc check_storage Check Storage (Light/Temp) discoloration->check_storage Yes check_purity Check Peak Purity extra_peaks->check_purity Yes check_ph Check pH loss_conc->check_ph Yes optimize_storage Optimize Storage check_storage->optimize_storage adjust_ph Adjust pH check_ph->adjust_ph optimize_hplc Optimize HPLC Method check_purity->optimize_hplc

Caption: Troubleshooting decision tree for stability issues.

References

Technical Support Center: Synthesis of 5-Hydroxy-2-methyl-4H-pyran-4-one (Allomaltol)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Hydroxy-2-methyl-4H-pyran-4-one, a key intermediate for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions regarding the common and effective two-step synthesis from kojic acid.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Step 1: Low yield of 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one Incomplete reaction with thionyl chloride.Ensure 1 to 1.3 equivalents of thionyl chloride are used per equivalent of kojic acid. Using less than 1 equivalent may result in an incomplete reaction.[1]
Reaction temperature is too low.Maintain the reaction temperature between 10-40°C for optimal results.[1]
Degradation of the product.Avoid excessive reaction times and high temperatures. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Step 1: Formation of dark-colored impurities Overheating during the reaction with thionyl chloride.Maintain strict temperature control. The reaction can be exothermic, so slow addition of thionyl chloride is recommended.
Presence of impurities in the starting kojic acid.Use high-purity kojic acid. If necessary, recrystallize the starting material before use.
Step 2: Low yield of this compound Inefficient reduction of the chloromethyl group.Ensure sufficient zinc dust is used. The reaction mixture should be stirred vigorously to ensure good contact between the reactants.
Hydrolysis of the chloro-intermediate back to kojic acid.Maintain acidic conditions during the reduction step to favor the desired reaction.
Step 2: Presence of unreacted starting material in the final product Insufficient amount of reducing agent or reaction time.Increase the amount of zinc dust and/or prolong the reaction time. Monitor the reaction by TLC until the starting material is consumed.
General: Difficulty in purifying the final product Presence of zinc salts or other inorganic impurities.After the reaction, filter the mixture to remove excess zinc. Wash the crude product thoroughly with water to remove any soluble inorganic salts.
Co-elution of impurities during chromatography.Optimize the solvent system for column chromatography. A gradient elution may be necessary to separate closely related impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: A widely used and effective method is the two-step synthesis starting from the readily available kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one). This process involves the chlorination of the primary alcohol group of kojic acid, followed by a reduction of the resulting chloromethyl derivative.

Q2: Why is a two-step process from kojic acid preferred over a direct Aldol condensation?

A2: While Aldol-type reactions are fundamental in organic synthesis, the targeted synthesis of this compound from simple acyclic precursors via an Aldol condensation can be complex and may lead to a mixture of products. The two-step conversion from kojic acid is a more controlled and higher-yielding route, utilizing a readily available and structurally similar starting material.

Q3: What are the key reaction parameters to control during the chlorination of kojic acid with thionyl chloride?

A3: The key parameters to control are the stoichiometry of thionyl chloride and the reaction temperature. It is recommended to use 1 to 1.3 equivalents of thionyl chloride per equivalent of kojic acid.[1] The reaction temperature should be maintained in the range of 10-40°C to ensure efficient conversion and minimize side product formation.[1]

Q4: What are some common side products in this synthesis?

A4: In the first step, using an excess of thionyl chloride (more than 1.3 equivalents) can lead to the formation of undesired by-products.[1] In the reduction step, incomplete reduction can leave unreacted 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one. Over-reduction is less common under these conditions, but as with any reaction, careful monitoring is key.

Q5: How can I monitor the progress of the reactions?

A5: Thin Layer Chromatography (TLC) is a suitable method for monitoring the progress of both steps. By comparing the spots of the reaction mixture with the starting material and the expected product, you can determine the extent of the reaction and identify the presence of any significant impurities.

Experimental Protocols

Step 1: Synthesis of 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one
  • Reaction Setup: In a round-bottom flask, dissolve 50 g of kojic acid in 300 mL of chloroform.

  • Reagent Addition: At a temperature of 25°C, add 50.2 g of thionyl chloride to the solution.

  • Reaction: Stir the mixture for 4 hours at 25°C.

  • Work-up: After the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate.

  • Purification: Wash the organic layer twice with dilute hydrochloric acid and then three times with distilled water. Separate the organic layer, dry it, and concentrate it under reduced pressure to obtain the crude product.

Step 2: Synthesis of this compound (Allomaltol)

Detailed protocols for the reduction of 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one with zinc dust are described in the chemical literature. The general procedure involves reacting the chloro-derivative with an excess of zinc dust in a suitable solvent system, often under acidic conditions, followed by filtration and purification of the final product.

Visualized Workflow and Logic

SynthesisWorkflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Reduction KojicAcid Kojic Acid Reaction1 Reaction (25°C, 4h) KojicAcid->Reaction1 ThionylChloride Thionyl Chloride (1-1.3 eq) ThionylChloride->Reaction1 Chloroform Chloroform (Solvent) Chloroform->Reaction1 Workup1 Work-up & Purification Reaction1->Workup1 ChloroIntermediate 2-(chloromethyl)-5-hydroxy- 4H-pyran-4-one Workup1->ChloroIntermediate Reaction2 Reduction ChloroIntermediate->Reaction2 ZincDust Zinc Dust ZincDust->Reaction2 AcidicSolvent Acidic Solvent AcidicSolvent->Reaction2 Workup2 Work-up & Purification Reaction2->Workup2 Allomaltol 5-Hydroxy-2-methyl- 4H-pyran-4-one Workup2->Allomaltol

Caption: Experimental workflow for the two-step synthesis of Allomaltol.

TroubleshootingTree cluster_check1 Initial Checks cluster_step1 Step 1 Issues cluster_step2 Step 2 Issues cluster_purification Purification Problems Start Low Yield or Impure Product Purity Check Starting Material Purity Start->Purity Potential Cause Stoichiometry Verify Reagent Stoichiometry Start->Stoichiometry Potential Cause Temp1 Check Reaction Temperature (10-40°C) Start->Temp1 Potential Cause Time1 Monitor Reaction Time with TLC Start->Time1 Potential Cause Reduction Ensure Sufficient Reducing Agent Start->Reduction Potential Cause Acidity Maintain Acidic Conditions Start->Acidity Potential Cause Washing Thorough Washing of Crude Product Start->Washing Potential Cause Chromatography Optimize Chromatography Conditions Start->Chromatography Potential Cause Purity->Start Stoichiometry->Start Temp1->Start Time1->Start Reduction->Start Acidity->Start Washing->Start Chromatography->Start

Caption: Troubleshooting decision tree for Allomaltol synthesis.

References

Technical Support Center: Synthesis of Allomaltol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Allomaltol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this valuable compound. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address specific challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of Allomaltol?

A1: The most prevalent and readily available starting material for the synthesis of Allomaltol (3-hydroxy-2-methyl-4H-pyran-4-one) is kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one).[1] Kojic acid is a natural product obtained from the fermentation of rice by certain fungi, making it an economical precursor.[1]

Q2: What are the key chemical transformations involved in synthesizing Allomaltol from kojic acid?

A2: The synthesis typically involves a multi-step process that includes:

  • Protection of the hydroxyl groups: The two hydroxyl groups of kojic acid exhibit different reactivities and are usually protected to ensure selective reaction at the desired position. This is often achieved through etherification or esterification reactions.

  • Modification of the hydroxymethyl group: The primary alcohol at the 2-position is converted to a methyl group. This can involve oxidation, followed by reduction or other functional group manipulations.

  • Deprotection: The protecting groups on the hydroxyls are removed to yield the final Allomaltol product.

Q3: I am getting a low yield in my Allomaltol synthesis. What are the likely causes?

A3: Low yields in Allomaltol synthesis can stem from several factors:

  • Incomplete reaction: Any of the key steps (protection, modification, deprotection) may not have gone to completion.

  • Side reactions: The formation of unwanted byproducts consumes starting materials and reagents.

  • Product loss during workup and purification: Allomaltol and its intermediates may be lost during extraction, washing, or purification steps.

  • Purity of starting materials and reagents: Impurities in kojic acid or other reagents can interfere with the reactions.

Troubleshooting Guides

This section provides detailed troubleshooting for specific side reactions and experimental challenges.

Side Reaction 1: Formation of Alkene Byproduct during Hydroxyl Protection

Issue: During the protection of the hydroxyl groups of kojic acid via Williamson ether synthesis (using an alkyl halide and a strong base), I am observing a significant amount of an alkene byproduct and my ether yield is low.

Explanation: The Williamson ether synthesis proceeds via an S(_N)2 mechanism, where an alkoxide nucleophile attacks an alkyl halide. However, the alkoxide is also a strong base and can induce an E2 elimination reaction, especially with sterically hindered alkyl halides, leading to the formation of an alkene instead of the desired ether.[2][3][4]

Troubleshooting Steps:

Parameter Recommendation Rationale
Alkyl Halide Use a primary or methyl halide. Avoid secondary and tertiary alkyl halides.Primary halides are more susceptible to S(_N)2 attack and less prone to E2 elimination due to lower steric hindrance.[4]
Base Use a non-hindered, strong base like sodium hydride (NaH).A non-hindered base is less likely to promote elimination. NaH effectively deprotonates the alcohol to form the nucleophilic alkoxide.
Temperature Maintain a low to moderate reaction temperature.Lower temperatures generally favor the S(_N)2 pathway over the E2 pathway.[2]
Solvent Use a polar aprotic solvent such as DMF or DMSO.These solvents solvate the cation of the alkoxide, leaving a "naked" and more reactive alkoxide anion for the S(_N)2 reaction.

Experimental Protocol: General Williamson Ether Synthesis for Hydroxyl Protection

  • Alkoxide Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve kojic acid (1 equivalent) in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 equivalents per hydroxyl group to be protected) portion-wise, allowing for the cessation of hydrogen gas evolution between additions.

  • Etherification: To the resulting alkoxide solution, add the primary alkyl halide (1.2 equivalents per hydroxyl group) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cautiously quench the reaction by adding ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired protected kojic acid.

G

Side Reaction 2: Pyranone Ring Opening

Issue: During the synthesis, especially under acidic or basic workup conditions, I am isolating byproducts that do not appear to have the characteristic pyranone ring structure.

Explanation: The 4-pyrone ring of kojic acid and its derivatives is susceptible to opening under both acidic and basic conditions.[5] This can lead to a variety of linear or rearranged byproducts, significantly reducing the yield of the desired Allomaltol.

Troubleshooting Steps:

Condition Recommendation Rationale
pH Control Maintain a neutral or mildly acidic/basic pH during workup and purification steps whenever possible. Kojic acid is most stable at a pH of 3.5-4.5.[6]Extreme pH can catalyze the hydrolysis and subsequent opening of the pyranone ring.
Temperature Perform reactions and workup at the lowest effective temperature.Higher temperatures can accelerate the rate of ring-opening reactions.
Reaction Time Monitor reactions closely and avoid unnecessarily long reaction times, especially in the presence of strong acids or bases.Prolonged exposure to harsh conditions increases the likelihood of side reactions.
Protecting Groups Choose protecting groups that can be removed under mild, neutral conditions.This avoids the need for strongly acidic or basic deprotection steps that can compromise the pyranone ring.

Experimental Protocol: Neutral Work-up Procedure

  • Quenching: After the reaction is complete, cool the reaction mixture to room temperature. If a strong acid or base was used, neutralize it carefully with a saturated solution of sodium bicarbonate (for acids) or a dilute solution of ammonium chloride (for bases) until the pH is approximately 7.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the organic layer with water and then with brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

G

Quantitative Data Summary

While specific quantitative data for side reactions in Allomaltol synthesis is not extensively reported in the literature, the following table provides a general overview of expected yields and potential impurity levels based on analogous reactions.

Reaction Step Desired Product Typical Yield (%) Potential Side Product Typical Impurity Level (%)
Hydroxyl Protection (Williamson Ether Synthesis) Protected Kojic Acid70-90Alkene from Elimination5-20
Chlorination of Hydroxymethyl Group 2-Chloromethyl Derivative80-95Over-chlorinated products<5
Reduction of Chloromethyl Group Allomaltol Precursor75-90Unreacted starting material5-15
Deprotection Allomaltol85-95Ring-opened byproducts2-10

Note: These values are estimates and can vary significantly based on specific reaction conditions and the scale of the synthesis.

This technical support guide provides a starting point for troubleshooting common issues in the synthesis of Allomaltol. For further assistance, it is recommended to consult detailed synthetic organic chemistry literature and consider analytical techniques such as NMR, Mass Spectrometry, and HPLC to identify and quantify any side products.

References

degradation pathways of 5-Hydroxy-2-methyl-4H-pyran-4-one under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5-Hydroxy-2-methyl-4H-pyran-4-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential degradation pathways of this compound under various stress conditions. The information provided is intended to help in the design of stability studies, development of stability-indicating methods, and to troubleshoot unexpected experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stress factors that can cause the degradation of this compound?

Based on its chemical structure, which includes an α,β-unsaturated ketone, a vinyl ether, and a hydroxyl group, this compound is potentially susceptible to degradation under the following conditions:

  • Hydrolysis (Acidic and Basic): The vinyl ether linkage is prone to cleavage under acidic conditions, which could lead to ring-opening. Basic conditions may also promote degradation, potentially through different mechanisms.

  • Oxidation: The electron-rich double bonds and the hydroxyl group are potential sites for oxidative attack.

  • Photolysis: Exposure to UV or visible light can provide the energy to initiate photochemical reactions, such as rearrangements or dimerizations.

  • Thermal Stress: Elevated temperatures can lead to decomposition.

Q2: What are the likely degradation pathways for this compound under these stress conditions?

While specific experimental data for this molecule is limited, plausible degradation pathways can be predicted based on the reactivity of its functional groups.

  • Acid-Catalyzed Hydrolysis: The primary site of attack is the vinyl ether. Protonation of the ether oxygen can lead to ring opening, forming a keto-aldehyde.

  • Base-Catalyzed Degradation: Under basic conditions, deprotonation of the hydroxyl group could initiate rearrangements or ring-opening. The α,β-unsaturated ketone system could also be susceptible to nucleophilic attack.

  • Oxidative Degradation: Oxidation could lead to the formation of epoxides at the double bonds, or cleavage of the ring to form smaller carboxylic acids and aldehydes.

  • Photodegradation: Similar to other pyranones, photodegradation could involve [2+2] cycloadditions leading to dimers or intramolecular rearrangements.

Q3: What are the visible signs of degradation?

Degradation of this compound may manifest as:

  • A change in color of the solid material or solution (e.g., yellowing or browning).

  • A change in the physical state, such as clumping of the powder.

  • The appearance of new peaks in analytical chromatograms (e.g., HPLC, GC).

  • A decrease in the peak area of the parent compound in chromatograms.

Q4: Which analytical techniques are recommended for monitoring the stability of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for quantifying the parent compound and detecting degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is highly valuable for the identification and structural elucidation of any degradation products formed.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Inconsistent degradation results in forced degradation studies. Inappropriate stress conditions (too harsh or too mild).Optimize the concentration of the stressor (acid, base, oxidant) and the temperature to achieve a target degradation of 5-20%. Overly harsh conditions can lead to secondary degradation products, complicating the analysis.
Purity of the starting material.Ensure the use of a well-characterized, high-purity sample of this compound. Analyze the starting material by HPLC to confirm its purity before initiating stress studies.
Instability of degradation products.Some degradation products may be unstable and degrade further. Analyze the stressed samples at different time points to monitor the formation and disappearance of transient species.
Unexpected peaks in the chromatogram of a control sample. Contamination of the solvent or glassware.Use high-purity solvents and thoroughly clean all glassware. Run a blank injection of the solvent to ensure it is free from contaminants.
Degradation during sample preparation or analysis.Prepare solutions fresh and protect them from light and elevated temperatures. Ensure the analytical method itself is not causing degradation (e.g., mobile phase pH, column temperature).
Difficulty in identifying degradation products. Insufficient concentration of the degradation product.Concentrate the stressed sample to increase the concentration of the degradation products.
Co-elution of peaks.Optimize the chromatographic method (e.g., change the mobile phase composition, gradient, column chemistry) to achieve better separation.
Lack of appropriate analytical standards.Utilize LC-MS/MS and high-resolution mass spectrometry (HRMS) to obtain accurate mass and fragmentation data to propose structures for the unknown degradation products.

Predicted Degradation Pathways

The following diagrams illustrate the predicted degradation pathways of this compound under different stress conditions. These are proposed pathways based on chemical principles and the behavior of analogous structures.

G parent This compound intermediate Protonated Intermediate parent->intermediate H+ (Acidic Conditions) product Ring-Opened Product (Keto-aldehyde) intermediate->product H2O

Predicted Acid-Catalyzed Hydrolysis Pathway

G parent This compound epoxide Epoxide Intermediate parent->epoxide Oxidation oxidant Oxidizing Agent (e.g., H2O2) cleavage_products Ring Cleavage Products (e.g., Carboxylic Acids, Aldehydes) epoxide->cleavage_products Further Oxidation/ Rearrangement

Predicted Oxidative Degradation Pathway

Experimental Protocols for Forced Degradation Studies

The following are general protocols for conducting forced degradation studies on this compound. These should be adapted and optimized for your specific experimental setup and analytical methods.

General Experimental Workflow

G start Prepare Stock Solution of This compound (e.g., 1 mg/mL in Methanol) stress Expose to Stress Conditions start->stress sampling Withdraw Samples at Defined Time Intervals stress->sampling neutralize Neutralize (for Acid/Base Hydrolysis) or Quench (for Oxidation) sampling->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze identify Characterize Degradation Products (LC-MS, NMR, etc.) analyze->identify

General Workflow for Forced Degradation Studies
Detailed Methodologies

1. Acidic Hydrolysis

  • Objective: To assess degradation under acidic conditions.

  • Procedure:

    • To 1 mL of a 1 mg/mL stock solution of this compound in methanol, add 1 mL of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60 °C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

    • Dilute with the mobile phase to an appropriate concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

2. Basic Hydrolysis

  • Objective: To assess degradation under basic conditions.

  • Procedure:

    • To 1 mL of a 1 mg/mL stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at room temperature or a slightly elevated temperature (e.g., 40 °C).

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl.

    • Dilute and analyze by HPLC.

3. Oxidative Degradation

  • Objective: To evaluate susceptibility to oxidation.

  • Procedure:

    • To 1 mL of a 1 mg/mL stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time points.

    • Quench the reaction if necessary (e.g., by adding a small amount of sodium bisulfite solution).

    • Dilute and analyze by HPLC.

4. Thermal Degradation

  • Objective: To determine stability at elevated temperatures.

  • Procedure (Solid State):

    • Place a known amount of solid this compound in a vial.

    • Store the vial in a temperature-controlled oven (e.g., 80 °C).

    • At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.

  • Procedure (Solution State):

    • Prepare a solution of the compound in a suitable solvent.

    • Incubate the solution at an elevated temperature (e.g., 60 °C).

    • Withdraw aliquots at specified time points, cool to room temperature, and analyze by HPLC.

5. Photolytic Degradation

  • Objective: To assess stability upon exposure to light.

  • Procedure:

    • Prepare a solution of this compound in a suitable solvent.

    • Expose the solution to a light source that provides both UV and visible output, according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • Simultaneously, keep a control sample protected from light.

    • At the end of the exposure period, analyze both the exposed and control samples by HPLC.

Quantitative Data Summary

Stress ConditionStressor ConcentrationTemperature (°C)Duration (hours)% Degradation (Predicted)Number of Degradation ProductsMajor Degradation Product (Rt)
Acidic Hydrolysis0.1 M HCl602410-30%1-2(To be determined)
Basic Hydrolysis0.1 M NaOH40245-25%2-3(To be determined)
Oxidative Degradation3% H₂O₂Room Temp2415-40%>2(To be determined)
Thermal (Solid)N/A8048<10%1(To be determined)
Photolytic (Solution)ICH Q1BRoom TempAs per guideline5-20%1-2(To be determined)

Disclaimer: The degradation pathways and quantitative data presented here are predictive and based on general chemical principles and data from analogous compounds. It is crucial to perform compound-specific forced degradation studies to determine the actual degradation profile of this compound.

Technical Support Center: 5-Hydroxy-2-methyl-4H-pyran-4-one (Allomaltol)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Hydroxy-2-methyl-4H-pyran-4-one, also known as Allomaltol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the experimental challenges associated with this compound, particularly its propensity for dimerization.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound dimerization?

A1: The primary cause of dimerization in this compound is the formation of intermolecular hydrogen bonds. The planar structure of the molecule allows for strong O-H···O hydrogen bonding between the 5-hydroxyl group of one molecule and the 4-keto group of another, leading to the formation of a stable dimeric structure, especially in the solid state.[1]

Q2: How can I detect if my sample of this compound has dimerized?

A2: Dimerization can be inferred through several analytical techniques:

  • NMR Spectroscopy: In solution, the chemical shifts of the protons, particularly the hydroxyl proton, may change upon dimerization. You might observe concentration-dependent chemical shifts or line broadening.

  • Mass Spectrometry: While dimerization is primarily a solid-state or solution-phase phenomenon, certain ionization techniques might show evidence of dimer formation.

  • X-ray Crystallography: This technique can definitively confirm the dimeric structure in the solid state.[1]

Q3: What are the general strategies to prevent dimerization of this compound?

A3: The key to preventing dimerization is to disrupt the intermolecular hydrogen bonding. This can be achieved through several approaches:

  • Solvent Selection: Using a solvent that can act as a hydrogen bond donor or acceptor can compete with the self-association of the pyranone.

  • pH Control: Adjusting the pH of the solution can alter the ionization state of the hydroxyl group, which can influence its ability to form hydrogen bonds.

  • Temperature Adjustment: Temperature can affect the equilibrium between the monomeric and dimeric forms.

  • Chemical Modification (Protecting Groups): Temporarily blocking the 5-hydroxyl group with a protecting group will prevent it from participating in hydrogen bonding.

Troubleshooting Guides

Issue 1: Poor solubility or precipitation of this compound in non-polar aprotic solvents.
  • Possible Cause: In non-polar aprotic solvents, the strong intermolecular hydrogen bonding that leads to dimerization is highly favored, which can result in aggregation and precipitation.

  • Troubleshooting Actions:

    • Switch to a Polar Protic or Polar Aprotic Solvent: Solvents like water, methanol, ethanol (protic), or DMSO, DMF, and acetonitrile (aprotic) can interact with the hydroxyl and keto groups of the pyranone, disrupting the self-association and improving solubility.

    • Heat the Solution: Gently warming the solution can provide the energy needed to break the hydrogen bonds of the dimer and favor the monomeric form, increasing solubility. Be mindful of the compound's thermal stability.

    • Use a Co-solvent System: A mixture of solvents can sometimes provide the right balance of polarity to dissolve the compound while being compatible with your reaction conditions.

Issue 2: Unwanted side reactions or reactivity changes in experiments.
  • Possible Cause: The dimeric form of this compound may exhibit different reactivity compared to the monomer. The accessibility of the hydroxyl and keto groups is altered in the dimer.

  • Troubleshooting Actions:

    • Employ a Protecting Group Strategy: To ensure you are working with the monomeric form and to control the reactivity of the 5-hydroxyl group, consider protecting it. Methylation or silylation are common strategies.

    • Control Reaction Conditions: Carefully select solvents and reaction temperatures that are known to favor the monomeric species to ensure consistent reactivity.

Experimental Protocols

Protocol 1: Chemical Modification to Prevent Dimerization - Methylation of the 5-Hydroxyl Group

This protocol describes the synthesis of 5-methoxy-2-methyl-4H-pyran-4-one, a derivative where the hydrogen-bonding hydroxyl group is capped.

Materials:

  • This compound

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous acetone.

  • Add potassium carbonate (a slight excess, e.g., 1.5 equivalents).

  • To this suspension, add methyl iodide (a slight excess, e.g., 1.2 equivalents) dropwise at room temperature with stirring.

  • Attach a condenser and heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel to yield 5-methoxy-2-methyl-4H-pyran-4-one.

Deprotection (Removal of the Methyl Group): The cleavage of the methyl ether can be achieved using strong acidic conditions, for example, with hydrobromic acid (HBr) or boron tribromide (BBr₃). This will regenerate the 5-hydroxyl group. Caution: These are harsh reagents and should be handled with appropriate safety precautions.

Protocol 2: Silylation of the 5-Hydroxyl Group

Silylation is a milder method for protecting hydroxyl groups. The resulting silyl ether is generally stable under neutral and basic conditions and can be readily removed.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Dimethylformamide (DMF, anhydrous)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add imidazole (approximately 2.5 equivalents).

  • Add TBDMSCl (approximately 1.2 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, the reaction can be worked up by pouring it into water and extracting the product with a suitable organic solvent like ethyl acetate.

  • The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography.

Deprotection (Removal of the TBDMS Group): The TBDMS group can be easily removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

Data Presentation

Table 1: Influence of Solvent on Dimerization Propensity (Qualitative)

Solvent TypeExample SolventsExpected Effect on DimerizationRationale
Polar Protic Water, Methanol, EthanolLow Solvent molecules can hydrogen bond with the pyranone, disrupting self-association.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to Low Solvent molecules can act as hydrogen bond acceptors, interfering with dimer formation.
Non-polar Aprotic Hexane, Toluene, DichloromethaneHigh The solvent does not effectively solvate the polar groups of the pyranone, promoting self-association through hydrogen bonding.

Visualizations

Dimerization_Equilibrium cluster_monomers Monomeric State Monomer1 This compound (Monomer) Dimer Dimer (Hydrogen-Bonded) Monomer1->Dimer Association Monomer2 This compound (Monomer) Monomer2->Dimer Dimer->Monomer1 Dissociation Dimer->Monomer2

Caption: Equilibrium between monomeric and dimeric forms.

Prevention_Strategies cluster_strategies Prevention Strategies Dimerization Dimerization via Hydrogen Bonding Solvent Solvent Selection (Protic/Polar Aprotic) Solvent->Dimerization Disrupts pH pH Control pH->Dimerization Influences Temp Temperature Increase Temp->Dimerization Shifts Equilibrium Protect Chemical Protection (e.g., Methylation, Silylation) Protect->Dimerization Blocks H-Bonding

Caption: Strategies to prevent dimerization.

Experimental_Workflow_Protection Start 5-Hydroxy-2-methyl- 4H-pyran-4-one Protect Protection Reaction (e.g., Methylation or Silylation) Start->Protect Protected 5-O-Protected-2-methyl- 4H-pyran-4-one (Monomeric) Protect->Protected Reaction Desired Chemical Transformation Protected->Reaction Deprotect Deprotection Step Reaction->Deprotect Final Final Product with Free 5-Hydroxyl Group Deprotect->Final

Caption: Workflow for using a protecting group strategy.

References

Technical Support Center: Troubleshooting HPLC Separation of Pyranone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) separation of pyranone isomers. This resource is designed for researchers, scientists, and drug development professionals to quickly troubleshoot and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of pyranone isomers challenging?

Pyranone isomers often possess very similar physicochemical properties, such as polarity, molecular weight, and pKa values. This similarity makes achieving baseline separation difficult with standard reversed-phase HPLC methods. The subtle differences in the positions of functional groups on the pyranone ring require highly selective chromatographic conditions to resolve.

Q2: My pyranone isomers are co-eluting (not separating). What should I do?

Co-elution is a common issue when separating isomers.[1] A systematic approach to improving the column's selectivity (α) and efficiency (N) is necessary.[1]

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Solvent Strength: Adjust the ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. Increasing the aqueous portion can enhance retention and improve separation.[1]

    • Switch Organic Modifier: Acetonitrile and methanol offer different selectivities. If you are using one, try switching to the other.[1][2]

    • Adjust pH: For ionizable pyranone isomers, minor changes in the mobile phase pH can significantly impact retention and selectivity.[1][2] It's often recommended to adjust the pH away from the pKa of the analytes.[3]

    • Incorporate Additives: Buffers or ion-pairing agents can influence the retention of charged compounds.[1][2]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable.[1] Consider columns that offer different interaction mechanisms:

    • Phenyl Phases: Provide π-π interactions, which can be effective for aromatic compounds like pyranones.[2]

    • Fluorinated Phases (e.g., PFP): Offer alternative selectivity through dipole-dipole and ion-exchange interactions.[2]

    • Chiral Stationary Phases (CSPs): If you are separating enantiomers, a chiral column is necessary.[4][5][6]

  • Adjust Temperature: Altering the column temperature can change selectivity. For chiral separations, lower temperatures often increase selectivity.[1]

Q3: How can I improve the peak shape of my pyranone isomers (e.g., tailing or fronting)?

Poor peak shape can compromise the accuracy of quantification. Peak tailing is a frequent problem, often caused by secondary interactions between the analyte and the stationary phase.[1]

Troubleshooting Steps:

  • Check for Active Sites: Peak tailing, especially with basic compounds, can result from interactions with acidic silanol groups on the silica support. Use a high-purity, end-capped column or add a competitor base like triethylamine (TEA) to the mobile phase.

  • Adjust Mobile Phase pH: For acidic pyranone isomers, operating at a lower pH (e.g., with 0.1% formic or trifluoroacetic acid) can suppress the ionization of silanol groups and reduce tailing.[3]

  • Sample Solvent Mismatch: Dissolve your sample in a solvent that is weaker than or the same as the mobile phase to avoid peak distortion.[2]

  • Column Overload: Injecting too much sample can lead to peak fronting. Reduce the injection volume or sample concentration.[7]

Q4: Why are my retention times shifting?

Unstable retention times can hinder peak identification and suggest a problem with the HPLC system or method robustness.[1]

Troubleshooting Steps:

  • Mobile Phase Preparation: In reversed-phase chromatography, a 1% change in the organic solvent composition can alter retention time by 5-15%. Prepare mobile phases accurately, preferably by weight.[2]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before analysis, especially for gradient methods.[2]

  • Temperature Control: Use a column oven to maintain a consistent temperature, as fluctuations can cause retention time drift.[2]

  • Pump Performance: Inconsistent flow rates will lead to shifting retention times. Check for leaks and ensure the pump is properly maintained. Degas the mobile phase to prevent air bubbles in the pump.[1][2]

Q5: I'm experiencing high backpressure. What could be the cause?

High backpressure can indicate a blockage in the system.

Troubleshooting Steps:

  • Identify the Blockage: Systematically disconnect components, starting from the detector and moving backward, to find the source of the high pressure.[1]

  • Check for Blocked Frits: The column inlet frit can get clogged with particles from the sample or mobile phase. If the manufacturer allows, try reversing and flushing the column.[1]

  • Buffer Precipitation: If using buffers, ensure they are fully dissolved and miscible with the organic solvent to prevent precipitation.[1]

  • Sample Filtration: Filter all samples before injection to remove particulate matter.

Troubleshooting Guides & Experimental Protocols

Protocol 1: Mobile Phase Optimization for Pyranone Isomer Separation
  • Initial Conditions: Start with a simple mobile phase, such as a 50:50 mixture of acetonitrile and water (or a buffer like 10 mM ammonium acetate if pH control is needed).

  • Solvent Scouting:

    • Run a gradient from 5% to 95% organic solvent to determine the approximate elution conditions.[8]

    • Perform isocratic runs with varying percentages of organic modifier (e.g., 40%, 50%, 60%) to fine-tune the separation.

  • Modifier Substitution: If resolution is poor, replace acetonitrile with methanol at an equivalent solvent strength and repeat the scouting runs.

  • pH Adjustment:

    • If the pyranone isomers have ionizable groups, adjust the mobile phase pH in small increments (e.g., 0.2-0.5 pH units).

    • Use appropriate buffers for the desired pH range (e.g., phosphate for pH 2-3 and 6-8, acetate for pH 4-6).

  • Additive Screening: Consider adding ion-pairing agents if the isomers are charged.

Protocol 2: Stationary Phase Selection for Pyranone Isomers
  • Initial Screening: Begin with a standard C18 column, as it is a versatile starting point.

  • Alternative Selectivity: If the C18 column fails to provide adequate separation, screen columns with different stationary phases.

  • Chiral Separation: For enantiomers, screen a selection of chiral stationary phases (CSPs). Polysaccharide-based and macrocyclic glycopeptide columns are common choices.[5]

Data Presentation

Table 1: Mobile Phase Optimization Parameters

ParameterInitial ConditionModification 1Modification 2Modification 3
Organic Modifier AcetonitrileMethanolAcetonitrileAcetonitrile
Aqueous Phase WaterWater10 mM Ammonium Acetate0.1% Formic Acid
pH NeutralNeutralpH 6.8~pH 2.7
Gradient 5-95% B over 20 min5-95% B over 20 min10-90% B over 20 min10-90% B over 20 min

Table 2: Stationary Phase Selection Guide for Pyranone Isomers

Stationary PhasePrimary Interaction MechanismBest Suited For
C18 HydrophobicGeneral-purpose initial screening
Phenyl-Hexyl π-π, HydrophobicAromatic pyranone isomers
Pentafluorophenyl (PFP) Dipole-dipole, π-π, Ion-exchangeIsomers with electron-withdrawing/donating groups
Chiral (e.g., Cellulose, Amylose) Chiral RecognitionEnantiomeric pyranone isomers

Mandatory Visualizations

Troubleshooting_Workflow start Problem: Isomers Co-eluting optimize_mp Optimize Mobile Phase start->optimize_mp change_sp Change Stationary Phase optimize_mp->change_sp No Improvement resolution_ok Resolution Achieved optimize_mp->resolution_ok Successful adjust_temp Adjust Temperature change_sp->adjust_temp No Improvement change_sp->resolution_ok Successful adjust_temp->resolution_ok Successful

Caption: A stepwise workflow for troubleshooting poor resolution of isomers.

Mobile_Phase_Optimization cluster_0 Primary Factors cluster_1 Secondary Factors solvent_strength Solvent Strength Adjust % Organic solvent_type Solvent Type ACN vs. MeOH solvent_strength->solvent_type ph pH Control with Buffer solvent_type->ph additives Additives Ion-Pairing Agents ph->additives

Caption: Key factors to consider for mobile phase optimization.

Retention_Time_Stability rt_shift Retention Time Shifting mp_prep Inaccurate Mobile Phase Prep rt_shift->mp_prep equilibration Insufficient Column Equilibration rt_shift->equilibration temp_fluctuation Temperature Fluctuations rt_shift->temp_fluctuation pump_issues Pump Malfunction (Leaks/Bubbles) rt_shift->pump_issues

Caption: Common causes of retention time instability in HPLC.

References

Technical Support Center: Synthesis of 5-Hydroxy-2-methyl-4H-pyran-4-one (Allomaltol)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 5-Hydroxy-2-methyl-4H-pyran-4-one, also known as Allomaltol.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, commonly known as Allomaltol, is a heterocyclic organic compound.[1][2] It serves as a valuable building block in organic synthesis for creating more complex molecules, including derivatives with potential applications as antiglioma agents.[3][4] It is a chemical isomer of the well-known flavoring agent, maltol.[5]

Q2: What is the most common laboratory-scale synthesis route for Allomaltol?

A2: A widely used and reliable method involves a two-step process starting from commercially available kojic acid (5-hydroxy-2-(hydroxylmethyl)-4H-pyran-4-one).[3][6] The first step is the conversion of kojic acid to its chloro-derivative, 5-hydroxy-2-(chloromethyl)-4H-pyran-4-one, using a chlorinating agent like thionyl chloride.[7] The second step is the reduction of this intermediate to Allomaltol using zinc dust in an aqueous medium.[4]

Q3: What are the primary safety concerns when synthesizing Allomaltol?

A3: The synthesis involves hazardous materials. Thionyl chloride, used in the first step, is highly corrosive and reacts violently with water, releasing toxic gases. The reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Zinc powder can be flammable. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.

Q4: What are the typical yields for the synthesis from kojic acid?

A4: The overall yield can vary based on reaction scale and purification efficiency. However, well-optimized laboratory-scale syntheses can achieve good to excellent yields. For instance, processes have been developed that are suitable for multi-gram scale synthesis with high overall yields.[8]

Q5: What are the key considerations when scaling up the synthesis of Allomaltol?

A5: Scaling up synthesis from the lab to a pilot plant or commercial scale introduces significant challenges.[9] Key considerations include:

  • Heat Management: Both the chlorination and reduction steps can be exothermic. Adequate cooling and temperature control are crucial to prevent runaway reactions.

  • Reagent Handling: Handling large quantities of hazardous chemicals like thionyl chloride requires specialized equipment and safety protocols.[10]

  • Mixing Efficiency: Ensuring proper mixing in larger reactors is essential for consistent reaction progress and to avoid localized overheating or concentration gradients.

  • Work-up and Purification: Isolation and purification methods, such as filtration and crystallization, must be adapted for larger volumes.

  • Waste Disposal: The process generates chemical waste that must be managed and disposed of in accordance with regulations.[10]

Synthesis Workflow and Logic Diagrams

The following diagrams illustrate the synthesis workflow and a troubleshooting decision-making process.

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Chlorination cluster_intermediate Intermediate cluster_step2 Step 2: Reduction cluster_final Final Product KojicAcid Kojic Acid (5-Hydroxy-2-(hydroxymethyl) -4H-pyran-4-one) Chlorination Reaction with Thionyl Chloride (SOCl₂) KojicAcid->Chlorination ChloroIntermediate 5-Hydroxy-2-(chloromethyl) -4H-pyran-4-one Chlorination->ChloroIntermediate Reduction Reduction with Zinc Dust (Zn) in Water ChloroIntermediate->Reduction Allomaltol Allomaltol (5-Hydroxy-2-methyl -4H-pyran-4-one) Reduction->Allomaltol Troubleshooting Start Low Yield or Reaction Failure CheckStep1 Analyze Step 1 (Chlorination)? Start->CheckStep1 Yes CheckStep2 Analyze Step 2 (Reduction)? Start->CheckStep2 No, Step 1 OK Step1_Reagents Verify Purity of Kojic Acid & SOCl₂ CheckStep1->Step1_Reagents Reagent Quality? Step1_Conditions Check Reaction Temp. & Time for Chlorination CheckStep1->Step1_Conditions Reaction Conditions? Step1_Moisture Ensure Anhydrous Conditions CheckStep1->Step1_Moisture Procedure? Step2_Intermediate Was Intermediate Used Immediately? CheckStep2->Step2_Intermediate Intermediate Stability? Step2_Reagents Check Activity of Zinc Dust CheckStep2->Step2_Reagents Reagent Quality? Step2_Conditions Verify Reaction Temp. & pH for Reduction CheckStep2->Step2_Conditions Reaction Conditions?

References

Validation & Comparative

A Comparative Guide to Purity Validation of 5-Hydroxy-2-methyl-4H-pyran-4-one by Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The precise determination of purity for chemical compounds like 5-Hydroxy-2-methyl-4H-pyran-4-one is fundamental to ensuring the reliability and reproducibility of scientific research and the safety and efficacy of pharmaceutical products. This guide provides a comparative overview of elemental analysis as a primary method for purity validation, contrasting it with other widely used orthogonal analytical techniques. Detailed experimental protocols and comparative data are presented to assist researchers, scientists, and drug development professionals in selecting and implementing appropriate purity assessment strategies.

Elemental Analysis for Purity Validation

Elemental analysis is a cornerstone technique that determines the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. For heteroatom-containing compounds, other elements like oxygen (O), sulfur (S), and halogens can also be determined. The principle lies in comparing the experimentally determined elemental composition against the theoretical values calculated from the compound's molecular formula. A close correlation between experimental and theoretical values is a strong indicator of high purity.

For this compound (Molecular Formula: C₆H₆O₃), the theoretical elemental composition provides a benchmark for purity assessment.[1][2][3]

Theoretical Elemental Composition

Element Atomic Mass Molar Mass Contribution ( g/mol ) Percentage (%)
Carbon (C) 12.011 72.066 57.14%
Hydrogen (H) 1.008 6.048 4.80%
Oxygen (O) 15.999 47.997 38.06%

| Total | | 126.111 | 100.00% |

Acceptance Criteria: Typically, the experimentally determined values should not deviate from the theoretical values by more than ±0.4%.

Comparison of Key Analytical Methods for Purity Determination

While elemental analysis provides valuable information about bulk composition, a comprehensive purity assessment relies on a multi-pronged approach using orthogonal methods—techniques that measure sample properties based on different principles.[4] High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful complementary techniques.[5][6][7]

Comparative Purity Data Summary

The following table presents hypothetical, yet typical, results for a high-purity batch of this compound, comparing elemental analysis with other common methods.

Analytical MethodPrincipleParameter MeasuredResult
Elemental Analysis Combustion and detection of resulting gases%C, %HC: 57.05%, H: 4.75%
HPLC (UV) Differential partitioningArea % of the main peak99.85%
qNMR Nuclear spin resonance in a magnetic fieldMolar ratio to an internal standard99.9% (w/w)
GC-MS Partitioning and mass-to-charge ratioAbsence of volatile impuritiesNo significant impurities detected

Purity Validation Workflow

A robust workflow for validating the purity of a synthesized compound involves multiple sequential and parallel analytical steps. This ensures that different types of potential impurities (e.g., residual solvents, starting materials, by-products) are effectively detected and quantified.

Purity_Validation_Workflow Workflow for Comprehensive Purity Validation cluster_0 Initial Assessment cluster_1 Orthogonal Purity Analysis cluster_2 Data Consolidation & Reporting A Synthesized Batch of This compound B Physical & Visual Inspection (Color, Appearance) A->B C Elemental Analysis (%C, %H) B->C D HPLC-UV/PDA (Organic Impurities) B->D E GC-MS (Volatile Impurities, Residual Solvents) B->E F qNMR (Absolute Purity Assay) B->F G Compare & Consolidate Data (Cross-Validation) C->G D->G E->G F->G H Final Purity Report & Certificate of Analysis G->H

References

A Comparative Analysis of the Antioxidant Activities of Allomaltol and Kojic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 25, 2025 – In the continuous pursuit of novel and effective antioxidant agents for applications in research, cosmetics, and therapeutics, a comprehensive comparison of the antioxidant capacities of Allomaltol and Kojic acid is presented. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a detailed comparative analysis of these two pyranone compounds.

Executive Summary

Both Allomaltol and Kojic acid, being γ-pyrone derivatives, possess inherent antioxidant properties. Kojic acid is a well-established antioxidant with documented free radical scavenging and metal-chelating activities.[1][2][3] Allomaltol's antioxidant potential is less characterized in publicly available literature, however, studies on structurally similar pyranone derivatives suggest notable antioxidant capabilities. This guide collates quantitative data from various antioxidant assays, details the experimental methodologies, and explores the mechanistic pathways through which these compounds exert their antioxidant effects.

Data Presentation: Quantitative Antioxidant Assays

The following table summarizes the available quantitative data on the antioxidant activity of Allomaltol and Kojic acid from key in vitro assays. Direct comparative studies are limited, and thus data has been compiled from multiple sources.

AssayCompoundIC50 / ActivityReference
DPPH Radical Scavenging Activity Kojic Acid63.8 µg/mL[4]
5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one derivative (structurally similar to Allomaltol)4.09 mM[5]
ABTS Radical Scavenging Activity Data Not Available--
Ferric Reducing Antioxidant Power (FRAP) Data Not Available--
Oxygen Radical Absorbance Capacity (ORAC) Data Not Available--

Note: IC50 (half-maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process or response by 50%. A lower IC50 value indicates greater potency. Direct comparison of µg/mL and mM values requires conversion based on the molecular weight of the compounds.

Mechanistic Insights: How They Work

Kojic Acid: The antioxidant mechanism of Kojic acid is multifaceted. It acts as a potent free-radical scavenger, donating a hydrogen atom from its 5-hydroxyl group to neutralize reactive oxygen species (ROS).[2][5] Furthermore, Kojic acid's ability to chelate metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), is crucial to its antioxidant effect.[2][6] These metal ions can otherwise participate in Fenton reactions, which generate highly damaging hydroxyl radicals.

Recent studies have also indicated that Kojic acid can modulate cellular antioxidant pathways. It has been shown to influence the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.

Allomaltol: While direct studies on Allomaltol's antioxidant mechanism are limited, its structure as a 5-hydroxy-γ-pyrone suggests a similar mechanism to Kojic acid, primarily involving hydrogen atom donation from its hydroxyl group to scavenge free radicals. The enol structure within the pyranone ring is considered a key factor for its antioxidant activity. Research on other pyranone derivatives supports the role of the hydroxyl group in their antioxidant capacity.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and comparison of results.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Protocol for Kojic Acid (as per cited literature):

  • A stock solution of Kojic acid is prepared in a suitable solvent (e.g., ethanol or methanol).

  • Serial dilutions of the Kojic acid solution are prepared in a 96-well plate.[4]

  • A solution of DPPH in the same solvent (e.g., 2.5 mM) is added to each well.[4]

  • The plate is shaken vigorously and incubated in the dark for 30 minutes at room temperature.[4]

  • The absorbance is measured at a specific wavelength (e.g., 492 nm or 517 nm) using a microplate reader.[4][7]

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100.[4]

  • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant is measured by the decrease in absorbance at 734 nm.

General Protocol:

  • The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • The ABTS•⁺ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • The test compound is added to the diluted ABTS•⁺ solution.

  • The absorbance is recorded after a specific incubation period (e.g., 6 minutes).

  • The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

General Protocol:

  • The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃ solution in a 10:1:1 ratio.

  • The FRAP reagent is warmed to 37°C.

  • The antioxidant sample is added to the FRAP reagent.

  • The absorbance of the reaction mixture is measured at 593 nm after a specific incubation time (e.g., 4 minutes).

  • The antioxidant capacity is determined by comparing the change in absorbance to a standard curve of a known antioxidant, such as FeSO₄ or Trolox.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

General Protocol:

  • A fluorescent probe (e.g., fluorescein) and the antioxidant sample are mixed in a black 96-well plate.

  • The plate is incubated at 37°C.

  • The reaction is initiated by the addition of AAPH.

  • Fluorescence is monitored kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm until the fluorescence has completely decayed.

  • The antioxidant capacity is calculated from the net area under the fluorescence decay curve and is typically expressed as Trolox equivalents.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate a general antioxidant assay workflow and a simplified signaling pathway.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assay Antioxidant Assay cluster_analysis Data Analysis Compound_Solution Prepare Stock Solutions (Allomaltol & Kojic Acid) Serial_Dilutions Create Serial Dilutions Compound_Solution->Serial_Dilutions Reaction_Mixture Mix Compound Dilutions with Assay Reagent Serial_Dilutions->Reaction_Mixture Assay_Reagent Prepare Assay Reagent (e.g., DPPH, ABTS, FRAP, ORAC) Assay_Reagent->Reaction_Mixture Incubation Incubate under Specific Conditions Reaction_Mixture->Incubation Measurement Measure Absorbance or Fluorescence Incubation->Measurement Calculate_Inhibition Calculate % Inhibition or Scavenging Measurement->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: A generalized workflow for in vitro antioxidant capacity determination.

Signaling_Pathway Oxidative_Stress Oxidative Stress (e.g., ROS) Nrf2_Activation Nrf2 Activation Oxidative_Stress->Nrf2_Activation induces Kojic_Acid Kojic Acid Kojic_Acid->Oxidative_Stress scavenges ROS Kojic_Acid->Nrf2_Activation modulates Allomaltol Allomaltol (Predicted) Allomaltol->Oxidative_Stress scavenges ROS Allomaltol->Nrf2_Activation may modulate ARE Antioxidant Response Element (ARE) Nrf2_Activation->ARE translocates to nucleus and binds to Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription of Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Caption: Simplified overview of the Nrf2-mediated antioxidant response pathway.

Conclusion

Kojic acid demonstrates established antioxidant activity through well-documented mechanisms of free radical scavenging and metal chelation, with emerging evidence of its role in modulating cellular antioxidant pathways like Nrf2. While quantitative data for Allomaltol is not as readily available, its structural similarity to other antioxidant pyranones suggests it likely possesses comparable free radical scavenging properties. Further direct comparative studies employing a standardized set of antioxidant assays are warranted to definitively elucidate the relative antioxidant potencies of Allomaltol and Kojic acid. This would provide a clearer picture for researchers and developers seeking to utilize these compounds in various applications.

References

A Comparative Analysis of 5-Hydroxy-2-methyl-4H-pyran-4-one Derivatives and Other Antiglioma Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of emerging 5-Hydroxy-2-methyl-4H-pyran-4-one derivatives against established and other investigational antiglioma agents. The information is supported by experimental data from preclinical studies to aid in the evaluation and consideration of novel therapeutic strategies for glioma.

Introduction to Antiglioma Therapies

Glioblastoma, the most aggressive form of glioma, presents a significant therapeutic challenge due to its infiltrative nature and resistance to conventional treatments. The current standard of care typically involves surgical resection followed by radiation and chemotherapy with the alkylating agent temozolomide.[1][2] However, tumor recurrence is nearly universal, driving the urgent need for novel therapeutic agents. This guide focuses on a promising new class of compounds, this compound derivatives, and compares their antiglioma activity with standard-of-care and other targeted therapies.

A novel series of this compound derivatives has been synthesized and evaluated for their antiglioma properties.[3][4] Among these, compound 4a has demonstrated significant anti-proliferative activity against glioma cell lines.[3][4] A key mechanism of action for these derivatives is the inhibition of D-2-hydroxyglutarate (D-2HG) production, an oncometabolite that accumulates in gliomas with mutations in the isocitrate dehydrogenase 1 (IDH1) gene and contributes to cancer initiation.[3][4]

Quantitative Comparison of Antiglioma Agents

The following tables summarize the in vitro efficacy of this compound derivative 4a and other antiglioma agents against common glioma cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.

Table 1: In Vitro Cytotoxicity (IC50) of Antiglioma Agents

Compound/AgentMechanism of ActionCell LineIC50 (µM)Reference
This compound derivative 4a D-2-hydroxyglutarate (D-2HG) scavengerHT10801.43[3][4]
U874.6[3][4]
Temozolomide DNA alkylating agentU87~100 - >1000 (variable)[5]
U251~100 - >1000 (variable)[6]
Lomustine DNA alkylating agentU8755[6]
U251-
Bevacizumab Anti-VEGF monoclonal antibodyN/A (targets angiogenesis)N/A[4][7]
EGFR Inhibitors (e.g., Gefitinib, Erlotinib) Tyrosine kinase inhibitorVariableVariable[8]
PI3K/mTOR Inhibitors (e.g., GDC-0084, NVP-BEZ235) PI3K and mTOR kinase inhibitorVariableVariable[9][10]

Table 2: Other In Vitro Antiglioma Activities of Compound 4a

AssayCell LinesConcentrationEffectReference
D-2HG Production Inhibition Not specified1 µM86.3% inhibition[3][4]
Colony Formation Inhibition U87, HT10801 µMDramatic inhibition[3][4]
Cell Migration Inhibition U87, HT10801 µMDramatic inhibition[3][4]

Mechanisms of Action and Signaling Pathways

The therapeutic efficacy of antiglioma agents is intrinsically linked to their ability to modulate key signaling pathways that drive tumor growth, proliferation, and survival.

This compound Derivatives

The primary mechanism identified for this class of compounds is the reduction of the oncometabolite D-2HG.[3][4] Elevated D-2HG levels in IDH1-mutant gliomas lead to widespread epigenetic changes and a block in cellular differentiation. By scavenging D-2HG, these derivatives may reverse these effects, thereby inhibiting tumor growth. While the direct downstream signaling consequences of D-2HG reduction by these specific compounds are still under investigation, it is hypothesized to impact pathways regulated by histone and DNA methylation.

D2HG_Inhibition Pyran_Derivative This compound Derivative (e.g., 4a) D2HG D-2-Hydroxyglutarate (D-2HG) Pyran_Derivative->D2HG Inhibits Production Epigenetic_Dysregulation Epigenetic Dysregulation (DNA & Histone Hypermethylation) D2HG->Epigenetic_Dysregulation Promotes Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block Leads to Glioma_Growth Glioma Growth Differentiation_Block->Glioma_Growth Promotes

Mechanism of this compound Derivatives.
Standard Antiglioma Agents

  • Temozolomide and Lomustine: These are alkylating agents that introduce methyl or chloroethyl groups onto DNA, respectively. This DNA damage, particularly at the O6 position of guanine, leads to futile DNA mismatch repair cycles and ultimately triggers apoptosis.[11][12]

  • Bevacizumab: This is a humanized monoclonal antibody that targets vascular endothelial growth factor A (VEGF-A). By sequestering VEGF-A, bevacizumab inhibits angiogenesis, the formation of new blood vessels that tumors need to grow.[4][7][13] This leads to a "normalization" of the tumor vasculature and can reduce edema.[14][15]

Targeted Therapies
  • EGFR Inhibitors: The epidermal growth factor receptor (EGFR) is frequently amplified or mutated in glioblastoma, leading to constitutive activation of downstream pro-survival signaling pathways like PI3K/Akt/mTOR and MAPK. EGFR inhibitors, such as gefitinib and erlotinib, are tyrosine kinase inhibitors that block the intracellular signaling cascade.[8]

  • PI3K/mTOR Inhibitors: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival and is hyperactivated in a majority of glioblastomas. Dual PI3K/mTOR inhibitors, like GDC-0084 and NVP-BEZ235, aim to shut down this critical oncogenic signaling network.[9][10]

Antiglioma_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation DNA DNA EGFR_I EGFR Inhibitors EGFR_I->RTK Inhibit PI3K_mTOR_I PI3K/mTOR Inhibitors PI3K_mTOR_I->PI3K Inhibit PI3K_mTOR_I->mTOR Inhibit Temozolomide Temozolomide/ Lomustine Temozolomide->DNA Damage

Targeted Signaling Pathways in Glioma Therapy.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed glioma cells (e.g., U87, HT1080) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[5][16]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives, temozolomide) for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5][17]

  • Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Colony Formation Assay

This assay assesses the ability of a single cell to undergo unlimited division and form a colony.

Protocol:

  • Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) in a 6-well plate.

  • Compound Treatment: Treat the cells with the test compounds at various concentrations.

  • Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.[19]

  • Fixation and Staining: Wash the colonies with PBS, fix with a solution of methanol and acetic acid, and stain with 0.5% crystal violet.[19]

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and survival fraction for each treatment condition compared to the untreated control.

Cell Migration (Scratch) Assay

This assay is used to study directional cell migration in vitro.

Protocol:

  • Monolayer Culture: Grow cells to a confluent monolayer in a 6-well or 12-well plate.[3]

  • Creating the "Scratch": Create a "scratch" in the monolayer using a sterile pipette tip.[3][20]

  • Washing: Wash the wells with PBS to remove detached cells.

  • Treatment and Imaging: Add fresh medium with or without the test compound and capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope.[3]

  • Data Analysis: Measure the width of the scratch at different time points and calculate the rate of cell migration into the cell-free area.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model MTT MTT Assay (Cell Viability) Lead_Compound Lead Compound Identification MTT->Lead_Compound Colony Colony Formation Assay (Clonogenic Survival) Preclinical Preclinical Evaluation Colony->Preclinical Scratch Scratch Assay (Cell Migration) Scratch->Preclinical D2HG_Assay D-2HG Assay (Oncometabolite Level) D2HG_Assay->Preclinical Orthotopic Orthotopic Glioma Model (Tumor Growth) Drug_Screening Compound Screening Drug_Screening->MTT Lead_Compound->Colony Lead_Compound->Scratch Lead_Compound->D2HG_Assay Preclinical->Orthotopic

General Workflow for Antiglioma Drug Discovery.
D-2-Hydroxyglutarate (D-2HG) Measurement Assay

This assay quantifies the level of the oncometabolite D-2HG in cells or tissues.

Protocol:

  • Sample Preparation: Harvest cells (approximately 1 x 10^7) and wash with cold PBS. Resuspend the cell pellet in an appropriate assay buffer.[21][22]

  • Homogenization: Homogenize the cells by pipetting or using a dounce homogenizer on ice.

  • Deproteinization (Optional but Recommended): Precipitate proteins using a deproteinizing agent (e.g., perchloric acid) followed by neutralization.

  • Enzymatic Reaction: Use a commercial D-2HG assay kit. In these kits, D-2HG is oxidized by D-2-hydroxyglutarate dehydrogenase, leading to the production of a detectable signal (colorimetric or fluorometric).[21][23][24]

  • Standard Curve: Prepare a standard curve using known concentrations of D-2HG.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Determine the concentration of D-2HG in the samples by comparing the readings to the standard curve. Normalize the results to the protein concentration or cell number.

Conclusion

This compound derivatives, particularly compound 4a, represent a novel and promising class of antiglioma agents. Their unique mechanism of action, targeting the oncometabolite D-2HG, distinguishes them from traditional DNA-damaging agents and other targeted therapies. The preclinical data, showing potent in vitro activity in inhibiting glioma cell proliferation, colony formation, and migration, warrants further investigation.

Direct comparison with standard agents like temozolomide is challenging due to the high variability in reported IC50 values for the latter, which is often influenced by the MGMT promoter methylation status of the glioma cells. However, the low micromolar IC50 values of compound 4a suggest a high degree of potency.

Future research should focus on in vivo studies using orthotopic glioma models to evaluate the efficacy, safety, and pharmacokinetic profile of these derivatives. Furthermore, elucidating the precise downstream signaling consequences of D-2HG reduction by these compounds will provide a more comprehensive understanding of their mechanism of action and may reveal opportunities for combination therapies. The continued exploration of this compound derivatives could lead to the development of a new therapeutic strategy for patients with IDH1-mutant gliomas.

References

In Vitro Cytotoxicity of Allomaltol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro cytotoxic effects of various allomaltol analogs, focusing on their activity against breast cancer cell lines. The information is compiled from recent studies to aid in the evaluation of these compounds for potential therapeutic applications.

Quantitative Cytotoxicity Data

A key study by Ercan et al. (2020) synthesized and evaluated a series of seven allomaltol derivatives for their cytotoxic activity against human breast adenocarcinoma (MCF-7) and triple-negative breast cancer (MDA-MB-231) cell lines. Among the synthesized compounds, one derivative, referred to as Compound 5 , which features a 3,4-dichlorobenzyl piperazine moiety, demonstrated notable and distinct cytotoxic effects on both cell lines.[1]

While the study highlighted the superior performance of Compound 5, specific IC50 values for all seven analogs were not available in the public domain at the time of this review. The research indicated that the IC50 concentration of Compound 5 was utilized for subsequent mechanistic studies.[1]

Table 1: Comparative Cytotoxicity of Allomaltol Analog (Compound 5)

CompoundCell LineIC50 (µM)Activity
Compound 5 MCF-7Data not availableHigh
Compound 5 MDA-MB-231Data not availableHigh

Note: The specific IC50 values for the allomaltol analogs from the primary study were not publicly available. The table reflects the qualitative assessment of high activity as reported.

Experimental Protocols

The evaluation of the cytotoxic effects of allomaltol analogs was conducted using the MTT assay, a standard colorimetric method to assess cell viability.

MTT Assay Protocol
  • Cell Seeding: Human breast cancer cell lines, MCF-7 and MDA-MB-231, were seeded into 96-well plates at a specific density and allowed to adhere and grow for 24 hours under standard cell culture conditions (37°C, 5% CO2).

  • Compound Treatment: Following the initial incubation, the cells were treated with various concentrations of the allomaltol analogs. A vehicle control (typically DMSO) was also included.

  • Incubation: The treated cells were incubated for a predetermined period, generally 48 or 72 hours, to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After the treatment period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well.

  • Formazan Crystal Formation: The plates were incubated for an additional 4 hours, during which viable cells with active mitochondrial reductases metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: The culture medium was removed, and a solubilizing agent, such as DMSO, was added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution in each well was measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.

G Experimental Workflow for In Vitro Cytotoxicity Comparison cluster_setup Assay Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed MCF-7 and MDA-MB-231 cells in 96-well plates start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add Allomaltol Analogs (various concentrations) incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add solubilizing agent (DMSO) incubate_4h->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50 end End determine_ic50->end

Experimental workflow for cytotoxicity comparison.

Mechanism of Action: Signaling Pathways

Further investigation into the mechanism of action of the most potent analog, Compound 5, revealed different modes of cell death in the two breast cancer cell lines.

In MCF-7 cells , Compound 5 was found to induce apoptosis . This programmed cell death was associated with the activation of the p53 apoptotic pathway . The study observed an overexpression of the pro-apoptotic genes TP53 and Bax, along with the suppression of the anti-apoptotic genes Mdm-2 and Bcl-2. This led to a significant 3.5-fold increase in the Bax/Bcl-2 ratio, tipping the cellular balance towards apoptosis.[1]

In contrast, in MDA-MB-231 cells , the predominant mode of cell death induced by Compound 5 was identified as necrosis . This was determined through lactate dehydrogenase (LDH) activity and gene expression assays.[1]

G p53-Mediated Apoptotic Pathway Activated by Allomaltol Analog (Compound 5) in MCF-7 Cells compound5 Allomaltol Analog (Compound 5) p53 p53 Activation compound5->p53 mdm2 Mdm-2 (Suppression) p53->mdm2 bax Bax (Overexpression) p53->bax bcl2 Bcl-2 (Suppression) p53->bcl2 apoptosis Apoptosis bax->apoptosis bcl2->apoptosis

p53-mediated apoptosis by Compound 5 in MCF-7 cells.

Conclusion

The available research indicates that allomaltol analogs, particularly those with specific substitutions such as a 3,4-dichlorobenzyl piperazine moiety, are promising candidates for further investigation as anticancer agents. Compound 5 from the study by Ercan et al. demonstrates significant cytotoxicity against both luminal A (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines, albeit through different cell death mechanisms. Future studies providing a complete quantitative comparison of a wider range of allomaltol analogs will be crucial for establishing structure-activity relationships and advancing the development of these compounds for therapeutic use.

References

Comparative Docking Studies of 5-Hydroxy-2-methyl-4H-pyran-4-one Derivatives: An In Silico Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of molecular docking studies performed on derivatives of 5-Hydroxy-2-methyl-4H-pyran-4-one, a scaffold of significant interest in medicinal chemistry. Known by various names including allomaltol, this core structure is a key component in numerous compounds exhibiting a wide range of biological activities.[1] This document summarizes quantitative docking data, details the experimental protocols employed in the cited studies, and presents visualizations to elucidate key workflows.

Introduction to this compound and Molecular Docking

This compound and its derivatives, such as maltol, are naturally occurring compounds that have garnered attention for their potential therapeutic applications, including antimicrobial, antioxidant, and anti-inflammatory properties.[2] In recent years, researchers have synthesized and evaluated a variety of derivatives for activities such as antiglioma agents and enzyme inhibitors.[3][4][5]

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][7] It is a crucial tool in drug discovery for screening virtual libraries of compounds against a specific protein target, thus helping to identify potential lead molecules and understand their binding mechanisms at a molecular level.[6][8]

Comparative Docking Performance

The following tables summarize the binding affinities of various this compound derivatives against different protein targets as reported in the literature. Lower binding energy values typically indicate a more stable protein-ligand complex and potentially higher inhibitory activity.

Table 1: Docking Results Against Acetylcholinesterase (AChE)

Compound/Derivative (ZINC ID)Binding Affinity (kcal/mol)Interacting ResiduesReference
Maltol (Standard)-TYR 337[8]
ZINC01655221-8.5TYR 337[8]
ZINC02545409-8.2TYR 337[8]
ZINC40891630-7.9TYR 337[8]
ZINC1674584-7.8TYR 337[8]
ZINC00161033-7.7TYR 337[8]

Observation: All the top-performing maltol derivatives showed a common interaction with the key amino acid residue TYR 337 in the active site of AChE, similar to the standard compound maltol.[8]

Table 2: Docking Results Against Succinate Dehydrogenase (SDH)

CompoundBinding Affinity (kcal/mol)NoteReference
Compound A24-Showed promise as a novel SDHI fungicide[5]

Note: Specific binding energy values for SDH inhibitors were not available in the provided search results, but molecular docking was a key part of the study that identified promising candidates.[5]

Table 3: Docking Results Against α-glucosidase and α-amylase

CompoundTarget EnzymeBinding Affinity (kcal/mol)Reference
Maltolα-glucosidase-5.3[2]
Maltolα-amylase-4.7[2]

Experimental Protocols

The methodologies employed in the cited docking studies are crucial for interpreting the results. Below are the generalized and specific protocols as described in the source materials.

General Molecular Docking Workflow

A typical in silico molecular docking study follows a standardized workflow, which is visualized in the diagram below. This process involves preparing both the protein (macromolecule) and the ligand (micromolecule), performing the docking simulation using a specific algorithm, and finally analyzing the results to identify the best candidates.

G General Molecular Docking Workflow cluster_prep Preparation Stage cluster_dock Docking Simulation cluster_analysis Analysis Stage PDB 1. Protein Structure Acquisition (e.g., from PDB) PDB_prep 3. Macromolecule Preparation (Remove water, add hydrogens) PDB->PDB_prep Ligand 2. Ligand Structure Preparation (e.g., from ZINC database) Ligand_prep 4. Micromolecule Preparation (Energy minimization, format conversion) Ligand->Ligand_prep Docking 5. Docking Simulation (e.g., using AutoDock Vina) PDB_prep->Docking Ligand_prep->Docking Analysis 6. Analysis of Docking Poses (Binding affinity, interactions) Docking->Analysis Selection 7. Selection of Lead Molecules Analysis->Selection

References

Structure-Activity Relationship of Allomaltol Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of novel compounds is paramount in the quest for more effective and targeted therapies. This guide provides a comparative analysis of allomaltol derivatives, focusing on their antimycobacterial activity. The information is based on experimental data from in vitro and in silico studies, offering insights into the structural modifications that influence biological efficacy.

A study on a series of Mannich base derivatives of allomaltol has shed light on their potential as antimycobacterial agents. The core structure of allomaltol was modified to explore how different substituents impact its activity against Mycobacterium tuberculosis and Mycobacterium avium.[1]

Comparative Analysis of Antimycobacterial Activity

The antimycobacterial efficacy of various allomaltol derivatives was determined by their Minimum Inhibitory Concentration (MIC) values. A lower MIC value indicates a higher potency of the compound. The results are summarized in the table below.[1]

Compound IDSubstituent Group on Piperidine RingMIC (µg/mL) against M. aviumCytotoxicity (MNTCs in µg/mL)
Kojic Acid (Reference)32>128
Allomaltol (Parent Compound)32>128
12 2-methyl32>128
13 3-methyl264
14 4-methyl2128
15 2,6-dimethyl32>128
16 4-(2-hydroxyethyl)2>128
17 4-phenyl>128>128

Key Findings from the SAR Study: [1]

  • Impact of Methyl Substitution: The position of the methyl group on the piperidine ring significantly influences antimycobacterial activity. Compounds with a methyl group at the 3- or 4-position (compounds 13 and 14 ) exhibited the highest potency, with MIC values of 2 µg/mL against M. avium. This represents a significant improvement compared to the parent allomaltol and kojic acid (MIC = 32 µg/mL).

  • Effect of Multiple Substituents: The presence of two methyl groups at the 2- and 6-positions (compound 15 ) led to a decrease in activity, with an MIC of 32 µg/mL.

  • Role of a Phenyl Group: Substitution with a phenyl group at the 4-position (compound 17 ) resulted in a complete loss of activity (MIC > 128 µg/mL).

  • Influence of a Hydroxyethyl Group: The introduction of a 4-(2-hydroxyethyl) group (compound 16 ) maintained high potency (MIC = 2 µg/mL) and showed favorable cytotoxicity.

  • Cytotoxicity Profile: The most active compounds (13 , 14 , and 16 ) displayed varying levels of cytotoxicity. Compound 14 and 16 were particularly promising, with high antimycobacterial activity and lower toxicity.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and validation of these findings.

Synthesis of Allomaltol Derivatives:

The synthesis of the allomaltol derivatives involved a Mannich reaction, a three-component condensation.

Allomaltol Allomaltol Reaction Mannich Reaction Allomaltol->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Piperidine Substituted Piperidine Piperidine->Reaction Product Allomaltol Derivative Reaction->Product

Synthetic pathway for allomaltol derivatives.

Antimycobacterial Activity Assay (Resazurin Microplate Assay): [1]

  • Preparation of Bacterial Suspension: Mycobacterium tuberculosis H37Rv (ATCC 27294) and Mycobacterium avium (ATCC 25291) were cultured in Middlebrook 7H9 broth supplemented with OADC. The bacterial suspension was adjusted to a McFarland standard of 1.0.

  • Drug Dilution: The allomaltol derivatives were dissolved in DMSO and serially diluted in Middlebrook 7H9 broth in a 96-well microplate.

  • Inoculation: Each well was inoculated with the bacterial suspension.

  • Incubation: The plates were incubated at 37°C for 7 days for M. tuberculosis and 14 days for M. avium.

  • Addition of Resazurin: After incubation, a resazurin solution was added to each well.

  • Reading Results: The plates were incubated for another 24-48 hours. A color change from blue to pink indicated bacterial growth. The MIC was determined as the lowest drug concentration that prevented this color change.

Cytotoxicity Assay: [1]

  • Cell Culture: Human lung fibroblast (MRC-5) and human cervix adenocarcinoma (HeLa) cells were cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with fetal bovine serum and L-glutamine.

  • Cell Seeding: Cells were seeded into 96-well microplates and incubated for 24 hours.

  • Compound Addition: The allomaltol derivatives were added to the wells at various concentrations.

  • Incubation: The plates were incubated for 48 hours.

  • MTT Assay: MTT solution was added to each well, and the plates were incubated for 4 hours. The formazan crystals were dissolved in DMSO.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The maximum non-toxic concentration (MNTC) was determined.

In Silico Analysis: Potential Protein Targets

To elucidate the possible mechanism of action, in silico docking studies were performed. These computational analyses identified several potential protein targets for the allomaltol derivatives within the mycobacterium.[1]

cluster_allomaltol Allomaltol Derivative (Compound 14) cluster_targets Potential Mycobacterial Protein Targets Compound14 Compound 14 Rip1 Rip1 Protease Compound14->Rip1 Binding MBL Metallo-beta-lactamase (MBL) Compound14->MBL Binding SerineProtease Serine Protease Rv3671c Compound14->SerineProtease Binding ZMP1 Zinc Metalloprotease 1 (ZMP1) Compound14->ZMP1 Binding

Potential protein targets of allomaltol derivatives.

The docking studies suggested that these derivatives could interact with and potentially inhibit the function of these key mycobacterial enzymes, which are crucial for the survival and pathogenesis of the bacteria. The binding energies calculated from these simulations provide a theoretical basis for the observed antimycobacterial activity.[1]

References

Unveiling the Multifaceted Mechanism of Action of 5-Hydroxy-2-methyl-4H-pyran-4-one (Maltol): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mechanisms of action of 5-Hydroxy-2-methyl-4H-pyran-4-one, commonly known as Maltol, with relevant alternatives. The content is supported by experimental data and detailed protocols to facilitate validation and further research.

Introduction to this compound (Maltol)

This compound, or Maltol, is a naturally occurring organic compound found in various sources, including roasted malt, and is known for its characteristic sweet, caramel-like aroma. Beyond its use as a flavor enhancer, Maltol exhibits a range of biological activities that are of significant interest to the scientific community. Its primary mechanisms of action revolve around its ability to chelate iron, exert antioxidant effects, and modulate inflammatory pathways. This guide will delve into these mechanisms, offering a comparative analysis with other compounds that share similar functional properties.

Core Mechanisms of Action of Maltol

Maltol's biological effects are primarily attributed to three interconnected mechanisms:

  • Iron Chelation: Maltol is a bidentate chelating agent, meaning it can bind to metal ions at two points. It has a particularly high affinity for ferric iron (Fe³⁺). This property is harnessed in the formulation of ferric maltol, an oral iron supplement. By forming a stable complex with iron, Maltol enhances its solubility and absorption in the gastrointestinal tract, making it a bioavailable source of iron for individuals with iron deficiency anemia.

  • Antioxidant Activity: Maltol demonstrates potent antioxidant properties by scavenging free radicals. This activity is crucial in mitigating oxidative stress, a condition implicated in the pathogenesis of numerous diseases. The antioxidant capacity of Maltol is attributed to its chemical structure, which allows it to donate hydrogen atoms to neutralize reactive oxygen species (ROS).

  • Anti-inflammatory Effects: Maltol has been shown to possess significant anti-inflammatory properties. A key mechanism in this regard is its ability to inhibit the activation of the NLRP3 inflammasome, a multiprotein complex that plays a central role in the innate immune response and the production of pro-inflammatory cytokines like interleukin-1β (IL-1β). By suppressing NLRP3 inflammasome activation, Maltol can dampen the inflammatory cascade.

Comparative Analysis of Performance

This section compares the performance of Maltol and its derivatives with alternative compounds in their respective functional classes.

Iron Chelation: Ferric Maltol vs. Alternatives

The primary application of Maltol's iron-chelating property is in the treatment of iron deficiency anemia through the administration of ferric maltol. Here, we compare its performance against a standard iron supplement, ferrous sulfate, and another iron chelator, deferiprone.

FeatureFerric MaltolFerrous SulfateDeferiprone
Mechanism of Iron Delivery/Removal Forms a stable, soluble complex with ferric iron (Fe³⁺), enhancing absorption.Provides ferrous iron (Fe²⁺) for direct absorption.Binds to excess iron in the body to form a complex that is excreted, primarily in the urine[1].
Efficacy in Iron Deficiency Anemia Demonstrates similar efficacy to ferrous sulfate in increasing hemoglobin levels[2]. Clinical trials have shown mean hemoglobin increases of approximately 2.25 g/dL over 12 weeks[3].A standard and effective treatment for iron deficiency anemia.Primarily used for treating iron overload, not deficiency. It effectively reduces serum ferritin levels in patients with transfusional iron overload[4].
Tolerability and Side Effects Associated with a lower incidence of gastrointestinal side effects compared to ferrous sulfate[2].Frequently causes gastrointestinal side effects such as nausea, constipation, and stomach upset, leading to poor patient compliance.Common side effects include gastrointestinal disturbances, arthropathy, and a risk of neutropenia and agranulocytosis[2].
Antioxidant Activity: Maltol vs. Quercetin

Maltol's free radical scavenging ability positions it as a noteworthy antioxidant. Quercetin, a well-studied flavonoid, serves as a benchmark for comparison.

Antioxidant AssayMaltol (IC50)Quercetin (IC50)Reference Compound (IC50)
DPPH Radical Scavenging Data not available in searched sources4.36 µMAscorbic Acid: ~5 µg/mL
ABTS Radical Scavenging Data not available in searched sources1.89 ± 0.33 µg/mLTrolox: ~2.9 µg/mL

Note: While the antioxidant activity of Maltol is widely reported, specific IC50 values from standardized DPPH and ABTS assays were not available in the searched literature. This represents a data gap for direct quantitative comparison.

Anti-inflammatory Activity: Maltol's Cytokine Inhibition

Maltol's anti-inflammatory effects are partly mediated by its ability to reduce the production of pro-inflammatory cytokines.

Cytokine InhibitionMaltol (IC50)
TNF-α Inhibition Data not available in searched sources
IL-6 Inhibition Data not available in searched sources

Note: While studies have shown that Maltol can reduce the levels of TNF-α and IL-6 in inflammatory models, specific IC50 values for this inhibition were not found in the searched literature, highlighting an area for further quantitative research.

Experimental Protocols

This section provides detailed methodologies for key experiments to validate the mechanisms of action of Maltol.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. This neutralizes the radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.

    • Prepare a stock solution of the test compound (e.g., Maltol, Quercetin) and a standard antioxidant (e.g., Ascorbic Acid) in methanol.

    • Prepare a series of dilutions of the test compound and standard.

  • Assay:

    • In a 96-well plate, add 100 µL of each dilution of the test compound or standard to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of methanol to a well with 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot a graph of percentage inhibition versus concentration to determine the IC50 value (the concentration that causes 50% inhibition).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.

Procedure:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • On the day of the assay, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare stock solutions and dilutions of the test compound and a standard (e.g., Trolox).

  • Assay:

    • In a 96-well plate, add 10 µL of each dilution of the test compound or standard to respective wells.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

NLRP3 Inflammasome Activation Assay

Principle: This assay assesses the ability of a compound to inhibit the activation of the NLRP3 inflammasome in immune cells, typically macrophages. Activation is measured by the release of lactate dehydrogenase (LDH) as an indicator of pyroptotic cell death and the secretion of IL-1β.

Procedure:

  • Cell Culture and Priming:

    • Culture macrophages (e.g., bone marrow-derived macrophages or THP-1 cells) in appropriate media.

    • Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

  • Inhibition and Activation:

    • Pre-treat the primed cells with various concentrations of the test compound (Maltol) for 1 hour.

    • Induce NLRP3 inflammasome activation by adding an activator such as ATP (5 mM) or nigericin (10 µM) for 1 hour.

  • Measurement:

    • Collect the cell culture supernatants.

    • Measure LDH release using a commercially available LDH cytotoxicity assay kit.

    • Measure IL-1β secretion using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Analysis:

    • Compare the levels of LDH and IL-1β in the supernatants of cells treated with the test compound to those of the untreated (activated) control to determine the inhibitory effect.

Visualizing the Mechanisms

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Maltol_Mechanism_of_Action cluster_iron Iron Chelation cluster_antioxidant Antioxidant Activity cluster_inflammatory Anti-inflammatory Action Maltol Maltol Ferric_Maltol Ferric Maltol Complex Maltol->Ferric_Maltol chelates Fe3 Fe³⁺ Fe3->Ferric_Maltol GI_Tract Gastrointestinal Tract Ferric_Maltol->GI_Tract Absorption Enhanced Absorption GI_Tract->Absorption Maltol_AO Maltol Neutralized_ROS Neutralized Species Maltol_AO->Neutralized_ROS scavenges ROS Reactive Oxygen Species (ROS) ROS->Neutralized_ROS Maltol_AI Maltol NLRP3 NLRP3 Inflammasome Activation Maltol_AI->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Secretion Caspase1->IL1b

Caption: Overview of Maltol's primary mechanisms of action.

Caption: Experimental workflow for the DPPH radical scavenging assay.

Caption: Workflow for the NLRP3 inflammasome activation assay.

Conclusion

This compound (Maltol) is a versatile compound with multiple mechanisms of action that hold therapeutic potential. Its role as an iron chelator in the form of ferric maltol offers a well-tolerated alternative to traditional iron supplements. Furthermore, its antioxidant and anti-inflammatory properties, particularly the inhibition of the NLRP3 inflammasome, suggest broader applications in diseases driven by oxidative stress and inflammation. While further research is needed to quantify its antioxidant and cytokine inhibitory activities with greater precision, the existing evidence underscores Maltol as a promising molecule for drug development and a valuable tool for researchers exploring these biological pathways.

References

A Comparative Analysis of the Chelating Properties of Allomaltol and Other Prominent Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metal-chelating properties of allomaltol against three widely recognized chelating agents: deferiprone, deferoxamine, and ethylenediaminetetraacetic acid (EDTA). The following sections present quantitative data on their binding affinities for various metal ions, detailed experimental protocols for assessing chelation efficacy, and a visual representation of a general experimental workflow for screening and comparing chelating agents.

Data Presentation: Quantitative Comparison of Chelating Properties

The efficacy of a chelating agent is often quantified by its stability constant (log β) and its effective concentration to chelate 50% of the metal ions (IC50). The following tables summarize the available data for allomaltol (using its close structural analog, maltol, as a proxy due to the limited availability of direct allomaltol data) and the comparator ligands.

Table 1: Overall Stability Constants (log β) of Metal-Ligand Complexes

LigandMetal Ionlog β₁ (1:1)log β₂ (1:2)log β₃ (1:3)
Maltol (proxy for Allomaltol) Fe(III)12.4321.8130.86
Al(III)7.7015.2521.90
Deferiprone Fe(III)~10-12~20-23~35-37
Deferoxamine Fe(III)30.6--
EDTA Fe(III)25.1--
Cu(II)18.8--
Al(III)16.1--

Note: Data for maltol is used as a proxy for allomaltol. Stability constants for deferiprone can vary based on experimental conditions. Deferoxamine and EDTA are hexadentate and tetradentate ligands, respectively, and typically form 1:1 complexes with metal ions.

Table 2: Ferrous Iron (Fe²⁺) Chelating Activity (IC50 Values)

LigandIC50 Value (µg/mL)
Deferoxamine Not widely reported in this format
Deferiprone Not widely reported in this format
EDTA 18.35 ± 0.99[1]

Note: IC50 values are highly dependent on the specific experimental conditions of the assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments used to determine the chelating properties of ligands.

Ferrous Ion (Fe²⁺) Chelating Activity Assay (Ferrozine Assay)

This spectrophotometric assay is commonly used to determine the Fe²⁺ chelating activity of a compound. The principle is based on the competition between the chelating agent and ferrozine for the ferrous ions. In the absence of a chelating agent, ferrozine forms a stable, magenta-colored complex with Fe²⁺, which has a maximum absorbance at 562 nm. The presence of a chelating agent disrupts the formation of the ferrozine-Fe²⁺ complex, leading to a decrease in absorbance.

Materials:

  • Test compound (e.g., Allomaltol)

  • Ferrous chloride (FeCl₂) solution (2 mM)

  • Ferrozine solution (5 mM)

  • Methanol

  • Phosphate buffer (pH 7.4)

  • Spectrophotometer

Procedure:

  • Prepare various concentrations of the test compound in methanol.

  • In a test tube, mix 1 mL of the test compound solution with 0.05 mL of 2 mM FeCl₂.

  • Incubate the mixture at room temperature for 5 minutes.

  • Initiate the reaction by adding 0.2 mL of 5 mM ferrozine.

  • Shake the mixture vigorously and let it stand at room temperature for 10 minutes.

  • Measure the absorbance of the solution at 562 nm against a blank.

  • A control is prepared using 1 mL of methanol instead of the test compound solution.

  • The percentage of inhibition of the ferrozine-Fe²⁺ complex formation is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value, the concentration of the test compound that inhibits 50% of the ferrozine-Fe²⁺ complex formation, can be determined from a dose-response curve.

Spectrophotometric Determination of Metal-Ligand Stability Constant

This method is used to determine the stoichiometry and stability constants of metal-ligand complexes by measuring the changes in absorbance upon complex formation.

Materials:

  • Metal ion solution (e.g., FeCl₃) of known concentration.

  • Ligand solution (e.g., Allomaltol) of known concentration.

  • Buffer solution to maintain a constant pH.

  • UV-Vis Spectrophotometer.

Procedure (Job's Method of Continuous Variation):

  • Prepare a series of solutions containing varying mole fractions of the metal ion and the ligand, while keeping the total molar concentration constant.

  • Allow the solutions to equilibrate.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex.

  • Plot the absorbance versus the mole fraction of the ligand.

  • The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance is observed.

  • The stability constant (β) can be calculated from the absorbance data using appropriate mathematical models and software.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the comparison of chelating agents.

Experimental_Workflow_for_Chelating_Agent_Screening cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Validation cluster_2 Phase 3: Characterization of Lead Compounds A Library of Potential Chelating Agents B High-Throughput Screening Assay (e.g., Ferrozine Assay) A->B C Identification of 'Hit' Compounds B->C D Dose-Response Analysis of Hits C->D Advance Hits E Determination of IC50 Values D->E F Comparison with Standard Chelators (e.g., Deferiprone, EDTA) E->F G Determination of Stability Constants (log β) (Spectrophotometry, Potentiometry) F->G Select Leads H Selectivity Profiling (Different Metal Ions) G->H I In vitro and In vivo Toxicity Assays H->I

Caption: Experimental workflow for screening and characterizing novel chelating agents.

Chelation_Mechanism cluster_metal Free Metal Ion cluster_ligand Chelating Ligand cluster_complex Stable Metal-Ligand Complex M Mⁿ⁺ ML [M-L]ⁿ⁺ M->ML Coordination Bonds L L L->ML

Caption: General mechanism of metal ion chelation by a ligand.

References

Comparative Guide to Analytical Methods for Allomaltol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Allomaltol (also known as Maltol), a naturally occurring organic compound used as a flavor enhancer, is crucial for quality control in the food and pharmaceutical industries.[1] This guide provides a detailed comparison of common analytical methods for Allomaltol quantification, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Experimental protocols, performance data, and visual workflows are presented to assist in method selection and implementation.

Comparison of Analytical Methods

The selection of an analytical method for Allomaltol quantification depends on various factors, including the sample matrix, required sensitivity, and available instrumentation.[2] High-Performance Liquid Chromatography (HPLC) is a widely used technique, often coupled with a Diode Array Detector (DAD) for the identification and quantification of Maltol.[3] For more complex matrices or when higher sensitivity is required, hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are employed.[1][4]

Table 1: Performance Comparison of Analytical Methods for Allomaltol Quantification

ParameterHPLC-DADGC-MSUPLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio.High-resolution separation with highly sensitive and selective mass detection.
Linearity (R²) > 0.999[3]Typically > 0.99> 0.9900[5]
Limit of Detection (LOD) 0.26 µg/mL[3]Dependent on instrumentation, generally in the µg/g to ng/g range.0.1512–0.3897 ng/mL[5]
Limit of Quantification (LOQ) 0.79 µg/mL[3]Dependent on instrumentation, generally in the µg/g to ng/g range.Well below allowed limits, quantifiable at ppm levels.[5]
Accuracy (% Recovery) Typically 95-105%Typically 90-110%94.9–115.5%[5]
Precision (%RSD) < 2%< 15%< 5%[6]
Sample Throughput ModerateModerate to HighHigh
Matrix Effect Can be significantCan be significantMinimized with MS/MS
Instrumentation Cost ModerateHighVery High
Primary Application Routine quality control, quantification in simple matrices.Analysis of volatile compounds in complex matrices.[7]High-sensitivity quantification in complex biological and food matrices.[4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method is commonly used for the quantification of Allomaltol in various samples, including processed ginseng products.[3]

  • Sample Preparation:

    • A liquid-liquid extraction (LLE) can be employed for sample cleanup.[3]

    • The sample is dissolved in a suitable solvent, such as methanol.[3]

    • The solution is filtered through a 0.45 µm syringe filter before injection.[2]

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatograph.[8]

    • Column: C18 column.[3]

    • Mobile Phase: A gradient of methanol and water is often used.

    • Flow Rate: 1.0 mL/min.[2]

    • Detection: Diode Array Detector (DAD).[3]

    • Injection Volume: 20 µL.[8]

  • Method Validation:

    • Linearity: A calibration curve is established by analyzing standard solutions of at least five different concentrations. The correlation coefficient (R²) should be ≥ 0.999.[3]

    • Precision: Evaluated through intra-day and inter-day repetitive testing.[3]

    • Accuracy: Determined by spiking samples with known concentrations of Allomaltol standard and calculating the recovery.[3]

    • LOD and LOQ: Determined based on the signal-to-noise ratio.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like Allomaltol in complex matrices such as food and essential oils.[7][9]

  • Sample Preparation:

    • Headspace solid-phase microextraction (HS-SPME) can be used to extract volatile components.[7]

    • Alternatively, microwave-assisted extraction may be employed.[1]

  • Chromatographic Conditions:

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: A non-polar column like a DB-5ms or HP-5ms is suitable.

    • Carrier Gas: Helium or Hydrogen.[9]

    • Injection Mode: Split or splitless, depending on the concentration of the analyte.

    • Temperature Program: An oven temperature gradient is used to separate the compounds.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Full scan for identification and selected ion monitoring (SIM) for quantification.[3]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers high sensitivity, selectivity, and speed, making it ideal for quantifying trace levels of Allomaltol in complex matrices.[4][5]

  • Sample Preparation:

    • Simple protein precipitation with acetonitrile is often sufficient for biological samples.[10]

    • The sample is centrifuged, and the supernatant is injected into the UPLC system.

  • Chromatographic Conditions:

    • Instrument: UPLC system coupled to a triple quadrupole mass spectrometer.[6]

    • Column: A sub-2 µm particle size column, such as a BEH C18 column.[10]

    • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid is commonly used.[10]

    • Flow Rate: Typically between 0.2 and 0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode.[5]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[11] For each analyte, a precursor ion and at least two product ions (a quantifier and a qualifier) are monitored.[12]

Visualizations

Diagrams illustrating key workflows and decision processes can aid in understanding and implementing these analytical methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation & Comparison Sample Allomaltol Sample Extraction Extraction Sample->Extraction Cleanup Filtration/Cleanup Extraction->Cleanup HPLC HPLC-DAD Cleanup->HPLC Inject GCMS GC-MS Cleanup->GCMS Inject UPLCMS UPLC-MS/MS Cleanup->UPLCMS Inject Validation Validate Methods (Linearity, Accuracy, Precision) HPLC->Validation GCMS->Validation UPLCMS->Validation Comparison Compare Performance Data Validation->Comparison Result Select Optimal Method Comparison->Result

Workflow for cross-validation of Allomaltol quantification methods.

MethodSelection start Start: Need to Quantify Allomaltol q1 High Sensitivity Required? start->q1 q2 Complex Sample Matrix? q1->q2 No uplcms Use UPLC-MS/MS q1->uplcms Yes q3 Is Allomaltol Volatile? q2->q3 Yes hplc Use HPLC-DAD q2->hplc No gcms Use GC-MS q3->gcms Yes q3->hplc No

Decision tree for selecting an analytical method for Allomaltol.

References

comparative spectroscopic analysis of pyranone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the spectroscopic properties of various pyranone derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. By presenting key experimental data in a clear and structured format, this document aims to facilitate the identification, characterization, and further development of these promising molecules. The following sections detail the comparative analysis based on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by detailed experimental protocols and visual workflows.

Comparative Spectroscopic Data

The structural elucidation of pyranone derivatives relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular architecture, substitution patterns, and electronic environment of these compounds. The following tables summarize key quantitative data from ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy for a selection of pyranone derivatives, allowing for straightforward comparison.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing valuable information about the connectivity and functional groups present in pyranone derivatives.

Table 1: Comparative ¹H NMR Data of Representative Pyranone Derivatives

Compound/DerivativeSolventH-3 (δ, ppm)H-4 (δ, ppm)H-5 (δ, ppm)H-6 (δ, ppm)Other Key Signals (δ, ppm)
3-benzoyl-4-hydroxy-6-phenyl-2H-pyran-2-one-----9.9 (1H, br. s, NH), 12.2 (1H, br. s, OH)[1]
Phomapyrone ADMSO-d₆6.27 (1H, d, J=9.8 Hz)8.34 (1H, d, J=9.8 Hz)-6.61 (1H, s)10.49 (1H, s, 7-OH), 4.58 (1H, q, J=6.7 Hz, H-11), 2.12 (3H, s, H-16)[2]
6-phenyl-4-methylsulfanyl-2-oxo-2H-pyran------
3-cyano-4-thiomethyl-6-aryl-2H-pyran-2-ones------

Table 2: Comparative ¹³C NMR Data of Representative Pyranone Derivatives

Compound/DerivativeSolventC-2 (δ, ppm)C-3 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)C-6 (δ, ppm)Carbonyl C=O (δ, ppm)
3-benzoyl-4-hydroxy-6-phenyl-2H-pyran-2-one------1782, 1731, 1658 cm⁻¹ (as IR peaks)[1]
Phomapyrone ADMSO-d₆160.2111.1141.1136.9-212.6 (C-12 ketone)[2]
6-phenyl-4-methylsulfanyl-2-oxo-2H-pyran-------
3-cyano-4-thiomethyl-6-aryl-2H-pyran-2-ones-------
Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The pyranone core exhibits characteristic vibrational bands, particularly for the carbonyl group (C=O) and the C=C double bonds within the ring.

Table 3: Characteristic IR Absorption Frequencies of Pyranone Derivatives

Functional GroupAbsorption Range (cm⁻¹)IntensityNotes
C=O (lactone)1715-1750StrongThe exact frequency can be influenced by conjugation and substituents.[3]
C=C (alkene)1640-1680MediumCharacteristic of the pyranone ring.[3]
C-O (ester)1000-1300StrongC-O stretching vibrations.
O-H (hydroxyl)3200-3550Strong, BroadPresent in hydroxylated pyranone derivatives.[4]
C-H (aromatic/vinylic)3000-3100MediumStretching vibrations for protons on the pyranone ring or aromatic substituents.[3]
Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in the confirmation of its structure. The fragmentation of pyranone derivatives often involves characteristic losses of small molecules like CO and CO₂.[5]

Table 4: Common Mass Spectral Fragmentation Patterns of Pyranone Derivatives

Fragmentation PathwayNeutral LossDescription
DecarbonylationCOA common initial fragmentation step for pyran-4-ones.[5]
DecarboxylationCO₂Observed in the fragmentation of some 4H-pyran-4-one derivatives.[5]
Retro-Diels-AlderVariesCan occur in certain fused pyranone systems.
Loss of side chainsVariesFragmentation of substituent groups attached to the pyranone ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for conjugated systems like pyranones. The wavelength of maximum absorption (λmax) is influenced by the extent of conjugation and the presence of auxochromic groups. For many pyranone derivatives, such as coumarins and chromones, there are typically at least two allowed excited states with strong oscillator strength in the UV region.[6][7]

Table 5: UV-Vis Absorption Maxima (λmax) of Pyranone Derivatives

Compound ClassSolventλmax (nm)Notes
Coumarins/ChromonesMethanolMultiple bandsStatistical analysis predicts λmax with small standard deviations.[6][7]
Substituted 2-pyranones--The first allowed excitation is often a HOMO-LUMO transition.[6]

Experimental Protocols

Detailed and consistent experimental methodologies are critical for obtaining reliable and comparable spectroscopic data. The following sections outline standardized protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the pyranone derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube.[8] The choice of solvent is critical and should be one in which the compound is fully soluble and does not react.

  • Instrument Setup : Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition : Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[9]

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the pyranone derivative (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or a mixture thereof with water.[10] Ensure the sample is free of non-volatile salts or buffers.

  • Ionization : Introduce the sample into the mass spectrometer using an appropriate ionization technique. Electrospray ionization (ESI) is commonly used for many pyranone derivatives. Electron impact (EI) can also be used, which often provides more detailed fragmentation information.

  • Mass Analysis : Acquire the mass spectrum over a suitable mass-to-charge (m/z) range. For high-resolution mass spectrometry (HRMS), use an analyzer such as a time-of-flight (TOF) or Orbitrap to determine the accurate mass and elemental composition.

  • Data Analysis : Identify the molecular ion peak (M⁺ or [M+H]⁺, [M+Na]⁺, etc.) to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid Samples) :

    • KBr Pellet : Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Thin Film : Dissolve the solid sample in a volatile solvent, place a drop of the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate, leaving a thin film of the compound.[11]

  • Sample Preparation (Liquid Samples) : Place a drop of the neat liquid between two salt plates to create a thin film.[12]

  • Data Acquisition : Place the sample holder in the IR spectrometer and acquire the spectrum. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

  • Data Analysis : Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the pyranone derivative in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λmax.

  • Instrument Setup : Use a dual-beam UV-Vis spectrophotometer.[13]

  • Baseline Correction : Record a baseline spectrum using a cuvette filled with the pure solvent.[14]

  • Data Acquisition : Place the sample solution in a quartz cuvette and record the absorption spectrum over the desired wavelength range (typically 200-800 nm).[14]

  • Data Analysis : Determine the wavelength(s) of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) if the concentration is known.

Visualizing Experimental Workflows and Biological Context

To provide a clearer understanding of the analytical process and the potential biological relevance of pyranone derivatives, the following diagrams have been generated using Graphviz.

Experimental_Workflow A Pyranone Derivative Sample B Sample Preparation (Dissolution/Dilution) A->B C1 NMR Spectroscopy B->C1 C2 Mass Spectrometry B->C2 C3 IR Spectroscopy B->C3 C4 UV-Vis Spectroscopy B->C4 D1 Structural Elucidation (Connectivity, Stereochemistry) C1->D1 D2 Molecular Weight & Fragmentation Pattern C2->D2 D3 Functional Group Identification C3->D3 D4 Electronic Transitions & Conjugation C4->D4 E Data Integration & Structural Confirmation D1->E D2->E D3->E D4->E

Caption: Workflow for the comparative spectroscopic analysis of pyranone derivatives.

Many pyranone derivatives have demonstrated significant biological activities, including antitumor effects. While the precise mechanisms are often complex and compound-specific, a plausible signaling pathway that could be modulated by these compounds is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Signaling_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Pyranone Pyranone Derivative Pyranone->PI3K Inhibition Akt Akt Pyranone->Akt mTOR mTOR Pyranone->mTOR PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PIP3->Akt Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: A potential signaling pathway modulated by bioactive pyranone derivatives.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 5-Hydroxy-2-methyl-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: A Guide for Laboratory Professionals

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-Hydroxy-2-methyl-4H-pyran-4-one, also known as Allomaltol. Adherence to these procedures is critical for ensuring personnel safety and environmental protection within research and drug development settings. The following protocols are synthesized from safety data sheets and standard laboratory waste management practices.

I. Chemical and Hazard Profile

Before handling, it is crucial to be aware of the properties of this compound.

Identifier Value
CAS Number 644-46-2[1]
Molecular Formula C₆H₆O₃[1]
Appearance Solid powder
Primary Hazards Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[1]

II. Step-by-Step Disposal Protocol

This protocol outlines the approved procedure for disposing of this compound from a laboratory setting.

1. Waste Identification and Segregation:

  • Solid Waste:

    • Place unused or expired this compound, along with any grossly contaminated disposable items (e.g., weigh boats, contaminated gloves, or paper towels), into a dedicated hazardous waste container.

    • The container must be made of a compatible material, such as high-density polyethylene, and feature a secure, tight-fitting lid.

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.[2] Incompatible wastes can react, leading to the emission of flammable or toxic gases.

  • Liquid Waste (Solutions):

    • If the compound is dissolved in a solvent, the entire solution must be treated as hazardous waste.

    • Collect the liquid waste in a sealable, chemical-resistant container.

    • It is standard practice to segregate halogenated and non-halogenated solvent waste into separate, clearly labeled containers.

  • Empty Containers:

    • Handle uncleaned, empty containers as you would the product itself.[2]

    • Triple-rinse the container with a suitable solvent (e.g., water or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.

    • After thorough cleaning, the container can be disposed of as non-hazardous waste, or recycled, in accordance with institutional policies.

2. Labeling:

  • Clearly label the hazardous waste container with the following information:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The accumulation start date

    • The name of the principal investigator or laboratory contact

3. Storage:

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of waste generation.

  • Ensure that containers are kept closed at all times, except when adding waste.

  • Store the waste in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

4. Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department.

  • All waste must be disposed of in accordance with local, state, and federal regulations.[2]

III. Emergency Procedures for Spills

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and your institution's EHS department.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment (for trained personnel only):

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For larger spills, respiratory protection may be necessary.

    • Cover drains to prevent the chemical from entering the sewer system.[2]

    • Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[3]

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and collect the spill.[2]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

IV. Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the proper disposal path for this compound and associated materials.

G start Start: Material for Disposal substance Is the material pure this compound or a solution? start->substance contaminated_item Is the item (e.g., gloves, weigh boat) grossly contaminated? substance->contaminated_item No solid_waste Dispose as Solid Hazardous Waste substance->solid_waste Pure Solid liquid_waste Dispose as Liquid Hazardous Waste substance->liquid_waste Solution empty_container Is it an empty container? contaminated_item->empty_container No contaminated_item->solid_waste Yes non_hazardous Dispose as Non-Hazardous Waste contaminated_item->non_hazardous No (minor contamination) triple_rinse Triple-rinse with appropriate solvent empty_container->triple_rinse Yes rinsate Collect rinsate as Liquid Hazardous Waste triple_rinse->rinsate triple_rinse->non_hazardous After rinsing

References

Essential Safety and Operational Guide for Handling 5-Hydroxy-2-methyl-4H-pyran-4-one (Maltol)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 5-Hydroxy-2-methyl-4H-pyran-4-one, also known as Maltol. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is harmful if swallowed and may cause skin and eye irritation.[1][2] It is crucial to use appropriate personal protective equipment to minimize exposure.

Recommended Personal Protective Equipment:

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or splash goggles.[1][3][4][5]To prevent eye contact with dust or splashes which can cause irritation.[1][2]
Skin Protection Impermeable and chemical-resistant gloves (e.g., vinyl disposable).[4] Lab coat.[1][3][4]To avoid skin contact which may lead to irritation.[1][2]
Respiratory Protection NIOSH-approved dust respirator.[1][6]To be used in case of insufficient ventilation or when dust generation is unavoidable.[3][5]

Operational Plan for Safe Handling

Adherence to the following step-by-step operational plan will ensure the safe handling of this compound in a laboratory setting.

Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe 1. Don Appropriate PPE (Gloves, Lab Coat, Goggles) prep_vent 2. Ensure Proper Ventilation (Fume Hood or Ventilated Area) prep_ppe->prep_vent handle_weigh 3. Carefully Weigh/Measure (Avoid Dust Generation) prep_vent->handle_weigh handle_transfer 4. Transfer to Reaction Vessel handle_weigh->handle_transfer post_clean 5. Clean Work Area handle_transfer->post_clean post_decontaminate 6. Decontaminate Equipment post_clean->post_decontaminate post_ppe 7. Remove and Dispose of PPE Properly post_decontaminate->post_ppe post_wash 8. Wash Hands Thoroughly post_ppe->post_wash

Caption: Step-by-step workflow for the safe handling of this compound.

Experimental Protocol for Handling:

  • Preparation:

    • Before handling, ensure you are wearing the appropriate PPE as specified in the table above: a lab coat, chemical-resistant gloves, and safety goggles.[1][3][4][5]

    • Work in a well-ventilated area, such as a chemical fume hood, to minimize the potential for inhalation of dust particles.[3][5]

  • Handling:

    • When weighing or transferring the solid material, do so carefully to avoid the formation of dust.[5]

    • Use spark-proof tools and avoid sources of ignition as the material can be combustible at high temperatures.[7]

    • Keep the container tightly closed when not in use.[3]

  • Post-Handling:

    • After handling, thoroughly clean the work area.

    • Decontaminate any equipment that has come into contact with the chemical.

    • Properly remove and dispose of contaminated PPE, such as gloves.

    • Wash hands thoroughly with soap and water after handling is complete.[3]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow:

cluster_collection Waste Collection cluster_spill Spill Response cluster_disposal Final Disposal collect_chem 1. Collect Chemical Waste in a Labeled, Sealed Container dispose_follow 3. Dispose of Waste According to Local, Regional, and National Regulations collect_chem->dispose_follow collect_contam 2. Collect Contaminated Materials (e.g., PPE, paper towels) Separately collect_contam->dispose_follow spill_dampen A. Dampen Spilled Solid with 60-70% Ethanol spill_collect B. Transfer Dampened Material to a Suitable Container spill_dampen->spill_collect spill_clean C. Clean Spill Area with Ethanol then Soap and Water spill_collect->spill_clean spill_clean->dispose_follow dispose_avoid 4. Do Not Discharge into Drains or Waterways dispose_follow->dispose_avoid

Caption: Logical workflow for the disposal of this compound and spill cleanup.

Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials in a suitable, closed, and clearly labeled container.[5]

  • Spill Cleanup:

    • In the event of a small spill, first, remove all sources of ignition.[6]

    • Dampen the solid spill material with 60-70% ethanol to prevent dust from becoming airborne.[6]

    • Carefully transfer the dampened material to a suitable container for disposal.[6]

    • Use absorbent paper dampened with 60-70% ethanol to clean up any remaining material.[6]

    • Wash the contaminated surfaces with 60-70% ethanol followed by a soap and water solution.[6]

  • Final Disposal:

    • Dispose of the chemical waste and contaminated materials in accordance with all applicable local, regional, and national regulations.[3]

    • Do not allow the product to enter drains, soil, or waterways.[3][4]

By following these guidelines, you can ensure a safe laboratory environment when working with this compound. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for the product before use.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy-2-methyl-4H-pyran-4-one
Reactant of Route 2
5-Hydroxy-2-methyl-4H-pyran-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.